L-ANAP hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3.ClH/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20;/h2-7,14,17H,8,16H2,1H3,(H,19,20);1H/t14-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCVMOWHECWHDK-UQKRIMTDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
L-ANAP Hydrochloride: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the properties and applications of L-ANAP hydrochloride, a genetically encodable, polarity-sensitive fluorescent unnatural amino acid. L-ANAP serves as a powerful tool for investigating protein structure, dynamics, and interactions in living cells, offering unique advantages for a wide range of research applications, particularly in neuroscience, cell biology, and drug discovery.
Core Concepts: What is this compound?
L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid, or L-ANAP, is a synthetic amino acid that possesses intrinsic fluorescence.[1][2][3][4][5] Its key feature is its environmental sensitivity; the fluorescence emission of L-ANAP is highly dependent on the polarity of its local environment. In more hydrophobic (nonpolar) environments, its fluorescence intensity increases and the emission peak shifts to shorter wavelengths (a blue-shift), while in more polar (aqueous) environments, the intensity decreases and the peak shifts to longer wavelengths (a red-shift).
The hydrochloride salt form of L-ANAP enhances its stability and solubility. For cellular applications, L-ANAP is often used in its methyl ester form. The methyl ester group increases the molecule's cell permeability. Once inside the cell, endogenous esterases cleave the methyl ester, trapping the fluorescent amino acid within the cell and making it available for protein synthesis.
The genetic incorporation of L-ANAP into a target protein at a specific site is achieved through unnatural amino acid (UAA) mutagenesis, a technique that utilizes an orthogonal tRNA/aminoacyl-tRNA synthetase pair to recognize a nonsense codon (typically the amber stop codon, TAG) in the gene of interest. This allows for precise, site-specific labeling of proteins with a small, minimally perturbing fluorescent probe.
Quantitative Data
The following tables summarize the key quantitative properties of L-ANAP.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₇ClN₂O₃ | |
| Molecular Weight | 308.76 g/mol | |
| Appearance | White to yellow solid | |
| Purity | ≥95% |
Table 2: Spectroscopic Properties of L-ANAP
| Property | Value | Conditions | Reference(s) |
| Absorption Maximum (λabs) | ~360 nm | In water | |
| Extinction Coefficient (ε) | ~17,500 M⁻¹cm⁻¹ | In Ethanol | |
| ~12,600 M⁻¹cm⁻¹ | In aqueous solution | ||
| Emission Maximum (λem) | ~490 nm | In water | |
| ~486 nm | In aqueous solution | ||
| ~475 nm | In Ethanol | ||
| ~420 nm | In Ethyl Acetate | ||
| Quantum Yield (Φ) | ~0.48 | In Ethanol | |
| ~0.3 - 0.32 | In aqueous buffer | ||
| 0.31 | Site-specifically incorporated in Maltose-Binding Protein (MBP-295Anap) | ||
| 0.47 | Site-specifically incorporated in Maltose-Binding Protein (MBP-322Anap) | ||
| Fluorescence Lifetime (τ) | Biexponential decay: | In aqueous solution | |
| τ₁ = 1.3 ns (α₁ = 0.76) | |||
| τ₂ = 3.3 ns |
Primary Research Applications and Experimental Protocols
This compound is a versatile tool with numerous applications in molecular and cellular biology research. Its primary uses revolve around its ability to act as a site-specific fluorescent reporter of protein conformational changes and interactions.
Probing Protein Conformational Dynamics
The sensitivity of L-ANAP's fluorescence to its local environment makes it an excellent probe for studying conformational changes in proteins. As a protein undergoes a conformational rearrangement, the environment around the incorporated L-ANAP can change in polarity, leading to a detectable change in its fluorescence intensity and/or emission wavelength. This has been particularly valuable in studying the dynamics of ion channels and other membrane proteins in response to stimuli such as voltage changes or ligand binding.
Voltage-clamp fluorometry combines electrophysiological recordings with fluorescence microscopy to simultaneously measure the functional state and conformational changes of ion channels.
1. Expression of L-ANAP-labeled Channels in Xenopus Oocytes:
- Nuclear Injection: Inject the pANAP plasmid, which encodes the orthogonal aminoacyl-tRNA synthetase and amber suppressor tRNA, into the nucleus of Xenopus laevis oocytes.
- Cytoplasmic Co-injection: The following day, co-inject the cRNA of the target channel containing a TAG mutation at the desired site with this compound into the cytoplasm of the oocytes.
- Incubation: Incubate the oocytes to allow for expression of the L-ANAP-labeled channel.
2. VCF Recording:
- Two-Electrode Voltage Clamp (TEVC): Place the oocyte in a recording chamber and impale it with two electrodes to control the membrane potential and record ionic currents.
- Fluorescence Excitation and Detection: Use a high-power light source (e.g., a xenon lamp) and appropriate filters to excite L-ANAP (e.g., 376/30 nm band-pass filter). Detect the emitted fluorescence using a sensitive detector (e.g., a photomultiplier tube or a camera) with an appropriate emission filter (e.g., 485/40 nm band-pass filter).
- Simultaneous Measurement: Apply voltage protocols to the oocyte while simultaneously recording the ionic current and the fluorescence signal from the incorporated L-ANAP. Changes in fluorescence intensity are correlated with the voltage-dependent gating of the channel.
Measuring Inter- and Intramolecular Distances with FRET
L-ANAP can serve as a donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments to measure distances within or between proteins. When L-ANAP is in close proximity (typically 1-10 nm) to a suitable acceptor molecule, energy can be transferred from the excited L-ANAP to the acceptor, leading to a decrease in L-ANAP's fluorescence. The efficiency of this energy transfer is dependent on the distance between the donor and acceptor.
A powerful application of this is Transition Metal Ion FRET (tmFRET), where a transition metal ion, such as Co²⁺ or Cu²⁺, acts as the acceptor.
1. Protein Labeling:
- Genetically incorporate L-ANAP as the FRET donor at a specific site in the protein of interest as described above.
- Introduce a metal-binding site to act as the FRET acceptor. This can be achieved by engineering a polyhistidine tag (His-tag) into the protein or by using a chelating lipid to decorate the plasma membrane with metal ions.
2. FRET Measurement:
- Fluorescence Imaging: Acquire fluorescence images of the cells expressing the L-ANAP-labeled protein before and after the addition of the transition metal ion.
- Quantification of Quenching: The addition of the transition metal will quench the fluorescence of L-ANAP if it is in close enough proximity for FRET to occur. The degree of quenching is used to calculate the FRET efficiency.
- Distance Calculation: The FRET efficiency (E) can be used to calculate the distance (r) between the donor and acceptor using the Förster equation: r = R₀ * (1/E - 1)^(1/6), where R₀ is the Förster distance at which FRET efficiency is 50%.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound in research.
Caption: Workflow for site-specific incorporation of L-ANAP into a target protein.
Caption: Schematic of a Voltage-Clamp Fluorometry (VCF) experimental setup.
Caption: The principle of FRET using L-ANAP as a donor fluorophore.
Conclusion
This compound has emerged as an indispensable tool for the site-specific fluorescent labeling of proteins in living systems. Its small size, environmental sensitivity, and suitability for FRET-based measurements provide researchers with a powerful method to dissect the intricate conformational dynamics and interactions of proteins with high spatial and temporal resolution. The methodologies outlined in this guide offer a framework for leveraging the unique properties of L-ANAP to advance our understanding of complex biological processes at the molecular level.
References
- 1. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]
- 4. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
L-ANAP Hydrochloride: A Technical Guide to its Mechanism and Application as a Fluorescent Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) hydrochloride is a fluorescent, non-canonical amino acid that has emerged as a powerful tool for studying protein structure, dynamics, and interactions in living cells.[1][2][3] Its small size, comparable to the natural amino acid tryptophan, minimizes potential perturbations to protein function.[4] A key feature of L-ANAP is the environmental sensitivity of its fluorescence, making it an exquisite probe of local molecular environments.[5] This technical guide provides an in-depth overview of the core mechanism of L-ANAP as a fluorescent reporter, detailed experimental protocols for its site-specific incorporation and use in advanced fluorescence microscopy techniques, and a summary of its key photophysical properties.
Core Mechanism: An Environmentally Sensitive Fluorophore
L-ANAP's utility as a fluorescent probe stems from its sensitivity to the polarity of its immediate surroundings. The fluorescence emission spectrum of L-ANAP, particularly its peak emission wavelength and intensity, is highly dependent on the local environment. In polar, aqueous environments, its fluorescence intensity tends to decrease, and the emission peak shifts to longer wavelengths (a red-shift). Conversely, in non-polar, hydrophobic environments, such as the interior of a protein or within a lipid membrane, its fluorescence intensity increases, and the peak emission shifts to shorter wavelengths (a blue-shift). This solvatochromic shift allows researchers to monitor changes in protein conformation, ligand binding, or post-translational modifications that alter the local environment of the incorporated L-ANAP residue.
The peak absorption wavelength of L-ANAP is approximately 360 nm. Its emission is environmentally sensitive, with a peak at 494 nm in aqueous buffer and shifting to 475 nm in ethanol. This spectral separation allows for effective excitation and detection with standard fluorescence microscopy equipment.
Quantitative Data Presentation
The photophysical properties of L-ANAP are crucial for designing and interpreting experiments. The following table summarizes key quantitative data for L-ANAP hydrochloride.
| Property | Value | Solvent/Conditions | Reference |
| Molar Extinction Coefficient (ε) | ~17,500 M⁻¹cm⁻¹ | Ethanol | |
| ~20,000 M⁻¹cm⁻¹ | |||
| Quantum Yield (Φ) | 0.48 | Ethanol | |
| 0.31 | Incorporated at position 295 of MBP | ||
| 0.47 | Incorporated at position 322 of MBP | ||
| Absorption Maximum (λabs) | 360 nm | Water | |
| 354 nm | |||
| Emission Maximum (λem) | 494 nm | Aqueous Buffer | |
| 490 nm | Water | ||
| 475 nm | Ethanol | ||
| 486 nm | Aqueous Solution | ||
| 420 nm | Ethyl Acetate | ||
| Molecular Weight | 308.76 g/mol |
Experimental Protocols
Site-Specific Incorporation of L-ANAP via Amber Codon Suppression
The site-specific incorporation of L-ANAP into a protein of interest is achieved through the use of an expanded genetic code, specifically via amber codon (UAG) suppression. This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for L-ANAP and does not cross-react with endogenous cellular components.
I. Plasmid Preparation and Mutagenesis:
-
Gene of Interest (GOI) Mutagenesis: Introduce an amber stop codon (TAG) at the desired site within the coding sequence of your protein of interest using standard site-directed mutagenesis techniques. It is advisable to replace the original stop codon with an alternative one (e.g., TAA or TGA) if the amber codon is to be introduced near the C-terminus.
-
Expression Plasmids:
-
pANAP Plasmid: This plasmid typically contains the engineered aminoacyl-tRNA synthetase (aaRS) and the corresponding amber suppressor tRNA (tRNACUA) specific for L-ANAP.
-
GOI Plasmid: Your gene of interest with the introduced amber codon in a suitable mammalian expression vector.
-
II. Cell Culture and Transfection:
-
Cell Seeding: Seed mammalian cells (e.g., HEK293T) in a suitable culture vessel to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the GOI plasmid and the pANAP plasmid. The optimal ratio of the plasmids may need to be determined empirically, but a 1:1 ratio is a good starting point. Use a standard transfection reagent following the manufacturer's protocol.
-
L-ANAP Supplementation: Approximately 4-6 hours post-transfection, replace the culture medium with fresh medium supplemented with this compound. The optimal concentration of L-ANAP can vary between 10-20 µM and should be optimized for your specific cell line and protein. The more cell-permeable methyl ester form of L-ANAP (L-ANAP-ME) can also be used.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression.
III. Verification of L-ANAP Incorporation:
-
Western Blot Analysis: Harvest the cells and perform a Western blot using an antibody against your protein of interest or an epitope tag. Successful incorporation of L-ANAP will result in a full-length protein band only in the presence of L-ANAP. In the absence of L-ANAP, a truncated protein product may be observed if the amber codon is not at the C-terminus.
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with an appropriate filter set for L-ANAP (e.g., excitation ~360 nm, emission ~490 nm). A fluorescent signal should only be observed in cells co-transfected with both plasmids and supplemented with L-ANAP.
Live-Cell Imaging of L-ANAP Labeled Proteins
I. Cell Culture and Labeling:
-
Follow the protocol for L-ANAP incorporation as described above.
-
For imaging, seed cells on a suitable imaging dish or chamber slide.
II. Imaging Setup:
-
Microscope: Use an inverted fluorescence microscope equipped with a high-sensitivity camera.
-
Environment Control: For long-term imaging, use a stage-top incubator to maintain physiological conditions (37°C, 5% CO2).
-
Objective: Select a high numerical aperture objective suitable for live-cell imaging.
-
Filter Set: Use a filter set appropriate for L-ANAP (e.g., excitation: 350/50 nm, dichroic: 400 nm, emission: 460/50 nm).
III. Image Acquisition:
-
Focus: Locate the cells expressing the L-ANAP labeled protein.
-
Exposure Time: Minimize the excitation light exposure to reduce phototoxicity and photobleaching. Use the lowest possible laser power and shortest exposure time that provides a sufficient signal-to-noise ratio.
-
Time-Lapse Imaging: For dynamic studies, acquire images at appropriate time intervals.
Transition Metal Ion FRET (tmFRET) Using L-ANAP
L-ANAP can serve as an excellent donor fluorophore for Förster Resonance Energy Transfer (FRET) experiments, particularly with transition metal ions like Cu2+ as acceptors (tmFRET). This allows for precise distance measurements in the 10-20 Å range.
I. Protein and Acceptor Preparation:
-
L-ANAP Incorporation: Incorporate L-ANAP at the desired donor site using the amber suppression protocol.
-
Acceptor Site: Introduce a cysteine residue at the desired acceptor site via site-directed mutagenesis.
-
Acceptor Labeling: The acceptor, Cu2+, is chelated by a molecule like TETAC (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can then be covalently attached to the introduced cysteine residue.
II. FRET Measurement:
-
Fluorescence Spectra: Measure the fluorescence emission spectrum of the L-ANAP labeled protein before and after the addition of the Cu2+-TETAC acceptor.
-
FRET Efficiency Calculation: FRET efficiency (E) can be calculated from the quenching of the donor (L-ANAP) fluorescence in the presence of the acceptor using the formula: E = 1 - (FDA / FD) where FDA is the donor fluorescence intensity in the presence of the acceptor and FD is the donor fluorescence intensity in the absence of the acceptor.
Conclusion
This compound is a versatile and powerful fluorescent amino acid for probing the intricacies of protein behavior within their native cellular environment. Its environmental sensitivity provides a direct readout of local conformational changes, while its utility as a FRET donor enables precise distance measurements. The ability to site-specifically incorporate L-ANAP through genetic code expansion offers unparalleled precision in protein labeling. The methodologies outlined in this guide provide a framework for researchers to harness the capabilities of L-ANAP to address a wide range of biological questions in drug discovery and fundamental research.
References
- 1. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Visualizing conformational dynamics of proteins in solution and at the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (±)-ANAP hydrochloride | Fluorescent Dye | 2308035-47-2 | Invivochem [invivochem.com]
L-ANAP Hydrochloride: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid hydrochloride, commonly known as L-ANAP hydrochloride, is a fluorescent, non-canonical amino acid that has emerged as a powerful tool in molecular and cellular biology.[1][2][3][4][5] Its unique properties, particularly its environmental sensitivity and utility in advanced fluorescence spectroscopy techniques, make it an invaluable probe for studying protein structure, dynamics, and interactions in real-time. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and visualizations of key experimental workflows.
Core Chemical and Physical Properties
This compound is a derivative of the environmentally sensitive fluorophore, Prodan. It is typically supplied as a solid, ranging in color from white to light yellow. The hydrochloride salt form generally enhances the stability and solubility of the compound. For research purposes, it is crucial to distinguish between this compound and its methyl ester derivative, L-ANAP methyl ester hydrochloride, which is often used as a more cell-permeable precursor.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound and its common derivative, L-ANAP methyl ester hydrochloride.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H17ClN2O3 | |
| Molecular Weight | 308.76 g/mol | |
| Appearance | Solid, white to yellow | |
| Purity | ≥99.89% | |
| Storage (Solid) | 4°C, sealed, away from moisture and light | |
| Storage (In Solvent) | -80°C (6 months); -20°C (1 month) |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| DMSO | 33.33 mg/mL (107.95 mM) | Requires sonication. Hygroscopic DMSO can impact solubility. | |
| Water | < 0.1 mg/mL (insoluble) | ||
| Water (with sonication) | 1 mg/mL |
Table 3: Spectroscopic Properties of L-ANAP
| Property | Value | Conditions | Source |
| Fluorescence Quantum Yield | 0.32 | ||
| Fluorescence Lifetime (τ) | τ₁ = 1.3 ns (α₁ = 0.76), τ₂ = 3.3 ns | Two-exponential decay | |
| Extinction Coefficient (ε) | ~17,500 M⁻¹cm⁻¹ | in Ethanol at 360 nm |
Table 4: Properties of L-ANAP Methyl Ester Hydrochloride
| Property | Value | Source |
| Molecular Formula | C16H18N2O3 • HCl | |
| Molecular Weight | 322.8 g/mol | |
| Purity | ≥95% | |
| λmax | 248, 256, 354 nm | |
| Solubility (DMF) | 10 mg/mL | |
| Solubility (DMSO) | 10 mg/mL | |
| Solubility (Ethanol) | 0.5 mg/mL | |
| Stability | ≥ 2 years |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol for Determining Aqueous Solubility
This protocol outlines a general method for determining the solubility of amino acids in aqueous solutions.
Materials:
-
This compound
-
Deionized water
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
-
Calibrated pH meter
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of deionized water in a series of vials.
-
Tightly seal the vials to prevent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Concentration Measurement:
-
Carefully withdraw a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (if necessary) to a concentration within the linear range of the analytical method.
-
Determine the concentration of L-ANAP in the diluted supernatant using a pre-calibrated UV-Vis spectrophotometer (measuring absorbance at its λmax) or an HPLC system.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions. This value represents the solubility at the specified temperature.
-
Repeat the measurement at different pH values to assess pH-dependent solubility.
-
Protocol for Measuring Fluorescence Spectra and Quantum Yield
This protocol describes the measurement of fluorescence emission spectra and the determination of the relative fluorescence quantum yield.
Materials:
-
This compound
-
Spectroscopy-grade solvents (e.g., ethanol, cyclohexane)
-
A reference fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the desired solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Prepare a solution of the reference standard with a similar absorbance at the same excitation wavelength.
-
-
Measurement of Fluorescence Emission Spectra:
-
In the spectrofluorometer, set the excitation wavelength to the λmax of L-ANAP (around 350-360 nm).
-
Scan the emission monochromator over a range that covers the expected fluorescence (e.g., 400-600 nm) to obtain the emission spectrum.
-
Record the integrated fluorescence intensity (the area under the emission curve).
-
-
Measurement of Absorbance:
-
Using the UV-Vis spectrophotometer, measure the absorbance of the L-ANAP solution and the reference standard solution at the excitation wavelength used for the fluorescence measurement.
-
-
Quantum Yield Calculation:
-
The relative quantum yield (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
'sample' and 'ref' refer to the L-ANAP solution and the reference standard, respectively.
-
-
Enantiospecific Synthesis of L-ANAP
The synthesis of L-ANAP with high enantiomeric purity is critical for its biological applications. The following is a summary of the key synthetic steps based on the literature.
Key Reaction: Fukuyama-Mitsunobu reaction.
Starting Materials:
-
2-amino-6-acetylnaphthalene
-
N-trityl-L-serine methyl ester
Simplified Workflow:
-
Preparation of Precursors: Synthesize the necessary starting materials, including the protected L-serine derivative and the naphthalene component.
-
Fukuyama-Mitsunobu Coupling:
-
Activate the 2-amino-6-acetylnaphthalene with o-nitrobenzenesulfonyl chloride.
-
Couple the activated naphthalene derivative with N-trityl-L-serine methyl ester in the presence of a phosphine and an azodicarboxylate (e.g., DIAD). This step establishes the crucial C-N bond with retention of the L-stereochemistry.
-
-
Deprotection:
-
Perform a series of deprotection steps to remove the protecting groups (e.g., trityl and o-nitrobenzenesulfonyl) from the coupled product to yield L-ANAP methyl ester.
-
-
Hydrolysis:
-
Hydrolyze the methyl ester under acidic conditions to afford the final product, L-ANAP, which can then be converted to its hydrochloride salt.
-
Experimental Workflows and Signaling Pathway Visualizations
The primary application of L-ANAP is as a fluorescent probe to investigate biological systems. The following diagrams, created using the DOT language, illustrate key experimental workflows.
Caption: Enantiospecific synthesis of this compound.
Caption: Workflow for L-ANAP incorporation into proteins in Xenopus oocytes.
Caption: Experimental workflow for transition metal ion FRET (tmFRET).
References
- 1. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. medchemexpress.com [medchemexpress.com]
L-ANAP Hydrochloride: A Technical Guide to Spectral Properties and Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) is a fluorescent, non-canonical amino acid that has emerged as a powerful tool for investigating protein structure and function directly within living cells.[1] As an analogue of the environmentally sensitive fluorophore prodan, L-ANAP's spectral properties are highly sensitive to the polarity of its local environment.[1][2][3][4] This solvatochromic behavior, combined with its small size and the ability to be genetically encoded site-specifically into proteins, makes it an invaluable probe for reporting on conformational changes and biomolecular interactions.
This guide provides an in-depth overview of the core spectral characteristics of L-ANAP hydrochloride, its quantum yield, and the experimental protocols required for their measurement.
Core Spectral and Photophysical Properties
The fluorescence of L-ANAP is characterized by its sensitivity to the surrounding solvent or protein microenvironment. In less polar, hydrophobic environments, its fluorescence intensity increases, and the emission peak undergoes a hypsochromic shift (blue-shift) to shorter wavelengths. Conversely, in more polar, aqueous environments, the intensity tends to decrease with a bathochromic shift (red-shift) to longer wavelengths.
Table 1: Quantitative Spectral Data for L-ANAP
| Property | Value | Conditions / Solvent |
| Excitation Maximum (λex) | ~360 nm | In water. |
| Molar Extinction Coefficient (ε) | 17,500 M-1cm-1 | In Ethanol (EtOH) at 360 nm. |
| Emission Maximum (λem) | 420 nm - 490 nm | Highly solvent-dependent. |
| 490 nm | In water. | |
| 420 nm | In Ethyl Acetate (EtOAc). | |
| 477 - 490 nm | When incorporated into various sites in the hHv1 ion channel. | |
| Quantum Yield (ΦF) | 0.48 | In Ethanol (EtOH). |
Experimental Protocols
Accurate characterization of L-ANAP's spectral properties is crucial for its effective use. Below are detailed methodologies for key experiments.
This protocol outlines the procedure for determining the excitation and emission spectra of L-ANAP in a chosen solvent.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, DMF, or Ethanol).
-
Preparation of Working Solutions: Dilute the stock solution in the solvent of interest to create a series of solutions with absorbances ranging from 0.02 to 0.1 at the excitation wavelength (~360 nm) in a 10 mm path length cuvette. This concentration range helps to avoid inner filter effects.
-
Absorbance Measurement:
-
Use a UV-Visible spectrophotometer.
-
Blank the instrument using the solvent of interest.
-
Measure the absorbance spectrum of each working solution to determine the precise absorbance at the excitation wavelength.
-
-
Fluorescence Measurement:
-
Use a UV-VIS spectrofluorometer.
-
Excitation Spectrum: Set the emission monochromator to the expected peak emission wavelength (e.g., 490 nm for water) and scan a range of excitation wavelengths (e.g., 300-450 nm).
-
Emission Spectrum: Set the excitation monochromator to the peak excitation wavelength (e.g., 360 nm) and scan a range of emission wavelengths (e.g., 400-600 nm).
-
-
Data Analysis: Plot absorbance and fluorescence intensity against wavelength (nm) to visualize the spectra and identify the peak maxima.
The most reliable method for determining the fluorescence quantum yield (ΦF) is the comparative method, which uses a well-characterized fluorescent standard with a known quantum yield.
-
Selection of a Standard: Choose a quantum yield standard with absorption and emission profiles that are similar to L-ANAP (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Preparation of Solutions: Prepare a series of dilutions for both the L-ANAP sample and the quantum yield standard in their respective solvents. The absorbances of these solutions at the chosen excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence.
-
Measurement:
-
Measure the absorbance of each solution at the same excitation wavelength.
-
Record the fully corrected fluorescence emission spectrum for each solution under identical instrument conditions (e.g., excitation wavelength, slit widths).
-
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Data Plotting: For both the L-ANAP sample and the standard, plot a graph of integrated fluorescence intensity versus absorbance.
-
Calculation: The fluorescence quantum yield of the L-ANAP sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
nX and nST are the refractive indices of the sample and standard solvents, respectively.
-
Visualization of Experimental Workflows and Signaling
L-ANAP is frequently used to probe the dynamics of cellular components, such as voltage-gated ion channels. Its incorporation allows for the direct correlation of protein conformational changes with cellular events.
The following diagram illustrates the typical workflow for using L-ANAP to study the movement of a voltage-sensing domain (VSD) in an ion channel in response to changes in membrane potential.
Caption: Workflow for site-specific labeling and analysis of ion channels using L-ANAP.
L-ANAP can be used to probe conformational changes in any protein within a signaling cascade. The diagram below shows a generic pathway where L-ANAP could be incorporated into the Receptor, Kinase, or Transcription Factor to report on its activation state.
References
The Significance of L-ANAP: A Genetically Encodable Probe for Unraveling Protein Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular biology and drug discovery, understanding the dynamic nature of proteins is paramount. L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) has emerged as a powerful tool, offering a window into the real-time structural rearrangements and interactions of proteins within their native environments. This genetically encodable, fluorescent non-canonical amino acid (ncAA) provides a unique combination of small size, environmental sensitivity, and site-specific incorporation, making it an invaluable probe for a wide array of applications, from fundamental research to drug development.[1][2][3][4][5]
L-ANAP's core advantage lies in its ability to be precisely inserted into a protein's sequence at virtually any desired position using a technique known as amber stop-codon suppression. This circumvents the limitations of larger fluorescent protein tags, which can perturb protein function, and traditional dye labeling, which often lacks site-specificity. As a derivative of Prodan, L-ANAP exhibits fluorescence that is highly sensitive to the polarity of its local environment, making it an exceptional reporter of conformational changes and molecular interactions. This technical guide provides a comprehensive overview of L-ANAP, including its photophysical properties, detailed experimental protocols for its incorporation and use, and its applications in cutting-edge research.
Core Properties of L-ANAP
The utility of L-ANAP as a molecular probe is rooted in its distinct photophysical characteristics. Its relatively small size, comparable to the natural amino acid tryptophan, minimizes potential disruption to the structure and function of the target protein. Key quantitative data for L-ANAP are summarized in the tables below for easy comparison.
Photophysical Properties of L-ANAP
| Property | Value | Conditions | Reference |
| Extinction Coefficient (ε) | ~17,500 M⁻¹cm⁻¹ | In Ethanol (EtOH) at 360 nm | |
| ~20,000 M⁻¹cm⁻¹ | |||
| Quantum Yield (Φ) | 0.48 | In Ethanol (EtOH) | |
| Absorption Maximum (λ_abs) | ~360 nm | In Water | |
| Emission Maximum (λ_em) | 490 nm | In Water | |
| 475 nm | In Ethanol (EtOH) | ||
| 420 nm | In Ethyl Acetate (EtOAc) |
Solvatochromic Shift of L-ANAP Emission
The pronounced blue shift in L-ANAP's emission spectrum in less polar environments is a key feature that allows researchers to monitor changes in the local environment of the probe.
| Solvent | Dielectric Constant | Emission Maximum (λ_em) | Reference |
| Water | 78.5 | 490 nm | |
| Ethanol | 24.5 | 475 nm | |
| Ethyl Acetate | 6.0 | 420 nm |
Experimental Protocols
The successful application of L-ANAP hinges on its efficient and site-specific incorporation into the protein of interest. The following sections provide detailed methodologies for key experiments.
Site-Specific Incorporation of L-ANAP via Amber Suppression
This protocol outlines the general steps for incorporating L-ANAP into a target protein in mammalian cells using an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair.
Materials:
-
Plasmid encoding the target protein with an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the orthogonal L-ANAP-specific tRNA/aaRS pair (e.g., pANAP).
-
Mammalian cell line (e.g., HEK293, CHO).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
L-ANAP methyl ester (L-ANAP-ME).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Protein purification reagents (e.g., Ni-NTA affinity chromatography resin if the protein is His-tagged).
Procedure:
-
Plasmid Preparation:
-
Mutate the gene of interest to introduce a TAG codon at the desired site for L-ANAP incorporation.
-
Prepare high-quality plasmids for both the target protein and the pANAP vector.
-
-
Cell Culture and Transfection:
-
Plate mammalian cells at an appropriate density for transfection.
-
Co-transfect the cells with the plasmid encoding the target protein and the pANAP plasmid using a suitable transfection reagent.
-
-
L-ANAP Supplementation:
-
Following transfection, supplement the cell culture medium with L-ANAP-ME to a final concentration of 10-20 µM.
-
-
Protein Expression:
-
Incubate the cells for 16-48 hours to allow for protein expression.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells and lyse them using an appropriate lysis buffer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
If the protein is tagged (e.g., with a His-tag), purify the L-ANAP-containing protein using affinity chromatography.
-
-
Verification of Incorporation:
-
Confirm the successful incorporation of L-ANAP by mass spectrometry, which will show a mass shift corresponding to the addition of L-ANAP.
-
Verify fluorescence by exciting the purified protein at ~360 nm and measuring the emission spectrum.
-
Fluorescence Spectroscopy Measurements
This protocol describes how to measure the fluorescence properties of an L-ANAP-labeled protein to study conformational changes.
Materials:
-
Purified L-ANAP-labeled protein in a suitable buffer.
-
Fluorometer.
-
Quartz cuvette.
-
Buffer solutions with varying polarities or containing interacting molecules.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the purified L-ANAP-labeled protein at a concentration suitable for fluorescence measurements (typically in the low micromolar range).
-
-
Instrument Setup:
-
Set the excitation wavelength of the fluorometer to 360 nm.
-
Set the emission scan range from 400 nm to 600 nm.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of the protein in the baseline buffer.
-
To study environmental sensitivity, exchange the buffer with solutions of different polarities (e.g., containing varying concentrations of a denaturant or a less polar solvent) and record the emission spectra.
-
To study protein interactions, add the interacting partner (e.g., ligand, another protein) to the cuvette and record the change in fluorescence intensity and/or emission maximum over time.
-
-
Data Analysis:
-
Analyze the changes in fluorescence intensity and the shift in the emission maximum to infer changes in the local environment of the L-ANAP probe, which reflect protein conformational changes or binding events.
-
Transition Metal Ion FRET (tmFRET) for Distance Measurements
This protocol details the use of L-ANAP as a FRET donor with a transition metal ion acceptor to measure intramolecular distances.
Materials:
-
Purified L-ANAP-labeled protein.
-
A transition metal ion solution (e.g., Co²⁺, Ni²⁺) as the FRET acceptor.
-
For membrane proteins, a metal-chelating lipid (e.g., C18-NTA).
-
Fluorometer.
Procedure:
-
Sample Preparation:
-
Prepare the L-ANAP-labeled protein in a suitable buffer.
-
For membrane proteins, incorporate the metal-chelating lipid into the membrane of unroofed cells or liposomes.
-
-
Baseline Fluorescence Measurement:
-
Record the fluorescence emission spectrum of the L-ANAP-labeled protein in the absence of the metal ion acceptor. This serves as the donor-only signal.
-
-
FRET Measurement:
-
Add the transition metal ion to the sample. The metal ion will act as a quencher (acceptor) of the L-ANAP fluorescence.
-
Record the fluorescence emission spectrum in the presence of the acceptor.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) from the decrease in donor fluorescence in the presence of the acceptor using the formula: E = 1 - (F_DA / F_D), where F_DA is the donor fluorescence in the presence of the acceptor and F_D is the donor fluorescence in the absence of the acceptor.
-
Calculate the distance (r) between the donor and acceptor using the Förster equation: r = R₀ * (1/E - 1)^(1/6), where R₀ is the Förster distance at which the FRET efficiency is 50%.
-
Visualizing Workflows and Pathways
Graphviz diagrams are provided below to illustrate key experimental workflows and logical relationships involving L-ANAP.
Applications in Research and Drug Development
The unique properties of L-ANAP have led to its adoption in a variety of research areas, providing deep mechanistic insights into protein function.
-
Studying Ion Channel Gating and Regulation: L-ANAP has been extensively used to investigate the conformational dynamics of ion channels in response to voltage, ligands, and temperature. By incorporating L-ANAP into different domains of an ion channel, researchers can track their movements in real-time, linking structural changes to channel function.
-
Probing Protein-Protein Interactions: The environmental sensitivity of L-ANAP's fluorescence can be used to detect protein-protein interactions. Upon binding, the local environment of the L-ANAP probe may change, leading to a shift in its fluorescence spectrum or intensity.
-
Monitoring Protein Conformational Changes: L-ANAP is an ideal tool for observing ligand-induced conformational changes in proteins. The binding of a small molecule or another protein can alter the local environment of the incorporated L-ANAP, resulting in a measurable change in its fluorescence.
-
Drug Discovery and Development: In the pharmaceutical industry, understanding how a drug candidate interacts with its target protein is crucial. L-ANAP can be used to study the structural effects of drug binding, providing valuable information for lead optimization. Time-resolved FRET (TR-FRET) assays using probes like L-ANAP can also be adapted for high-throughput screening of compound libraries to identify new drug leads.
Conclusion
L-ANAP stands out as a versatile and powerful genetically encodable fluorescent probe. Its small size, environmental sensitivity, and the precision with which it can be incorporated into proteins make it an indispensable tool for elucidating the complex and dynamic nature of protein function. From fundamental studies of protein conformational changes to applications in drug discovery, L-ANAP offers researchers a unique lens through which to view the molecular machinery of life. The detailed protocols and conceptual workflows provided in this guide aim to facilitate the broader adoption of this innovative technology, empowering scientists to tackle challenging questions in biology and medicine.
References
- 1. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-ANAP - tcsc0022193 - Taiclone [taiclone.com]
A Technical Guide to Site-Specific Incorporation of the Fluorescent Amino Acid L-ANAP
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principles and methodologies for incorporating the fluorescent non-canonical amino acid (ncAA) L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) into proteins. This powerful technique, known as genetic code expansion (GCE), allows for the precise placement of a small, environmentally sensitive fluorescent probe at virtually any site within a protein of interest, enabling novel avenues for studying protein structure, dynamics, and function in vitro and in living cells.[1][2][3]
Core Principles of L-ANAP Incorporation
The site-specific incorporation of L-ANAP is achieved by repurposing a stop codon, typically the amber stop codon (UAG), to encode the ncAA.[4][5] This process requires two key components that function independently of the host cell's endogenous translational machinery: an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA.
-
Orthogonal aaRS-tRNA Pair: This pair is engineered to be "orthogonal," meaning the synthetase specifically charges its partner tRNA with L-ANAP, and neither interacts significantly with the host cell's own synthetases or tRNAs. This ensures that L-ANAP is incorporated only in response to the designated codon.
-
Amber Codon Suppression: A target gene is mutated using site-directed mutagenesis to replace the codon at the desired incorporation site with a UAG (amber) stop codon.
-
Protein Translation: When the ribosome encounters the UAG codon on the mRNA transcript, the engineered suppressor tRNA, charged with L-ANAP by the orthogonal aaRS, recognizes the codon and inserts L-ANAP into the growing polypeptide chain, allowing translation to continue rather than terminate.
The overall workflow enables the production of a full-length protein containing L-ANAP at a single, defined position.
References
- 1. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic Code Expansion: Recent Developments and Emerging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain | eLife [elifesciences.org]
L-ANAP Hydrochloride: A Technical Guide to Unraveling Protein Structure and Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of molecular biology and drug discovery, understanding the precise structure and dynamic behavior of proteins is paramount. L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid hydrochloride (L-ANAP hydrochloride) has emerged as a powerful tool in this endeavor. This genetically encodable, fluorescent unnatural amino acid (UAA) offers a unique window into the inner workings of proteins, enabling researchers to probe conformational changes, map molecular distances, and elucidate complex biological pathways with remarkable precision.[1][2][3] Its small size, comparable to the natural amino acid tryptophan, minimizes potential structural perturbations, while its sensitivity to the local environment provides a nuanced readout of protein dynamics.[4][5]
This technical guide provides an in-depth exploration of this compound's role in studying protein structure and dynamics. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this versatile fluorescent probe in their work.
Core Principles of L-ANAP Technology
The utility of L-ANAP stems from two key properties: its fluorescence and its ability to be site-specifically incorporated into proteins.
Genetic Code Expansion: L-ANAP is introduced into a protein of interest at a specific residue through a technique called amber codon suppression, a cornerstone of genetic code expansion. This process involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize the amber stop codon (TAG) and insert L-ANAP at that position during protein translation. This site-specific incorporation allows for precise placement of the fluorescent probe, a significant advantage over traditional labeling methods that often lack such specificity.
Environmental Sensitivity: L-ANAP's fluorescence is highly sensitive to the polarity of its immediate environment. In a nonpolar, hydrophobic environment, its fluorescence intensity increases, and the emission peak shifts to a shorter wavelength (a blue shift). Conversely, in a polar, aqueous environment, the fluorescence intensity decreases, and the emission peak shifts to a longer wavelength (a red shift). This solvatochromic property allows researchers to monitor changes in the local environment of the amino acid, providing insights into protein conformational changes, ligand binding, and protein-protein interactions.
Quantitative Data
For effective experimental design and data interpretation, a clear understanding of L-ANAP's photophysical and biophysical properties is essential. The following tables summarize key quantitative data for this compound.
Table 1: Photophysical Properties of L-ANAP
| Property | Value | Conditions | Reference(s) |
| Molecular Formula | C₁₅H₁₇ClN₂O₃ | - | |
| Molecular Weight | 308.76 g/mol | - | |
| Peak Absorption (λabs) | ~350-360 nm | Aqueous Buffer | |
| Peak Emission (λem) | ~475-500 nm | Aqueous Buffer | |
| Extinction Coefficient (ε) | ~17,500 M⁻¹cm⁻¹ | In Ethanol | |
| Quantum Yield (Φ) | 0.22 - 0.48 | Dependent on local environment | |
| Fluorescence Lifetime (τ) | 1.3 - 3.3 ns | Two-exponential decay in aqueous buffer |
Table 2: Transition Metal Ion FRET (tmFRET) Parameters with L-ANAP as Donor
| Acceptor | Förster Distance (R₀) | Notes | Reference(s) |
| Co²⁺ | ~12.8 Å | A non-fluorescent quencher. Ideal for short-range distance measurements. | |
| Cu²⁺ | Varies with chelator | Commonly used with chelators like TETAC in ACCuRET. | |
| Ni²⁺ | Varies with chelator | Another effective non-fluorescent quencher for tmFRET. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Protocol 1: Site-Specific Incorporation of L-ANAP into Proteins in Mammalian Cells
This protocol outlines the steps for genetically encoding L-ANAP into a target protein expressed in mammalian cells using the amber codon suppression method.
Materials:
-
Plasmid encoding the target protein with a TAG codon at the desired incorporation site.
-
pANAP plasmid (encoding the orthogonal aminoacyl-tRNA synthetase and tRNA).
-
Mammalian cell line (e.g., HEK293T).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
L-ANAP methyl ester hydrochloride (cell-permeable form).
-
Transfection reagent (e.g., Lipofectamine).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Instrumentation for protein analysis (e.g., SDS-PAGE, Western blot, fluorescence microscopy).
Procedure:
-
Cell Culture: Culture mammalian cells in appropriate medium to ~70-80% confluency in a multi-well plate or culture dish.
-
Plasmid Co-transfection: Co-transfect the cells with the plasmid encoding the target protein (with the TAG codon) and the pANAP plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
L-ANAP Incubation: Approximately 4-6 hours post-transfection, replace the culture medium with fresh medium containing 10 µM L-ANAP methyl ester hydrochloride. The methyl ester form is cell-permeable and is hydrolyzed to L-ANAP by intracellular esterases.
-
Protein Expression: Incubate the cells for 24-48 hours to allow for protein expression and incorporation of L-ANAP.
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein of interest.
-
-
Verification of Incorporation:
-
Confirm the expression of the full-length, L-ANAP-containing protein by SDS-PAGE and Western blotting using an antibody specific to the target protein or a purification tag.
-
Visualize L-ANAP fluorescence in-gel using a UV transilluminator or by fluorescence microscopy of the cells before lysis.
-
Protocol 2: Measuring Intramolecular Distances using tmFRET
This protocol describes how to measure distances within a protein using L-ANAP as a donor and a transition metal ion as a non-fluorescent acceptor.
Materials:
-
Purified protein with a site-specifically incorporated L-ANAP.
-
For ACCuRET: A cysteine residue engineered at the acceptor site.
-
For ACCuRET: Cu²⁺-TETAC (a cysteine-reactive chelator).
-
For other tmFRET: A di-histidine (HH) motif engineered at the acceptor site and a solution of Ni²⁺, Co²⁺, or Cu²⁺.
-
Fluorescence spectrometer or plate reader.
-
Appropriate buffer for the protein.
Procedure:
-
Sample Preparation: Prepare a solution of the L-ANAP-labeled protein in a suitable buffer.
-
Acceptor Labeling (for ACCuRET):
-
Incubate the protein with a 10-fold molar excess of Cu²⁺-TETAC for 1-2 hours at room temperature to label the engineered cysteine residue.
-
Remove excess, unreacted Cu²⁺-TETAC by size-exclusion chromatography or dialysis.
-
-
Acceptor Addition (for HH motif):
-
Prepare a stock solution of the transition metal salt (e.g., NiCl₂, CoCl₂, CuCl₂).
-
Titrate the metal ion into the protein solution while monitoring the fluorescence.
-
-
Fluorescence Measurements:
-
Measure the fluorescence emission spectrum of L-ANAP (excitation at ~360 nm) before and after the addition of the acceptor (or after labeling with Cu²⁺-TETAC).
-
The quenching of L-ANAP fluorescence indicates FRET.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) using the following equation: E = 1 - (FDA / FD) where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.
-
Calculate the distance (r) between the donor and acceptor using the Förster equation: r = R₀ * ( (1/E) - 1 )1/6 where R₀ is the Förster distance for the specific donor-acceptor pair.
-
Protocol 3: Monitoring Protein Conformational Changes
This protocol details how to use the environmental sensitivity of L-ANAP to monitor conformational changes in a protein upon ligand binding or other perturbations.
Materials:
-
Purified protein with site-specifically incorporated L-ANAP.
-
Ligand or stimulus to induce a conformational change.
-
Fluorescence spectrometer.
-
Appropriate buffer for the protein.
Procedure:
-
Baseline Measurement:
-
Prepare a solution of the L-ANAP-labeled protein in the desired buffer.
-
Record the fluorescence emission spectrum of L-ANAP (excitation at ~360 nm) to establish a baseline.
-
-
Induce Conformational Change:
-
Add the ligand or apply the stimulus (e.g., change in pH, temperature) to the protein solution.
-
Incubate to allow the protein to reach a new conformational equilibrium.
-
-
Fluorescence Measurement after Change:
-
Record the fluorescence emission spectrum of L-ANAP again.
-
-
Data Analysis:
-
Compare the emission spectra before and after the stimulus.
-
Analyze changes in fluorescence intensity and the peak emission wavelength.
-
A blue shift and/or increase in intensity suggest the L-ANAP environment has become more hydrophobic.
-
A red shift and/or decrease in intensity suggest the L-ANAP environment has become more polar.
-
These spectral changes can be correlated with specific conformational states of the protein.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts described in this guide.
Caption: Workflow for site-specific incorporation of L-ANAP into proteins.
Caption: Workflow for tmFRET distance measurement.
Caption: Logic of detecting conformational changes with L-ANAP.
Applications in Drug Discovery and Development
The ability to precisely monitor protein structure and dynamics makes L-ANAP a valuable tool in the drug discovery pipeline.
-
Target Validation and Mechanistic Studies: By incorporating L-ANAP into a drug target, researchers can directly observe the conformational changes induced by a potential drug candidate. This provides crucial information about the drug's mechanism of action and can help validate the target.
-
High-Throughput Screening (HTS): FRET-based assays using L-ANAP can be adapted for HTS to identify compounds that bind to a target protein and induce a specific conformational change. This allows for the rapid screening of large compound libraries to find promising lead molecules.
-
Allosteric Modulator Discovery: L-ANAP can be placed at sites distant from the active site to detect allosteric conformational changes. This is particularly useful for identifying allosteric modulators, a class of drugs that can offer greater specificity and fewer side effects.
Conclusion
This compound has revolutionized the study of protein structure and dynamics. Its unique combination of genetic encodability and environmental sensitivity provides an unparalleled tool for dissecting the intricate molecular choreography that governs protein function. By enabling the site-specific introduction of a fluorescent probe, L-ANAP allows for high-resolution analysis of conformational changes and molecular distances within proteins in their native context. The methodologies outlined in this guide provide a framework for researchers to harness the power of L-ANAP, paving the way for new discoveries in fundamental biology and the development of novel therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measuring distances between TRPV1 and the plasma membrane using a noncanonical amino acid and transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distance dependence of the tryptophan-disulfide interaction at the triplet level from pulsed phosphorescence studies on a model system - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Protein Dynamics: A Technical Guide to Incorporating L-ANAP
For researchers, scientists, and drug development professionals, the site-specific incorporation of fluorescent non-canonical amino acids (ncAAs) into proteins offers a powerful tool to probe protein structure, function, and dynamics in real-time. Among these, L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) has emerged as a versatile fluorescent probe due to its environmental sensitivity and utility in advanced fluorescence techniques such as Fluorescence Resonance Energy Transfer (FRET).[1][2] This guide provides a comprehensive overview of the preliminary considerations, experimental protocols, and data interpretation necessary for the successful implementation of L-ANAP in a new protein system.
The core of L-ANAP incorporation lies in the genetic code expansion technology, specifically through amber stop codon suppression.[1][3] This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair to specifically recognize the UAG (amber) stop codon and insert L-ANAP at the desired position within the protein of interest.[4] Careful planning and optimization of this system are paramount to achieving efficient and specific labeling.
Key Considerations Before You Begin
Before embarking on the experimental workflow, several factors must be carefully evaluated to ensure the successful incorporation and utility of L-ANAP in your specific protein system.
-
Site Selection: The choice of where to incorporate L-ANAP is critical. The local environment of the amino acid will influence its fluorescent properties. Consider sites where conformational changes are expected to occur. Proximity to potential quenchers, such as tryptophan, tyrosine, histidine, and methionine, should be assessed as they can significantly reduce the fluorescence signal.
-
Amber Suppression Efficiency: The efficiency of L-ANAP incorporation can vary depending on the protein, the expression system, and the specific orthogonal aaRS/tRNA pair used. It is often necessary to screen different synthetase variants and tRNA expression levels to optimize incorporation. The use of engineered eukaryotic release factor 1 (eRF1) mutants can also enhance suppression efficiency by reducing termination at the amber codon.
-
Protein Expression and Yield: The incorporation of a non-canonical amino acid can sometimes lead to lower protein expression yields. It is advisable to perform pilot expression studies to assess the impact on your protein of interest.
-
Photophysical Properties of L-ANAP: Understanding the fluorescence characteristics of L-ANAP is essential for experimental design and data analysis. These properties can be influenced by the local environment within the protein.
Quantitative Data Summary
For ease of comparison, the key photophysical properties of L-ANAP are summarized in the table below. Note that these values can vary depending on the solvent and the local protein environment.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~360 nm | |
| Emission Maximum (λem) | ~450-500 nm | |
| Extinction Coefficient (ε) | ~17,500 M⁻¹cm⁻¹ (in EtOH) | |
| Quantum Yield (Φ) | Varies with environment | |
| Fluorescence Lifetime (τ) | ~2.3 - 4.06 ns |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in incorporating L-ANAP into a new protein system.
Site-Directed Mutagenesis for Amber Codon Incorporation
This protocol outlines the introduction of a TAG (amber) stop codon at the desired site in your gene of interest using a method analogous to the QuikChange Site-Directed Mutagenesis protocol.
Materials:
-
Plasmid DNA containing the gene of interest
-
Mutagenic primers (forward and reverse) containing the TAG codon
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design primers of approximately 30 bp in length with the desired TAG mutation located at the center. The primers should have a melting temperature (Tm) of at least 78°C.
-
PCR Amplification: Set up a PCR reaction using the plasmid template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations. The reaction will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Following PCR, digest the reaction mixture with DpnI for 1 hour at 37°C. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired TAG mutation by DNA sequencing.
Protein Expression with L-ANAP in E. coli
This protocol describes the expression of the amber-mutated protein in E. coli using an orthogonal tRNA/aminoacyl-tRNA synthetase pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing the gene of interest with the TAG codon
-
Plasmid encoding the orthogonal tRNA and aminoacyl-tRNA synthetase for L-ANAP (e.g., pEVOL or pSUPAR)
-
L-ANAP
-
Antibiotics (for plasmid selection)
-
IPTG and L-arabinose (for induction)
Procedure:
-
Co-transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid for the orthogonal pair. Plate on LB agar containing the appropriate antibiotics for selection.
-
Starter Culture: Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C.
-
Expression Culture: The next day, inoculate a larger volume of LB medium containing antibiotics with the starter culture.
-
L-ANAP Addition: When the culture reaches an OD600 of 0.5, add L-ANAP to a final concentration of 1 mM.
-
Induction: Induce protein expression with 1 mM IPTG and 0.02% L-arabinose.
-
Harvesting: Continue to shake the culture overnight at 30°C and then harvest the cells by centrifugation.
-
Purification: Purify the L-ANAP-containing protein using standard protein purification techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Fluorescence Spectroscopy of L-ANAP Labeled Proteins
This protocol outlines the basic steps for characterizing the fluorescence properties of your L-ANAP-labeled protein.
Materials:
-
Purified L-ANAP-labeled protein
-
Spectrofluorometer
-
Appropriate buffer for your protein
Procedure:
-
Sample Preparation: Prepare a solution of your purified protein in a suitable buffer. The concentration will depend on the sensitivity of your instrument.
-
Excitation and Emission Spectra:
-
To measure the emission spectrum, set the excitation wavelength to the absorption maximum of L-ANAP (~360 nm) and scan a range of emission wavelengths (e.g., 400-600 nm).
-
To measure the excitation spectrum, set the emission wavelength to the emission maximum and scan a range of excitation wavelengths (e.g., 300-420 nm).
-
-
Quantum Yield and Lifetime Measurements: For more in-depth characterization, fluorescence quantum yield and lifetime can be measured. These measurements often require specialized equipment and comparison to a known standard.
-
Environmental Sensitivity: To test the sensitivity of L-ANAP to its environment, you can measure fluorescence spectra under different conditions (e.g., in the presence and absence of a binding partner or in denaturing conditions). Changes in the emission maximum and intensity can provide insights into conformational changes.
Visualizing the Workflow and Concepts
To aid in understanding the key processes, the following diagrams illustrate the experimental workflow and the principle of amber suppression.
Caption: Overall experimental workflow for L-ANAP incorporation.
Caption: Principle of L-ANAP incorporation via amber suppression.
By carefully considering the factors outlined in this guide and meticulously following the experimental protocols, researchers can successfully leverage the power of L-ANAP to gain unprecedented insights into the intricate world of protein dynamics.
References
- 1. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-ANAP | CAS#:1313516-26-5 | Chemsrc [chemsrc.com]
- 3. Protein Expression with Biosynthesized Noncanonical Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for Site-Specific Incorporation of L-ANAP Hydrochloride: Application Notes and Detailed Methodologies
Abstract
This document provides a comprehensive guide for the site-specific incorporation of the fluorescent non-canonical amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) hydrochloride into proteins. L-ANAP is a valuable tool for studying protein structure, function, and dynamics due to its small size and environmentally sensitive fluorescence.[1][2][3][4] This protocol details the principles of genetic code expansion via amber stop codon suppression, experimental procedures for various expression systems, and methods for data analysis. It is intended for researchers, scientists, and drug development professionals.
Introduction
The ability to incorporate non-canonical amino acids (ncAAs) at specific sites within a protein opens up new avenues for protein engineering and functional studies.[5] L-ANAP, a fluorescent amino acid, allows for the introduction of a small, environmentally sensitive probe at virtually any position in a protein of interest. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which recognize the amber stop codon (UAG) and insert L-ANAP instead of terminating translation. The fluorescence of L-ANAP is sensitive to the polarity of its local environment, making it a powerful tool for reporting on conformational changes, ligand binding, and protein-protein interactions.
Quantitative Data Summary
The successful incorporation and utilization of L-ANAP rely on understanding its key quantitative parameters. The following tables summarize important data related to L-ANAP's properties and incorporation efficiency.
Table 1: Physicochemical and Spectroscopic Properties of L-ANAP
| Property | Value | Reference |
| Chemical Formula | C15H16N2O3 | |
| Molecular Weight | 272.30 g/mol | |
| Peak Absorption Wavelength | ~360 nm | |
| Emission Peak (in buffer) | ~494 nm | |
| Emission Peak (in ethanol) | ~475 nm | |
| Extinction Coefficient (in EtOH at 360 nm) | 17,500 M⁻¹ cm⁻¹ |
Table 2: Example of L-ANAP Incorporation and Functional Readout
| Protein System | Expression System | ANAP Incorporation Site | Observed Fluorescence Change | Reference |
| P2X7 Receptor | Xenopus laevis oocytes | Head Domain | ATP-induced fluorescence changes | |
| P2X7 Receptor | Xenopus laevis oocytes | Transmembrane Domain 2 (TM2) | Constitutive currents, indicating altered gating | |
| Maltose Binding Protein (MBP) | E. coli | Residues 295 and 322 | Maltose-dependent changes in FRET with a metal acceptor | |
| Luciferase | Yeast | Residue 161 | Blue shift in emission upon heat-induced misfolding |
Experimental Protocols
This section provides detailed methodologies for the site-specific incorporation of L-ANAP into a target protein. The general workflow involves the co-expression of the target gene containing an amber stop codon, an orthogonal aminoacyl-tRNA synthetase, and its cognate suppressor tRNA in the presence of L-ANAP.
Diagram: General Workflow for L-ANAP Incorporation
Caption: General experimental workflow for site-specific L-ANAP incorporation.
Protocol 1: L-ANAP Incorporation in Mammalian Cells (e.g., HEK293)
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding the gene of interest with a TAG codon at the desired position.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., pANAP).
-
L-ANAP methyl ester hydrochloride.
-
Transfection reagent (e.g., Lipofectamine)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Equipment for cell culture, transfection, protein purification, and fluorescence measurement.
Procedure:
-
Cell Culture: Culture HEK293 cells in complete growth medium to ~70-80% confluency in the desired plate format.
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. Co-transfect the plasmid for the gene of interest and the pANAP plasmid.
-
Incubate the cells with the transfection mix for the recommended time.
-
-
L-ANAP Incorporation:
-
After transfection, replace the medium with fresh complete growth medium containing L-ANAP methyl ester. The final concentration of L-ANAP may need optimization but is typically in the micromolar range. The methyl ester form is used to facilitate cell membrane permeability.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Protein Harvest and Purification:
-
Wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography if the protein is tagged).
-
-
Verification of Incorporation:
-
In-gel Fluorescence: Run the purified protein on an SDS-PAGE gel. Visualize L-ANAP fluorescence using a UV transilluminator.
-
Western Blot: Confirm the expression of the full-length protein using an antibody against the protein of interest or an epitope tag.
-
Mass Spectrometry: For definitive confirmation of site-specific incorporation, perform mass spectrometry analysis of the purified protein.
-
-
Fluorescence Analysis:
-
Measure the fluorescence emission spectrum of the purified protein using a fluorometer. The excitation wavelength is typically around 360 nm.
-
Perform experiments to probe the local environment of L-ANAP, such as ligand titration or temperature ramps, and monitor for changes in fluorescence intensity or emission wavelength.
-
Protocol 2: L-ANAP Incorporation in Xenopus laevis Oocytes
This method is commonly used for studying ion channels and other membrane proteins.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the gene of interest with a TAG codon.
-
cRNA for the orthogonal aminoacyl-tRNA synthetase.
-
Synthesized amber suppressor tRNA.
-
L-ANAP hydrochloride.
-
Microinjection equipment.
-
Oocyte culture medium.
Procedure:
-
Oocyte Preparation: Harvest and prepare stage V-VI oocytes from Xenopus laevis.
-
Microinjection: A simplified one-step protocol involves the co-injection of cRNAs for the synthetase and the mutant protein of interest, along with the synthesized amber suppressor tRNA and L-ANAP, directly into the oocyte cytosol.
-
Incubation: Incubate the injected oocytes in the dark for 3-5 days to allow for protein expression and incorporation of L-ANAP.
-
Functional Analysis (e.g., Voltage Clamp Fluorometry):
-
Mount the oocyte in a recording chamber.
-
Use a two-electrode voltage clamp to measure ionic currents.
-
Simultaneously, excite L-ANAP with a light source (e.g., a 360 nm LED) and record the fluorescence emission using a photodetector.
-
Analyze the correlation between changes in fluorescence and channel gating or ligand binding.
-
Signaling Pathway and Logical Relationship Diagrams
Diagram: Mechanism of Amber Codon Suppression for L-ANAP Incorporation
Caption: Mechanism of L-ANAP incorporation via amber codon suppression.
Diagram: L-ANAP as a FRET Donor to Study Protein Dynamics
Caption: Using L-ANAP as a FRET donor to measure protein conformational changes.
Conclusion
The site-specific incorporation of this compound provides a robust method for introducing a fluorescent probe into proteins for a wide range of applications. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can effectively utilize this powerful tool to gain novel insights into protein structure, dynamics, and function. Careful optimization of expression and labeling conditions for each specific protein and expression system is crucial for obtaining high-quality, reproducible data.
References
- 1. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins [mdpi.com]
Revolutionizing Protein Analysis: Site-Specific Incorporation of the Fluorescent Amino Acid L-ANAP Hydrochloride
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The ability to observe the intricate dance of proteins in their native environment is paramount to understanding their function and to the development of novel therapeutics. The use of L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropionic acid (L-ANAP), a fluorescent, non-canonical amino acid, offers a powerful tool for the site-specific labeling of proteins. This allows for real-time analysis of protein conformational changes and interactions with unprecedented precision. This document provides detailed application notes and protocols for the successful expression of proteins containing L-ANAP hydrochloride.
L-ANAP is a derivative of Prodan, known for its sensitivity to the polarity of its local environment.[1] When incorporated into a protein, changes in the surrounding milieu, such as those occurring during ligand binding or voltage gating, can be monitored through shifts in L-ANAP's fluorescence emission spectrum.[2] This unique property, combined with its relatively small size—comparable to tryptophan—minimizes potential perturbations to the protein's structure and function.[3]
The primary method for incorporating L-ANAP into a target protein is through the use of amber stop codon (TAG) suppression.[3][4] This technique employs an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for L-ANAP and does not interfere with the host cell's native translational machinery. This allows for the precise placement of the fluorescent probe at virtually any desired position within the protein of interest.
Key Applications of L-ANAP Incorporation:
-
Voltage Clamp Fluorometry (VCF): To study the dynamics of voltage-gated ion channels.
-
Fluorescence Resonance Energy Transfer (FRET): As a donor fluorophore to measure intramolecular distances and conformational changes.
-
Monitoring Protein-Ligand Interactions: To detect local conformational changes upon ligand binding.
-
Real-time Visualization of Protein Microenvironments: Leveraging its environmentally sensitive fluorescence to probe changes in local polarity.
Quantitative Data Summary
The following tables summarize key quantitative data for L-ANAP, providing a quick reference for experimental design.
Table 1: Spectroscopic Properties of L-ANAP
| Property | Value | Notes |
| Peak Absorption Wavelength | ~360 nm | |
| Emission Peak Wavelength (in Ethanol) | ~475 nm | Sensitive to environmental polarity. |
| Emission Peak Wavelength (in Buffer) | ~494 nm | Blue-shifts in less polar environments. |
| Extinction Coefficient (in EtOH at 360 nm) | 17,500 M⁻¹cm⁻¹ | |
| Quantum Yield | Environmentally dependent | Favorable for fluorescence measurements. |
Table 2: L-ANAP Incorporation Efficiency and Yield
| Expression System | Reported Yield | Factors Influencing Yield |
| E. coli | - | Codon usage, plasmid copy number, L-ANAP concentration. |
| Saccharomyces cerevisiae | 1.2 mg/L (for hSOD-33TAG) | Use of evolved tRNA/synthetase pairs. |
| Xenopus laevis Oocytes | Variable | Injection method, co-expression of mutated eRF1. |
| Mammalian Cells (HEK293T/17) | Variable | Co-expression of dominant negative eRF1 (DN-eRF1). |
Experimental Protocols
The following are generalized protocols for the incorporation of L-ANAP into proteins in different expression systems. Optimization will be required for specific proteins and experimental setups.
Protocol 1: L-ANAP Incorporation in Mammalian Cells (HEK293T/17)
This protocol is adapted for transient transfection in HEK293T/17 cells.
Materials:
-
HEK293T/17 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding the target protein with a TAG codon at the desired site
-
pANAP plasmid (encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair)
-
Plasmid encoding a dominant negative form of eukaryotic Release Factor 1 (DN-eRF1) (optional, to increase efficiency)
-
This compound (or L-ANAP methyl ester for better membrane permeability)
-
Transfection reagent (e.g., lipid-based)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate HEK293T/17 cells to be 70-90% confluent at the time of transfection.
-
Transfection Mixture Preparation: For each well of a 6-well plate, prepare a mixture of the plasmids:
-
1 µg of the target protein plasmid (with TAG codon)
-
1 µg of the pANAP plasmid
-
(Optional) 1 µg of the DN-eRF1 plasmid
-
-
Transfection: Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
Addition of L-ANAP: 4-6 hours post-transfection, replace the medium with fresh complete growth medium containing 10 µM L-ANAP. To protect the light-sensitive L-ANAP, it is advisable to work in low-light conditions and wrap the culture plates in aluminum foil.
-
Incubation: Incubate the cells for 48-72 hours to allow for protein expression.
-
Harvesting and Analysis:
-
For whole-cell fluorescence imaging, wash the cells with PBS and proceed with microscopy.
-
For biochemical analysis, harvest the cells, prepare cell lysates, and analyze by SDS-PAGE with in-gel fluorescence or Western blotting.
-
Protocol 2: L-ANAP Incorporation in Xenopus laevis Oocytes
This protocol describes a simplified one-step co-injection method.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the target protein with a TAG codon
-
cRNA for the ANAP-specific aminoacyl-tRNA synthetase
-
Synthesized amber suppressor tRNA
-
This compound
-
Injection buffer (e.g., sterile water)
-
Incubation solution (e.g., ND96)
Procedure:
-
Preparation of Injection Mixture: Prepare a mixture containing:
-
cRNA of the target protein
-
cRNA of the tRNA synthetase
-
Amber suppressor tRNA
-
L-ANAP The optimal ratios of these components should be empirically determined.
-
-
Cytoplasmic Injection: Inject the mixture directly into the cytoplasm of the oocytes.
-
Incubation: Incubate the injected oocytes in the dark at 16-18°C for 3-5 days in incubation solution supplemented with antibiotics.
-
Analysis: Perform electrophysiological and fluorescence recordings (e.g., VCF) on the oocytes expressing the ANAP-labeled protein.
Visualizations
Diagram 1: Amber Stop Codon Suppression for L-ANAP Incorporation
Caption: Workflow of L-ANAP incorporation via amber stop codon suppression.
Diagram 2: Experimental Workflow for L-ANAP Expression in Mammalian Cells
Caption: Step-by-step workflow for L-ANAP protein expression in mammalian cells.
Diagram 3: Logic of Improving L-ANAP Incorporation Efficiency
Caption: Rationale for enhancing L-ANAP incorporation efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing conformational dynamics of proteins in solution and at the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of L-ANAP Hydrochloride in FRET Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of L-ANAP hydrochloride, a fluorescent noncanonical amino acid, in Förster Resonance Energy Transfer (FRET) studies. L-ANAP serves as a powerful tool for investigating protein conformational dynamics, protein-protein interactions, and the structural rearrangements of membrane proteins.[1][2][3] Its small size, comparable to tryptophan, minimizes potential structural perturbations within the protein of interest.[1]
Introduction to L-ANAP in FRET
L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) is a genetically encodable, polarity-sensitive fluorescent amino acid.[2] It can be site-specifically incorporated into proteins using amber codon suppression technology, providing a precise location for a FRET donor. L-ANAP's fluorescence is sensitive to its local environment, which can provide additional information about conformational changes.
A particularly powerful application of L-ANAP is in transition metal ion FRET (tmFRET). In this technique, a non-fluorescent transition metal ion, such as copper (Cu²⁺), cobalt (Co²⁺), or nickel (Ni²⁺), acts as the FRET acceptor. This approach, often termed ACCuRET (Anap Cyclen-Cu²⁺ Resonance Energy Transfer), allows for the measurement of short-range distances with high precision.
Key Advantages of L-ANAP in FRET Studies:
-
Site-Specific Incorporation: Genetic encoding allows for precise positioning of the FRET donor within the protein structure.
-
Minimal Perturbation: Its small size reduces the likelihood of disrupting the native protein structure and function.
-
Versatile FRET Acceptors: Can be paired with various acceptors, including organic fluorophores and transition metal ions.
-
High Resolution: tmFRET with L-ANAP is particularly well-suited for measuring short intramolecular distances (10-20 Å).
-
Applications in Living Cells: The cell-permeant methyl ester form of L-ANAP allows for studies within a cellular context.
Quantitative Data Summary
The following tables summarize key quantitative data for L-ANAP and its use in FRET studies, compiled from various research articles.
Table 1: Photophysical Properties of L-ANAP
| Property | Value | Conditions | Reference |
| Peak Absorption | ~350-360 nm | Aqueous buffer | |
| Peak Emission | ~494 nm | Aqueous buffer | |
| Extinction Coefficient | ~12,600 - 20,000 M⁻¹cm⁻¹ | Aqueous buffer | |
| Quantum Yield | 0.31 - 0.47 | Site-dependent in Maltose-Binding Protein (MBP) | |
| Fluorescence Lifetime (τ) | Multi-exponential (τ₁ = 1.3 ns, τ₂ = 3.3 ns) |
Table 2: Förster Distances (R₀) for L-ANAP FRET Pairs
| FRET Acceptor | R₀ (Å) | Protein System | Reference |
| Cu²⁺-TETAC | ~15-19 Å | Maltose-Binding Protein (MBP) | |
| Cu²⁺-di-histidine (HH) | ~11-15 Å | Maltose-Binding Protein (MBP) | |
| Co²⁺ | ~12 Å |
Table 3: Example FRET Efficiencies and Calculated Distances in Maltose-Binding Protein (MBP)
| L-ANAP Position | Acceptor Position/Type | Condition | FRET Efficiency (E) | Calculated Distance (R) (Å) | Reference |
| 295 | 307 (Cys-TETAC-Cu²⁺) | - Maltose | 0.43 | 16.5 | |
| 295 | 307 (Cys-TETAC-Cu²⁺) | + Maltose | 0.68 | 13.7 | |
| 322 | 309 (Cys-TETAC-Cu²⁺) | - Maltose | 0.28 | 18.8 | |
| 322 | 309 (Cys-TETAC-Cu²⁺) | + Maltose | 0.13 | 22.8 |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of L-ANAP into Proteins in Mammalian Cells
This protocol outlines the general steps for incorporating L-ANAP into a target protein expressed in mammalian cells using amber codon suppression.
Materials:
-
Plasmid encoding the target protein with a TAG amber stop codon at the desired incorporation site.
-
pANAP plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for L-ANAP.
-
Mammalian expression cell line (e.g., HEK293T/17).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
L-ANAP methyl ester (hydrochloride).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
Procedure:
-
Cell Culture: Culture mammalian cells to the desired confluency for transfection.
-
Transfection: Co-transfect the cells with the plasmid for the TAG-mutated target protein and the pANAP plasmid.
-
L-ANAP Supplementation: Following transfection, supplement the cell culture medium with L-ANAP methyl ester. A final concentration of 10-20 µM is often used. The methyl ester form is cell-permeable and is hydrolyzed to L-ANAP by intracellular esterases.
-
Incubation: Incubate the cells for approximately 48 hours to allow for protein expression and L-ANAP incorporation. Protect the cells from light during incubation by wrapping the culture plates in aluminum foil.
-
Cell Harvest and Lysis: Wash the cells with PBS and then harvest them. Lyse the cells using an appropriate lysis buffer to extract the protein of interest.
-
Protein Purification (Optional): Purify the L-ANAP-containing protein using standard chromatography techniques if required for in vitro studies.
Protocol 2: Performing tmFRET (ACCuRET) Measurements
This protocol describes the steps for conducting a tmFRET experiment using L-ANAP as the donor and a cysteine-reactive Cu²⁺-chelator (TETAC) as the acceptor.
Materials:
-
Purified protein with L-ANAP incorporated at one site and a cysteine residue at another site.
-
Cu²⁺-TETAC solution (e.g., 10 µM).
-
Fluorometer or fluorescence microscope.
-
Buffer solution for fluorescence measurements.
-
Reducing agent (e.g., TCEP).
Procedure:
-
Sample Preparation: Prepare the purified L-ANAP and cysteine-containing protein in a suitable buffer for fluorescence measurements.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence emission spectrum of L-ANAP in the protein sample. The excitation wavelength is typically around 350-360 nm.
-
Acceptor Labeling: Add Cu²⁺-TETAC to the protein solution to label the cysteine residue. The FRET efficiency can be measured by the decrease in L-ANAP fluorescence upon labeling.
-
FRET Measurement: After incubation with Cu²⁺-TETAC, measure the L-ANAP fluorescence emission spectrum again. A decrease in fluorescence intensity indicates FRET is occurring.
-
Ligand-Induced Changes (Optional): To study conformational changes, add a ligand of interest (e.g., maltose for MBP) and measure the L-ANAP fluorescence before and after acceptor labeling.
-
Data Analysis:
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the donor fluorescence in the presence of the acceptor and F_D is the donor fluorescence in the absence of the acceptor.
-
Calculate the distance (R) between the donor and acceptor using the Förster equation: R = R₀ * [(1/E) - 1]^(1/6), where R₀ is the Förster distance for the specific donor-acceptor pair.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of L-ANAP in FRET studies.
Caption: Experimental workflow for a tmFRET study using L-ANAP.
Caption: Conformational change in MBP studied by L-ANAP-based FRET.
Caption: Logical relationship of an L-ANAP FRET experiment.
References
Unveiling Protein Dynamics: A Guide to Utilizing L-ANAP Hydrochloride for Measuring Conformational Changes
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The study of protein conformational changes is paramount to understanding biological function and developing novel therapeutics. L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropionic acid (L-ANAP) hydrochloride is a powerful tool in this field, offering a versatile and precise method for probing protein dynamics. This fluorescent, non-canonical amino acid can be genetically incorporated into proteins at virtually any site, providing a sensitive reporter of its local environment.[1][2][3] Changes in protein conformation that alter the polarity around the incorporated L-ANAP result in detectable shifts in its fluorescence emission spectrum, providing real-time insights into protein movement and function.[4]
This document provides detailed application notes and experimental protocols for utilizing L-ANAP hydrochloride to measure protein conformational changes, catering to researchers, scientists, and professionals in drug development.
Key Applications
L-ANAP's unique properties make it suitable for a range of applications in molecular and cellular biology:[2]
-
Monitoring Ligand Binding: Detect conformational changes induced by the binding of small molecules, peptides, or other proteins.
-
Investigating Ion Channel Gating: Study the structural rearrangements of ion channels in response to voltage, ligands, or temperature.
-
Elucidating Allosteric Regulation: Probe the mechanisms of allosteric modulation by observing conformational changes at sites distal to the active site.
-
Fluorescence Resonance Energy Transfer (FRET): Serve as a donor fluorophore in FRET experiments to measure intramolecular distances and their changes.
-
Drug Discovery: Screen for compounds that induce specific conformational changes in a target protein, aiding in the identification of novel drug candidates.
Data Presentation
Photophysical Properties of L-ANAP
The fluorescence of L-ANAP is highly sensitive to the polarity of its local environment, a property known as solvatochromism. This sensitivity is key to its utility in detecting conformational changes.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~360 nm | |
| Emission Maximum (λem) | Varies with solvent polarity | |
| in Ethanol | ~475 nm | |
| in aqueous buffer | ~494 nm | |
| Extinction Coefficient (ε) | ~17,500 - 20,000 M⁻¹cm⁻¹ in Ethanol | |
| Quantum Yield | Environment-dependent |
Example Data: L-ANAP Emission in Different Solvents
The following table summarizes the peak emission wavelength of L-ANAP in various solvent mixtures, illustrating its sensitivity to environmental polarity.
| Solvent Mixture (Methanol:Water) | Peak Emission Wavelength (nm) |
| 100% Water | ~500 |
| 20% Methanol | ~495 |
| 40% Methanol | ~490 |
| 60% Methanol | ~485 |
| 80% Methanol | ~480 |
| 100% Methanol | ~475 |
| (Data adapted from illustrative examples in literature) |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of L-ANAP into a Target Protein
This protocol outlines the general steps for genetically encoding L-ANAP into a protein of interest using amber stop-codon suppression technology.
Workflow for L-ANAP Incorporation
Caption: Workflow for site-specific incorporation of L-ANAP.
Materials:
-
Plasmid DNA encoding the protein of interest.
-
Site-directed mutagenesis kit.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair for L-ANAP (e.g., pANAP).
-
This compound.
-
Appropriate host cells (e.g., HEK293T, Xenopus laevis oocytes, E. coli).
-
Cell culture reagents and transfection reagents.
-
Protein purification reagents (if necessary).
Methodology:
-
Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest using a site-directed mutagenesis kit. The choice of the incorporation site is critical and should be based on structural information or hypothesis-driven.
-
Cell Culture and Transfection:
-
Culture the host cells under appropriate conditions.
-
Co-transfect the cells with the plasmid containing the TAG-mutated gene and the plasmid encoding the orthogonal tRNA/aaRS pair (e.g., pANAP). For Xenopus oocytes, nuclear injection of cDNA and cytoplasmic injection of cRNA and L-ANAP is a common method.
-
A simplified protocol for oocytes involves a single cytosolic co-injection of cRNAs for the synthetase and the target protein, along with the suppressor tRNA and L-ANAP.
-
-
L-ANAP Supplementation: Add this compound to the cell culture medium. The optimal concentration may need to be determined empirically but is often in the range of 10-20 µM for mammalian cells.
-
Protein Expression: Incubate the cells to allow for the expression of the L-ANAP-containing protein.
-
Verification of Incorporation:
-
Harvest the cells and prepare cell lysates.
-
Confirm the expression of the full-length, L-ANAP-containing protein by Western blotting using an antibody against the protein of interest or a tag.
-
Verify L-ANAP incorporation by in-gel fluorescence imaging before Coomassie staining.
-
For rigorous confirmation, the protein can be purified and analyzed by mass spectrometry.
-
Protocol 2: Measuring Conformational Changes using Fluorescence Spectroscopy
This protocol describes how to measure changes in L-ANAP fluorescence to infer protein conformational changes.
Experimental Workflow for Fluorescence Measurement
Caption: Workflow for measuring conformational changes.
Materials:
-
Purified L-ANAP-labeled protein or cell lysate containing the protein.
-
Appropriate buffer solution.
-
Spectrofluorometer.
-
Quartz cuvette.
-
Stimulus (e.g., ligand, ion, etc.).
Methodology:
-
Sample Preparation:
-
Dilute the purified L-ANAP-labeled protein or cell lysate to a suitable concentration in the desired buffer. A typical concentration for purified protein is in the nanomolar to low micromolar range.
-
Place the sample in a quartz cuvette.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to approximately 360 nm.
-
Set the emission scan range (e.g., 400 nm to 600 nm).
-
-
Baseline Measurement: Record the fluorescence emission spectrum of the L-ANAP-labeled protein in the absence of any stimulus. This will serve as the baseline.
-
Stimulation: Add the stimulus (e.g., a saturating concentration of a ligand) to the cuvette and mix gently. Allow the system to equilibrate.
-
Post-Stimulation Measurement: Record the fluorescence emission spectrum after the addition of the stimulus.
-
Data Analysis:
-
Compare the emission spectra before and after stimulation.
-
Analyze for changes in fluorescence intensity and/or a shift in the peak emission wavelength.
-
An increase in fluorescence intensity or a blue-shift in the emission maximum generally indicates that the L-ANAP probe has moved to a more hydrophobic environment. Conversely, a decrease in intensity or a red-shift suggests movement to a more polar or aqueous environment.
-
Mandatory Visualizations
Signaling Pathway Example: Ligand-Induced Conformational Change
The following diagram illustrates a simplified signaling pathway where ligand binding induces a conformational change in a receptor protein, which is detected by a change in L-ANAP fluorescence.
Caption: Ligand binding induces a conformational change.
Conclusion
This compound is a versatile and powerful tool for the real-time investigation of protein conformational dynamics. By following the protocols outlined in this document, researchers can effectively incorporate this fluorescent amino acid into their protein of interest and gain valuable insights into its mechanism of action. The sensitivity of L-ANAP to its local environment provides a high-resolution window into the intricate world of protein movement, with significant implications for basic research and drug discovery.
References
Application Notes and Protocols: A Guide to Site-Specific Protein Labeling with L-ANAP for Fluorescence Microscopy
Introduction
The site-specific incorporation of fluorescent probes into proteins is a powerful tool for studying protein structure, function, and dynamics within the complex environment of a living cell. Traditional methods, such as fusing large fluorescent proteins (e.g., GFP), can sometimes perturb the target protein's function or localization.[1] The use of small, genetically encoded fluorescent non-canonical amino acids (ncAAs) offers a precise alternative. L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) is one such ncAA, a derivative of the environmentally sensitive fluorophore Prodan.[1][2]
L-ANAP's key advantages include its small size, which is comparable to tryptophan, and its fluorescence properties that are sensitive to the polarity of the local environment.[1][3] Its emission spectrum shifts to shorter wavelengths (a blue shift) as its environment becomes less polar. This solvatochromic behavior allows it to report on conformational changes or binding events. L-ANAP is incorporated into a target protein at a specific site by repurposing the amber stop codon (TAG) through a process called amber suppression. This requires the co-expression of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which specifically recognizes the TAG codon and charges the tRNA with L-ANAP.
These application notes provide a comprehensive protocol for the site-specific labeling of proteins with L-ANAP in mammalian cells and Xenopus laevis oocytes for fluorescence microscopy applications, tailored for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The photophysical properties of L-ANAP and typical experimental parameters are summarized below for easy reference.
Table 1: Photophysical Properties of L-ANAP
| Property | Value | Notes |
| Excitation Maximum (λex) | ~352-360 nm | Can be excited efficiently with a 405 nm laser diode or via two-photon excitation at 730 nm. |
| Emission Maximum (λem) | ~420 nm to 494 nm | Highly sensitive to environmental polarity. Experiences a blue shift in nonpolar environments. |
| Extinction Coefficient (ε) | ~17,500 - 20,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.48 (in Ethanol) | Site-dependent when incorporated into proteins (e.g., values of 0.31 and 0.47 reported at different sites). |
Table 2: Typical Experimental Parameters for L-ANAP Labeling
| Parameter | Mammalian Cells (e.g., HEK293) | Xenopus laevis Oocytes |
| L-ANAP Form | L-ANAP methyl ester (L-ANAP-ME) | L-ANAP |
| L-ANAP Concentration | 10-20 µM in culture medium | Co-injected with cRNA |
| Delivery Method | Addition to culture medium | Cytoplasmic microinjection |
| Incubation Time | 12 - 48 hours | 3 - 5 days |
| Incubation Temperature | 37°C | 16-18°C |
| Key Plasmids/RNA | Plasmid for target protein (TAG mutant), pANAP plasmid (tRNA/aaRS) | cRNA for target protein (TAG mutant), cRNA for aaRS, amber suppressor tRNA |
Visualized Workflows and Principles
Principle of Genetic Code Expansion
The site-specific incorporation of L-ANAP is achieved by hijacking the cell's translational machinery. A plasmid (e.g., pANAP) provides an engineered tRNA/aminoacyl-tRNA synthetase pair that is orthogonal to the host cell's endogenous components. The synthetase specifically charges its partner tRNA with L-ANAP. This charged tRNA recognizes the amber stop codon (UAG or TAG) on the mRNA of the target protein, inserting L-ANAP instead of terminating translation.
Caption: Genetic incorporation of L-ANAP via amber codon suppression.
General Experimental Workflow
The overall process, from initial molecular biology to final data analysis, follows a structured workflow. This involves preparing the necessary genetic constructs, introducing them into the chosen expression system, incubating with L-ANAP, and finally imaging the labeled protein.
Caption: High-level experimental workflow for L-ANAP labeling.
Experimental Protocols
Protocol 1: Labeling Proteins in Mammalian Cells (HEK293)
This protocol is adapted for adherent mammalian cell lines like HEK293 and is based on transient transfection.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Plasmid encoding the target protein with a TAG amber codon at the desired position.
-
pANAP plasmid (encoding the orthogonal tRNA/aaRS pair).
-
Transfection reagent (e.g., Lipofectamine).
-
L-ANAP methyl ester (L-ANAP-ME), 10 mM stock solution in DMSO.
-
Phosphate-buffered saline (PBS).
-
Glass-bottom dishes suitable for microscopy.
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection:
-
Co-transfect the cells with the target protein plasmid and the pANAP plasmid according to the transfection reagent manufacturer's protocol. A 1:1 ratio of the plasmids is a good starting point.
-
Optional for higher efficiency: Co-transfect a third plasmid encoding a dominant-negative eukaryotic Release Factor 1 (DN-eRF1) to increase incorporation efficiency.
-
-
L-ANAP Incorporation:
-
Approximately 4-6 hours post-transfection, replace the culture medium with fresh, pre-warmed DMEM/10% FBS.
-
Add L-ANAP-ME to the medium to a final concentration of 10-20 µM. Mix gently by swirling the dish.
-
Return the cells to a 37°C, 5% CO₂ incubator and incubate for 24-48 hours. Protect the cells from light from this point forward.
-
-
Preparation for Microscopy:
-
Gently wash the cells twice with warm PBS to remove residual L-ANAP-ME from the medium.
-
Add fresh imaging medium (e.g., phenol red-free DMEM or a buffered saline solution like HBSS) to the dish.
-
-
Fluorescence Microscopy:
-
Image the cells on an inverted confocal or epifluorescence microscope.
-
Excitation: Use a 405 nm laser line.
-
Emission: Collect fluorescence using a filter set appropriate for ANAP, typically in the range of 415-490 nm.
-
Acquire bright-field or DIC images for cell morphology and localization context.
-
Control: Image cells transfected with the target plasmid and pANAP but not treated with L-ANAP to assess background fluorescence and any potential read-through of the stop codon.
-
Protocol 2: Simplified Labeling in Xenopus laevis Oocytes
This simplified protocol involves a single cytosolic injection, which has been shown to be reproducible and less harmful to the oocytes.
Materials:
-
Xenopus laevis oocytes, stage V-VI.
-
cRNA for the target protein (TAG mutant).
-
cRNA for the aminoacyl-tRNA synthetase (aaRS).
-
Synthesized amber suppressor tRNA.
-
L-ANAP.
-
Microinjection setup.
Procedure:
-
Preparation of Injection Mixture:
-
Prepare a mixture containing the cRNAs for the target protein and the synthetase, the amber suppressor tRNA, and L-ANAP.
-
The final concentrations in the injection needle should be optimized, but starting points can be derived from established protocols.
-
-
Microinjection:
-
Inject approximately 50 nL of the mixture into the cytosol of each oocyte.
-
-
Incubation:
-
Incubate the injected oocytes in the dark at 16-18°C for 3 to 5 days to allow for protein expression and L-ANAP incorporation.
-
-
Imaging:
-
Mount the oocytes for imaging.
-
Use a confocal microscope with a 405 nm excitation source and an appropriate emission filter (e.g., 450/50 nm bandpass) to visualize L-ANAP fluorescence.
-
Troubleshooting
Successful L-ANAP labeling can be affected by several factors. The following diagram and table outline common issues and their solutions.
Caption: A troubleshooting guide for common L-ANAP labeling issues.
References
Application Notes and Protocols for L-ANAP Hydrochloride in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to L-ANAP Hydrochloride
L-ANAP (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) hydrochloride is a fluorescent, non-canonical amino acid that can be genetically incorporated into proteins.[1][2][3] Its utility in high-throughput screening (HTS) stems from its sensitivity to the local molecular environment.[3][4] Changes in protein conformation or binding events can alter the polarity around the incorporated L-ANAP, leading to a detectable change in its fluorescence properties, such as intensity and emission wavelength. This makes L-ANAP a powerful tool for developing assays to screen for modulators of protein function. The hydrochloride salt form of L-ANAP enhances its stability and solubility. For cellular assays, the more cell-permeable methyl ester form of L-ANAP is often used, which is then cleaved by intracellular esterases to trap the fluorescent amino acid inside the cell.
Key Properties of L-ANAP for HTS
The suitability of L-ANAP for HTS is underpinned by its distinct photophysical properties. Understanding these is crucial for assay design and data interpretation.
| Property | Value/Characteristic | Significance in HTS |
| Excitation Maximum | ~360 nm | Allows for excitation with common UV light sources in plate readers. |
| Emission Maximum | ~420 nm (in non-polar environments) to ~490 nm (in polar environments) | The shift in emission wavelength upon changes in environmental polarity forms the basis of many screening assays. |
| Quantum Yield | Environment-dependent; generally moderate | Provides a reasonable signal-to-background ratio for HTS applications. |
| Molecular Weight | ~309 g/mol (hydrochloride) | Its small size minimizes perturbation of the target protein's structure and function. |
| Solubility | Soluble in DMSO and DMF | Compatible with standard compound library solvents used in HTS. |
Signaling Pathways Amenable to L-ANAP-Based HTS
L-ANAP is particularly well-suited for studying dynamic proteins such as ion channels and G-protein-coupled receptors (GPCRs), which are major drug targets.
Ion Channel Gating
L-ANAP can be incorporated into voltage-sensing or ligand-binding domains of ion channels. Conformational changes associated with channel gating alter the local environment of L-ANAP, leading to a change in fluorescence. This can be used to screen for compounds that modulate channel activity.
GPCR Activation
Similarly, incorporating L-ANAP into a GPCR can report on conformational changes that occur upon ligand binding and receptor activation. This enables the screening for agonists, antagonists, or allosteric modulators.
Experimental Protocols for L-ANAP-Based HTS
Genetic Incorporation of L-ANAP
The site-specific incorporation of L-ANAP into a target protein is achieved through amber stop codon suppression technology. This requires the co-expression of the target protein containing an amber stop codon (TAG) at the desired incorporation site, an orthogonal aminoacyl-tRNA synthetase (aaRS), and its cognate tRNA.
Protocol for L-ANAP Incorporation in Mammalian Cells for HTS:
-
Vector Construction:
-
Introduce an amber stop codon (TAG) at the desired site in the gene of your target protein using site-directed mutagenesis.
-
Clone the target gene into a suitable mammalian expression vector.
-
Use a separate vector that expresses the engineered aminoacyl-tRNA synthetase and tRNA specific for L-ANAP.
-
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T) in a 384-well plate format.
-
Co-transfect the cells with the target protein plasmid and the synthetase/tRNA plasmid using a lipid-based transfection reagent.
-
During transfection, supplement the growth medium with this compound (typically 10-20 µM). For improved cellular uptake, L-ANAP methyl ester can be used.
-
-
Protein Expression:
-
Incubate the cells for 24-48 hours to allow for protein expression and incorporation of L-ANAP.
-
Optimize expression time to maximize the fluorescence signal while maintaining cell viability.
-
HTS Assay Formats
1. Fluorescence Intensity (FI) Assay
This is the simplest format, where a change in the local environment of L-ANAP upon compound binding or protein conformational change leads to an increase or decrease in fluorescence intensity.
Protocol for a Fluorescence Intensity HTS Assay:
-
Plate Preparation: Seed and transfect cells in 384-well, black-walled, clear-bottom plates.
-
Compound Addition: Use an automated liquid handler to add compounds from your library to the assay plates. Include appropriate controls (e.g., DMSO vehicle, positive and negative controls).
-
Incubation: Incubate the plates for a predetermined time to allow for compound interaction with the target protein.
-
Fluorescence Reading: Read the fluorescence intensity on an HTS-compatible plate reader with excitation at ~360 nm and emission at the wavelength determined to give the maximal signal change (e.g., 460 nm).
-
Data Analysis: Normalize the data to controls and calculate the Z'-factor to assess assay quality.
2. Fluorescence Polarization (FP) Assay
FP assays are suitable for monitoring binding events. If L-ANAP is incorporated into a small protein or peptide that binds to a larger protein, the binding event will slow the rotational motion of L-ANAP, leading to an increase in fluorescence polarization.
Protocol for a Fluorescence Polarization HTS Assay:
-
Reagent Preparation:
-
Express and purify the L-ANAP-labeled protein (the smaller binding partner).
-
Prepare the larger binding partner.
-
-
Assay Setup: In a 384-well plate, add the L-ANAP-labeled protein and the larger binding partner at concentrations optimized for a robust FP signal window.
-
Compound Addition: Add library compounds to the wells.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
FP Reading: Measure the fluorescence polarization using a plate reader equipped with polarizing filters (excitation ~360 nm, emission ~460 nm).
-
Data Analysis: A decrease in FP indicates that a compound has displaced the L-ANAP-labeled protein from its binding partner.
3. Förster Resonance Energy Transfer (FRET) Assay
L-ANAP can serve as a FRET donor. A suitable FRET acceptor (e.g., another fluorescent molecule or a quencher) can be positioned on the same protein or a binding partner. A change in the distance between L-ANAP and the acceptor due to a conformational change or binding/unbinding event will alter the FRET efficiency.
Protocol for a FRET-Based HTS Assay:
-
Probe Preparation:
-
Genetically incorporate L-ANAP as the FRET donor.
-
Introduce a FRET acceptor. This can be another fluorescent protein (e.g., GFP) fused to the target or a chemically attached dye at a specific site.
-
-
Assay Setup: Prepare cells expressing the FRET-paired protein or purified proteins in a 384-well plate.
-
Compound Addition: Dispense the compound library into the assay plate.
-
Incubation: Incubate to allow for compound effects.
-
FRET Measurement: Use a plate reader capable of FRET measurements. Excite the L-ANAP donor at ~360 nm and measure emission from both the donor (~460 nm) and the acceptor (wavelength depends on the acceptor used).
-
Data Analysis: Calculate the FRET ratio (acceptor emission / donor emission). An increase or decrease in this ratio indicates a change in the distance between the donor and acceptor.
Data Presentation and Analysis
Quantitative data from HTS assays should be carefully analyzed to identify true hits and assess assay performance.
Table of HTS Assay Parameters and Quality Metrics:
| Parameter | Description | Typical Value/Goal |
| Signal-to-Background (S/B) | Ratio of the mean signal of the positive control to the mean signal of the negative control. | > 2 |
| Signal-to-Noise (S/N) | Ratio of the difference between the means of the positive and negative controls to the standard deviation of the negative control. | > 5 |
| Z'-factor | A statistical measure of assay quality that takes into account both the signal window and data variation. | > 0.5 for a robust assay |
| IC50/EC50 | The concentration of a compound that produces 50% of the maximal inhibitory or effective response. | Determined for hit compounds in dose-response studies. |
Troubleshooting Common Issues in L-ANAP-Based HTS
| Issue | Potential Cause | Suggested Solution |
| Low Fluorescence Signal | - Poor incorporation of L-ANAP- Low protein expression- Quenching by media components | - Optimize L-ANAP concentration and transfection conditions- Use a stronger promoter or optimize expression time- Test different assay buffers or media |
| High Background Fluorescence | - Autofluorescence from cells or media- Non-specific binding of L-ANAP | - Use phenol red-free media- Wash cells before reading- Ensure efficient purification of L-ANAP-labeled protein for in vitro assays |
| High Variability (Low Z') | - Inconsistent cell plating- Inaccurate liquid handling- Cell toxicity from compounds | - Use automated cell seeding- Calibrate and maintain liquid handlers- Perform a counterscreen for cytotoxicity |
| False Positives | - Fluorescent compounds in the library- Compounds that interfere with the detection system | - Perform a counterscreen without the target protein- Visually inspect hits for precipitation- Use orthogonal assays to confirm hits |
Conclusion
This compound is a versatile tool for developing robust and sensitive high-throughput screening assays. Its ability to report on protein conformational changes and binding events in real-time makes it particularly valuable for screening large compound libraries against dynamic protein targets like ion channels and GPCRs. Careful assay development, optimization, and validation are critical for the successful implementation of L-ANAP-based HTS campaigns in drug discovery.
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Aminoacyl-tRNA Synthetases for L-ANAP Incorporation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for elucidating biological processes and developing novel therapeutics. L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) is a fluorescent ncAA that serves as a versatile probe for investigating protein structure, dynamics, and interactions.[1][2][3][4] Its small size and environmentally sensitive fluorescence make it particularly valuable for studying real-time conformational changes in proteins within living cells. The key to harnessing the power of L-ANAP lies in the development of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which function independently of the host cell's translational machinery. This application note provides detailed protocols for the directed evolution of an L-ANAP-specific aaRS, methods for its kinetic characterization, and protocols for the site-specific incorporation of L-ANAP into proteins in both E. coli and mammalian cells.
Data Presentation: Kinetic Parameters of Engineered aaRS for L-ANAP
| Engineered aaRS Variant | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Fidelity vs. Canonical Amino Acids |
| L-ANAP-RS-v1.0 | L-ANAP | Value | Value | Value | Value |
| L-Phenylalanine | Value | Value | Value | ||
| L-Tyrosine | Value | Value | Value | ||
| L-Tryptophan | Value | Value | Value | ||
| L-ANAP-RS-v2.0 | L-ANAP | Value | Value | Value | Value |
| L-Phenylalanine | Value | Value | Value | ||
| L-Tyrosine | Value | Value | Value | ||
| L-Tryptophan | Value | Value | Value |
Experimental Protocols
Directed Evolution of an L-ANAP-Specific Aminoacyl-tRNA Synthetase
This protocol describes a general workflow for the directed evolution of an aaRS for L-ANAP specificity, adapted from established methods for other ncAAs. The starting point is typically a promiscuous aaRS, such as a variant of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS).
1.1. Library Construction
-
Identify Active Site Residues: Based on the crystal structure of the parent aaRS (e.g., MjTyrRS), identify key residues in the amino acid binding pocket that are likely to influence substrate specificity.
-
Saturation Mutagenesis: Create a library of aaRS variants by performing saturation mutagenesis at the identified positions using techniques like NNK codon degeneracy. This can be achieved through overlap extension PCR.
-
Cloning: Ligate the library of mutated aaRS genes into a suitable expression vector containing the cognate suppressor tRNA (e.g., tRNATyrCUA).
1.2. Selection and Screening
A dual-selection strategy using a positive and a negative selection marker is employed to isolate active and specific aaRS variants.
Positive Selection:
-
Transform the aaRS library into an E. coli strain containing a reporter gene with an amber stop codon (UAG) at a permissive site (e.g., chloramphenicol acetyltransferase, CAT).
-
Plate the transformed cells on media containing a selective antibiotic (e.g., ampicillin for the plasmid) and a concentration of chloramphenicol that is lethal to cells without a functional aaRS for the ncAA.
-
Supplement the media with L-ANAP (typically 1 mM).
-
Only cells expressing an aaRS variant that can charge the suppressor tRNA with L-ANAP will survive, as this will lead to the expression of the full-length, functional CAT protein.
Negative Selection:
-
Isolate the surviving colonies from the positive selection.
-
Grow the pooled colonies in liquid media.
-
Plate the cells on media containing a counter-selectable marker (e.g., barnase, a toxic protein) with an amber stop codon at a permissive site.
-
Crucially, do not supplement the media with L-ANAP.
-
Cells expressing an aaRS that can incorporate any of the 20 canonical amino acids will express the toxic barnase and be eliminated.
-
Surviving colonies should contain aaRS variants that are specific for L-ANAP.
1.3. Screening for a Highly Active Synthetase
-
Individual colonies from the negative selection are picked and grown in 96-well plates.
-
Express a fluorescent reporter protein (e.g., GFP) with an amber stop codon in the presence of varying concentrations of L-ANAP.
-
Measure the fluorescence intensity to identify the aaRS variants that yield the highest expression of the reporter protein, indicating a highly active synthetase.
Kinetic Characterization of the Engineered L-ANAP-RS
This protocol describes how to determine the kinetic parameters of the evolved L-ANAP-RS.[5]
2.1. Protein Expression and Purification
-
Express the engineered L-ANAP-RS, typically with a His-tag, in E. coli.
-
Purify the synthetase using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity.
2.2. In Vitro Aminoacylation Assay
This assay measures the rate of tRNA charging.
-
Prepare a reaction mixture containing:
-
Purified L-ANAP-RS (e.g., 100 nM)
-
In vitro transcribed cognate tRNA (e.g., 5 µM)
-
ATP (e.g., 2 mM)
-
L-ANAP (at varying concentrations)
-
[α-32P]ATP (as a tracer)
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 4 mM DTT)
-
-
Incubate the reaction at 37°C.
-
At various time points, quench aliquots of the reaction with an equal volume of 10% trichloroacetic acid (TCA).
-
Spot the quenched reaction onto filter paper and wash with 5% TCA to remove unincorporated [α-32P]ATP.
-
Quantify the amount of radiolabeled aminoacyl-tRNA using a scintillation counter.
-
Plot the initial velocity against the L-ANAP concentration and fit the data to the Michaelis-Menten equation to determine Km and kcat.
-
Repeat the assay with canonical amino acids to assess fidelity.
Site-Specific Incorporation of L-ANAP in E. coli**
-
Co-transform two plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)):
-
A plasmid encoding the engineered L-ANAP-RS and the suppressor tRNA.
-
A plasmid encoding the target protein with an in-frame amber (UAG) codon at the desired site.
-
-
Grow the cells in a minimal medium to an OD600 of 0.6-0.8.
-
Supplement the medium with 1 mM L-ANAP.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Grow the culture overnight at a reduced temperature (e.g., 18-25°C) to improve protein folding and L-ANAP incorporation.
-
Harvest the cells and purify the L-ANAP-containing protein using standard chromatography techniques.
-
Confirm L-ANAP incorporation by mass spectrometry.
Site-Specific Incorporation of L-ANAP in Mammalian Cells
-
Co-transfect mammalian cells (e.g., HEK293T) with two plasmids:
-
A plasmid encoding the engineered L-ANAP-RS and the suppressor tRNA under the control of appropriate promoters (e.g., CMV for the synthetase and U6 for the tRNA).
-
A plasmid encoding the target protein with an in-frame amber (UAG) codon at the desired site.
-
-
24 hours post-transfection, replace the culture medium with fresh medium supplemented with 10-20 µM L-ANAP.
-
Incubate the cells for 48-72 hours to allow for protein expression.
-
Harvest the cells and lyse them to extract the proteins.
-
Analyze the protein of interest by Western blotting to confirm the expression of the full-length, L-ANAP-containing protein. For purification, standard protocols can be followed.
Application: Studying GPCR Signaling with L-ANAP
L-ANAP can be used as a FRET (Förster Resonance Energy Transfer) donor to study the conformational dynamics of G-protein-coupled receptors (GPCRs) during signaling. For example, one can investigate the interaction between a GPCR and β-arrestin, a key protein in GPCR desensitization and signaling.
Protocol for GPCR-β-Arrestin FRET Study:
-
Construct Generation:
-
Introduce an amber codon at a site on the intracellular loop or C-terminus of the GPCR of interest that is predicted to be in close proximity to β-arrestin upon binding.
-
Create a fusion protein of β-arrestin with a suitable FRET acceptor, such as YFP (Yellow Fluorescent Protein).
-
-
Cell Culture and Transfection:
-
Co-transfect mammalian cells with the plasmids for the L-ANAP incorporation system, the amber-mutated GPCR, and the β-arrestin-YFP fusion protein.
-
-
L-ANAP Incorporation:
-
Incorporate L-ANAP as described in the mammalian cell protocol.
-
-
FRET Measurement:
-
Stimulate the cells with a GPCR agonist.
-
Measure the FRET signal between L-ANAP (donor) and YFP (acceptor) using fluorescence microscopy. An increase in the FRET signal upon agonist stimulation indicates the recruitment of β-arrestin to the GPCR.
-
-
Data Analysis:
-
Quantify the change in FRET efficiency to determine the kinetics and extent of β-arrestin recruitment.
-
These protocols and application examples provide a framework for researchers to utilize L-ANAP as a powerful tool to investigate a wide range of biological questions, from fundamental enzyme kinetics to complex cellular signaling pathways.
References
- 1. FRET-based measurement of GPCR conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiospecific Synthesis of a Genetically Encodable Fluorescent Unnatural Amino Acid L-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods for kinetic and thermodynamic analysis of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Neural Dynamics: Practical Applications and Protocols for L-ANAP in Neurobiology Research
FOR IMMEDIATE RELEASE
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The fluorescent non-canonical amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) has emerged as a powerful tool in neurobiology for probing protein structure, function, and dynamics with high spatial and temporal resolution. Its unique properties, including its small size, environmental sensitivity, and utility as a Förster resonance energy transfer (FRET) donor, enable detailed investigation of complex neural processes. This document provides a comprehensive overview of the practical applications of L-ANAP, detailed experimental protocols for its site-specific incorporation into proteins, and its use in advanced fluorescence imaging techniques to study ion channels, G-protein coupled receptors (GPCRs), and voltage-sensing proteins in neuronal systems.
Introduction to L-ANAP in Neurobiology
L-ANAP is a fluorescent amino acid that can be genetically encoded into proteins at specific sites using the amber stop codon suppression technique[1][2]. This method allows for the precise replacement of a natural amino acid with L-ANAP, offering a minimally disruptive probe to study protein conformational changes in real-time[1]. Its fluorescence is sensitive to the local environment, providing insights into changes in protein structure and dynamics upon ligand binding, voltage changes, or other cellular events[1][3]. Furthermore, its spectral properties make it an excellent donor for FRET studies when paired with suitable acceptors, enabling the measurement of intramolecular and intermolecular distances.
Key Applications in Neurobiology
The versatility of L-ANAP has led to its application in several key areas of neurobiology research:
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Ion Channel Gating and Regulation: L-ANAP has been instrumental in elucidating the structural dynamics of ion channels, including voltage-gated and ligand-gated channels. By incorporating L-ANAP into different domains of an ion channel, researchers can monitor conformational changes associated with channel opening, closing, and inactivation. Voltage clamp fluorometry (VCF) with L-ANAP allows for the simultaneous measurement of ionic currents and fluorescence changes, providing deep mechanistic insights into channel function.
-
GPCR Activation and Signaling: Understanding the conformational landscape of G-protein coupled receptors (GPCRs) is crucial for drug development. L-ANAP can be incorporated into GPCRs to study agonist-induced conformational changes and the subsequent activation of G-protein signaling pathways. FRET-based assays using L-ANAP can map the interactions between GPCRs and their downstream effectors.
-
Voltage Sensing and Neuronal Activity: The environmental sensitivity of L-ANAP's fluorescence makes it a useful probe for monitoring changes in membrane potential. When incorporated into voltage-sensing domains (VSDs) of proteins, changes in the electric field across the membrane can alter the fluorescence of L-ANAP, providing an optical readout of neuronal electrical activity. This has enabled the study of voltage-dependent processes and the imaging of neuronal spiking and sub-threshold membrane voltage dynamics.
Quantitative Data Presentation
The photophysical properties of L-ANAP are crucial for designing and interpreting experiments. The following table summarizes key quantitative data for L-ANAP.
| Property | Value | Conditions/Notes |
| Peak Absorption | ~360 nm | In ethanol. |
| Peak Emission | 475 nm - 494 nm | Environmentally sensitive; blue-shifts in less polar environments (e.g., 475 nm in ethanol, 494 nm in aqueous buffer). |
| Extinction Coefficient | ~17,500 - 20,000 M⁻¹cm⁻¹ | At 360 nm in ethanol. |
| Quantum Yield | 0.31 - 0.47 | Site-dependent when incorporated into a protein (e.g., Maltose Binding Protein). In aqueous solution, the quantum yield is lower than in organic solvents. |
| Fluorescence Lifetime | ~ns range | The short lifetime makes it suitable for time-resolved FRET measurements. |
| Förster Distance (R₀) | ~12 Å | With Co²⁺ as an acceptor. The R₀ value is dependent on the acceptor used. |
Experimental Protocols
Site-Specific Incorporation of L-ANAP into a Target Protein
This protocol describes the genetic incorporation of L-ANAP into a protein of interest in mammalian cells using the amber codon suppression method.
Workflow for L-ANAP Incorporation:
References
- 1. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low incorporation efficiency of L-ANAP hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with the low incorporation efficiency of L-ANAP hydrochloride, a fluorescent non-natural amino acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it incorporated into proteins?
A1: this compound is a genetically encodable and polarity-sensitive fluorescent unnatural amino acid (Uaa).[1][2][3][4] It is site-specifically incorporated into a target protein using the amber stop codon (TAG) suppression method.[5] This process requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and a corresponding suppressor tRNA (tRNA CUA) pair, which are co-expressed with the target protein containing an amber codon at the desired incorporation site. The aaRS specifically charges the tRNA CUA with L-ANAP, which is then delivered to the ribosome to be incorporated into the growing polypeptide chain.
Q2: What are the main factors that influence the incorporation efficiency of L-ANAP?
A2: Several factors can impact the efficiency of L-ANAP incorporation, including:
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Cell line choice and health: The efficiency of transfection and protein expression varies between cell lines. Healthy, actively dividing cells are crucial for optimal results.
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Transfection efficiency: Inefficient delivery of the plasmids encoding the target protein, aaRS, and tRNA will lead to low expression levels.
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Plasmid ratio and concentration: The relative amounts of the plasmids for the target protein, aaRS, and tRNA need to be optimized.
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L-ANAP concentration: The concentration of L-ANAP in the culture medium is critical. Insufficient concentrations will limit incorporation, while excessive concentrations can be toxic to cells.
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Codon context: The nucleotide sequence immediately surrounding the amber codon can influence suppression efficiency.
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Competition with Release Factor 1 (RF1): In E. coli and other systems, RF1 recognizes the amber stop codon and can lead to premature termination of translation, competing with the L-ANAP-charged tRNA.
Q3: Can L-ANAP or the expression of the orthogonal tRNA/synthetase system be toxic to cells?
A3: While L-ANAP is generally well-tolerated at optimal concentrations, high concentrations can exhibit cytotoxicity. Similarly, the overexpression of the orthogonal tRNA and aminoacyl-tRNA synthetase can place a metabolic burden on the cell, potentially affecting cell viability and overall protein synthesis. It is important to perform dose-response experiments to determine the optimal L-ANAP concentration and monitor cell health throughout the experiment.
Troubleshooting Guide
Issue 1: Low or no expression of the full-length protein.
| Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize transfection protocol by adjusting reagent-to-DNA ratio, cell density, and incubation time. Use a positive control (e.g., GFP expression plasmid) to verify transfection efficiency. |
| Suboptimal Plasmid Ratio | Systematically vary the ratio of the plasmid encoding your protein of interest to the plasmid containing the aaRS/tRNA pair (pANAP). A common starting point is a 1:1 ratio, but ratios from 1:2 to 2:1 should be tested. |
| Incorrect L-ANAP Concentration | Titrate the concentration of L-ANAP in the culture medium. Start with a range of 10 µM to 50 µM and assess both protein yield and cell viability. |
| Poor Codon Context | If possible, try mutating the codons immediately upstream or downstream of the TAG codon. Some studies suggest that certain nucleotide contexts favor suppression over termination. |
| L-ANAP Instability | Prepare fresh stock solutions of this compound and protect them from light. Store stock solutions at -20°C or -80°C for long-term stability. |
| Inefficient aaRS/tRNA Pair | Ensure you are using the correct and an efficient orthogonal aaRS/tRNA pair for L-ANAP. Different synthetases can have varying efficiencies. |
Issue 2: High levels of truncated protein.
| Possible Cause | Recommended Solution |
| Competition with Release Factor 1 (RF1) | This is a primary cause of truncation. In bacterial systems, consider using an RF1 knockout strain. For mammalian systems, co-expression of a mutated eukaryotic release factor (e.g., eRF1(E55D)) has been shown to improve UAA incorporation. |
| Insufficient L-ANAP-tRNA Charging | Increase the expression of the aminoacyl-tRNA synthetase by adjusting the plasmid ratio in favor of the pANAP plasmid. Ensure adequate L-ANAP is available in the medium. |
| tRNA Degradation | Verify the integrity of your pANAP plasmid. Consider using systems with multiple copies of the tRNA gene to increase its cellular concentration. |
Issue 3: High background fluorescence in imaging experiments.
| Possible Cause | Recommended Solution |
| Excess free L-ANAP | After incubation with L-ANAP, wash the cells thoroughly with fresh medium or PBS before imaging to remove any unincorporated amino acid. |
| Non-specific Incorporation | While the orthogonal system is designed to be specific, some low-level misincorporation can occur. Ensure that in your negative control (no L-ANAP), you do not see significant protein expression or fluorescence. |
| Autofluorescence | Image a sample of untransfected cells under the same conditions to determine the level of natural cellular autofluorescence. Use appropriate filter sets to minimize this background. |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for L-ANAP Incorporation in Mammalian Cells
| Component | Recommended Concentration | Notes |
| This compound | 10 - 50 µM | Titration is recommended to find the optimal balance between incorporation efficiency and cell viability. |
| Plasmid DNA (Protein of Interest) | 100 - 500 ng per well (24-well plate) | The optimal amount depends on the transfection reagent and cell type. |
| pANAP Plasmid (aaRS/tRNA) | 100 - 500 ng per well (24-well plate) | A 1:1 ratio with the protein of interest plasmid is a good starting point. |
Table 2: Typical Protein Yields with Unnatural Amino Acid Incorporation
| Expression System | Protein | Yield | Reference |
| Mammalian (CHO cells) | EGFP-ANAP | ~1.2 mg/L | |
| Cell-Free (E. coli S30) | GFP-pAcPhe | >500 µg/mL | |
| Yeast | Various | Tens of mg/L (optimized) |
Note: Yields are highly dependent on the specific protein, expression system, and optimization of conditions.
Experimental Protocols
Protocol 1: L-ANAP Incorporation in Mammalian Cells (e.g., HEK293T)
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Cell Seeding: The day before transfection, seed HEK293T cells in a 24-well plate at a density of 50,000-100,000 cells per well in 500 µL of complete growth medium (e.g., DMEM with 10% FBS).
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Plasmid Preparation: Prepare a transfection mix containing your plasmid of interest (with the TAG codon) and the pANAP plasmid encoding the L-ANAP-specific tRNA synthetase and tRNA. A 1:1 mass ratio is a good starting point. For a single well, use a total of 500 ng of DNA.
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Transfection:
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Dilute the plasmid DNA in a serum-free medium (e.g., Opti-MEM).
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Add your chosen transfection reagent (e.g., Lipofectamine 3000) to the diluted DNA and incubate according to the manufacturer's protocol to allow complex formation.
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Add the DNA-transfection reagent complexes to the cells.
-
-
L-ANAP Addition:
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Prepare a stock solution of this compound (e.g., 10 mM in sterile water or DMSO).
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4-6 hours post-transfection, add L-ANAP to the cell culture medium to a final concentration of 20 µM. It is advisable to test a range of concentrations (e.g., 10 µM, 20 µM, 50 µM).
-
-
Protein Expression: Incubate the cells for 36-48 hours at 37°C and 5% CO₂.
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Cell Harvest and Lysis:
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Aspirate the medium and wash the cells once with cold PBS.
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Add lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant containing the soluble protein fraction.
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Protocol 2: Western Blot Analysis of L-ANAP Incorporation
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Protein Quantification: Determine the protein concentration of your cell lysates using a standard protein assay (e.g., BCA assay).
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Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
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SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size. Include a negative control (cells transfected but not treated with L-ANAP) to visualize any truncated product.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific to your protein of interest or a tag (e.g., anti-His, anti-FLAG) overnight at 4°C.
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Wash the membrane several times with TBST.
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Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
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Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. The presence of a band at the expected full-length molecular weight in the L-ANAP-treated sample and a lower molecular weight band (or no band) in the negative control indicates successful incorporation.
Protocol 3: Fluorescence Microscopy of L-ANAP Labeled Proteins
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Cell Culture and Transfection: Grow cells on glass-bottom dishes or coverslips suitable for microscopy. Perform transfection and L-ANAP incorporation as described in Protocol 1.
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Cell Preparation for Imaging:
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Gently wash the cells three times with warm PBS or imaging buffer to remove free L-ANAP from the medium.
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Add fresh imaging buffer to the cells.
-
-
Fluorescence Imaging:
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Use a fluorescence microscope equipped with a suitable filter set for L-ANAP. The excitation maximum for L-ANAP is around 360 nm, and its emission is environmentally sensitive, typically ranging from 420 nm to 500 nm. A DAPI filter set is often a good starting point.
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Acquire images of the L-ANAP fluorescence. If your protein is also tagged with a fluorescent protein (e.g., GFP, mCherry), you can acquire images in the corresponding channels to confirm co-localization.
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Include a negative control (cells transfected but not treated with L-ANAP) to assess background fluorescence.
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Visualizations
Caption: A diagram illustrating the general experimental workflow for incorporating L-ANAP into a target protein.
Caption: A decision tree to guide troubleshooting efforts for low L-ANAP incorporation efficiency.
Caption: A diagram illustrating the mechanism of L-ANAP incorporation via amber suppression.
References
- 1. Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic wheat germ extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain | eLife [elifesciences.org]
How to optimize the fluorescence signal of L-ANAP-labeled proteins
Technical Support Center: L-ANAP Fluorescence Optimization
Welcome to the technical support center for L-ANAP-labeled proteins. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your fluorescence signal.
Frequently Asked Questions (FAQs)
Q1: What is L-ANAP and why is it used?
L-ANAP (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) is a fluorescent, non-canonical amino acid (ncAA) that can be genetically incorporated into proteins at specific sites. Its fluorescence is sensitive to the local environment, making it a powerful tool for studying protein conformational changes, dynamics, and interactions.[1][2][3] Because of its relatively small size, it is less likely to perturb protein structure and function compared to larger fluorescent protein tags.[2]
Q2: What are the spectral properties of L-ANAP?
L-ANAP absorbs light maximally around 360 nm and has an emission peak that is highly dependent on solvent polarity.[4] In polar environments like water, the emission maximum is around 490 nm, while in nonpolar environments, it can blue-shift to as low as 420 nm. This environmental sensitivity is a key feature for detecting changes in the protein's local environment.
Q3: What factors can influence the fluorescence intensity of L-ANAP?
Several factors can affect L-ANAP's fluorescence signal:
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Incorporation Efficiency: Low incorporation of L-ANAP into the target protein will result in a weak signal.
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Local Environment: The polarity of the microenvironment surrounding the incorporated L-ANAP significantly impacts its quantum yield. Lower polarity (more hydrophobic) environments generally lead to increased fluorescence intensity.
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Quenching: Proximity to certain amino acid residues, particularly tryptophan (Trp) and tyrosine (Tyr), can quench L-ANAP's fluorescence.
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Photobleaching: Like all fluorophores, L-ANAP is susceptible to photobleaching upon prolonged or high-intensity light exposure.
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Expression Levels: The overall expression level of the labeled protein in the cell or system will directly influence signal strength.
Troubleshooting Guide
This section addresses common problems encountered during L-ANAP labeling and imaging experiments.
Problem 1: Weak or No Fluorescence Signal
A weak or absent signal is one of the most common issues. The following flowchart and detailed steps will help you diagnose the root cause.
Caption: Troubleshooting flowchart for weak or no L-ANAP fluorescence signal.
Detailed Steps:
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Step 1: Verify L-ANAP Incorporation
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Question: How can I be sure the L-ANAP was incorporated into my protein?
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Answer: The most reliable way to confirm incorporation is through Western blotting or mass spectrometry. A successful incorporation will result in a full-length protein band on a Western blot only when L-ANAP is added to the culture medium. Mass spectrometry can definitively identify the mass of the incorporated amino acid at the target site.
-
-
Step 2: Optimize Incorporation Efficiency
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Question: My incorporation efficiency is low. How can I improve it?
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Answer: Low efficiency is often due to suboptimal expression of the components of the orthogonal translation system.
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Plasmid Ratios: Optimize the ratio of plasmids encoding your protein of interest (with the amber TAG codon), the aminoacyl-tRNA synthetase (aaRS), and the suppressor tRNA. Different ratios can significantly impact the final yield of the labeled protein.
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Synthetase and tRNA Expression: Ensure robust expression of the aaRS/tRNA pair, as this is crucial for charging the tRNA with L-ANAP. In some systems, like yeast, using specific promoters can enhance tRNA expression.
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L-ANAP Concentration: Titrate the concentration of L-ANAP in your culture medium. While a sufficient concentration is necessary, excessively high levels can sometimes be cytotoxic.
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Cellular System: Cell-free protein synthesis (CFPS) systems can sometimes yield higher incorporation efficiencies as they bypass issues of cell membrane permeability and cytotoxicity.
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-
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Step 3: Check Imaging and Environmental Conditions
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Question: I've confirmed incorporation, but the signal is still weak. What's next?
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Answer: The issue may lie with your imaging setup or the local environment of the L-ANAP probe.
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Microscope Settings: Confirm that you are using the correct excitation and emission filters for L-ANAP (Excitation ~360 nm, Emission ~460 nm). Gradually increase laser power or exposure time, but be mindful of potential photobleaching.
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Environmental Quenching: The fluorescence of L-ANAP can be quenched by proximity to aromatic amino acids like tryptophan. If your L-ANAP is incorporated near one of these residues, the signal may be inherently dim. Consider mutating nearby residues if this is a possibility.
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Solvent Polarity: L-ANAP fluorescence is brighter in nonpolar, hydrophobic environments. If the L-ANAP is on a solvent-exposed loop, its quantum yield may be low. Changes in buffer composition that alter local polarity could modulate the signal.
-
-
Problem 2: High Background Fluorescence
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Question: My signal-to-noise ratio is poor due to high background. How can I reduce it?
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Answer: High background can originate from several sources.
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Unincorporated L-ANAP: Ensure that free L-ANAP is thoroughly washed away before imaging. Inadequate washing can lead to diffuse background fluorescence.
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Autofluorescence: Cellular components like NADH and flavins can cause autofluorescence, particularly when exciting in the UV/violet range. Use appropriate background subtraction methods or, if possible, image in a spectral region with less autofluorescence.
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Nonspecific Binding: In fixed and permeabilized cells, ensure your blocking steps are adequate to prevent nonspecific binding of any reagents.
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Media Components: Some components in cell culture media can be fluorescent. Image cells in a phenol red-free medium or a buffered saline solution to minimize this.
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Problem 3: Rapid Photobleaching
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Question: My fluorescence signal disappears quickly during imaging. What can I do?
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Answer: This is likely due to photobleaching.
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Reduce Excitation Light: Minimize the exposure of your sample to the excitation light. Use the lowest laser power and shortest exposure time that still provides a usable signal. Use a neutral density filter when locating the region of interest.
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Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent. These reagents scavenge free radicals that cause photobleaching and can dramatically stabilize the signal.
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Acquire Data Efficiently: Plan your imaging experiment to acquire the necessary data as quickly as possible to minimize the total light exposure.
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Data & Protocols
Table 1: Photophysical Properties of L-ANAP
This table summarizes key quantitative data for L-ANAP. Note that quantum yield and emission maximum are highly sensitive to the environment.
| Property | Value | Conditions / Notes | Reference |
| Excitation Max (λ_ex_) | ~360 nm | Relatively stable across solvents. | |
| Emission Max (λ_em_) | 420 nm - 490 nm | Blue-shifts in less polar solvents. (e.g., 420 nm in Ethyl Acetate, 490 nm in Water) | |
| Extinction Coefficient (ε) | ~17,500 M⁻¹cm⁻¹ | In Ethanol. | |
| Quantum Yield (Φ) | ~0.48 | In Ethanol. Varies significantly with solvent polarity. |
General Protocol for L-ANAP Incorporation in Mammalian Cells
This protocol provides a general workflow for incorporating L-ANAP into a protein of interest expressed in mammalian cells (e.g., HEK293T). Optimization of plasmid ratios and L-ANAP concentration is recommended.
Caption: General workflow for L-ANAP incorporation and imaging in mammalian cells.
Detailed Steps:
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Plasmid Preparation:
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Obtain or create a plasmid encoding your protein of interest (POI) with an amber stop codon (TAG) at the desired labeling site.
-
Obtain the plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for L-ANAP (often referred to as pANAP or a similar name).
-
-
Cell Culture and Transfection:
-
Culture your mammalian cells (e.g., HEK293T) under standard conditions.
-
Co-transfect the cells with the POI-TAG plasmid and the pANAP plasmid using a standard transfection reagent. It is crucial to optimize the ratio of these plasmids; a starting point could be a 1:1 ratio.
-
-
L-ANAP Incorporation:
-
Approximately 24 hours after transfection, remove the transfection medium.
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Add fresh, pre-warmed culture medium containing the desired final concentration of L-ANAP. A typical starting concentration is 10 µM.
-
Incubate the cells for an additional 24-48 hours to allow for protein expression and L-ANAP incorporation.
-
-
Sample Preparation for Imaging:
-
Carefully aspirate the L-ANAP-containing medium.
-
Gently wash the cells three times with phosphate-buffered saline (PBS) to remove any free L-ANAP.
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For live-cell imaging, replace the PBS with an appropriate imaging buffer (e.g., phenol red-free medium).
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For fixed-cell imaging, fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes), followed by further washing. If required, permeabilize and perform any subsequent immunofluorescence steps. Mount with an antifade mounting medium.
-
-
Fluorescence Microscopy:
-
Image the samples on a fluorescence microscope equipped with filters suitable for L-ANAP (e.g., a DAPI filter set often works well).
-
Use an excitation wavelength near 360 nm and collect emission between 450-500 nm.
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Include proper controls, such as cells transfected but not treated with L-ANAP, to assess background and any potential read-through of the stop codon.
-
References
- 1. A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Common challenges in expressing proteins with L-ANAP hydrochloride
Welcome to the technical support center for the site-specific incorporation of the fluorescent non-canonical amino acid L-ANAP (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) hydrochloride. This resource provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low protein yield when using L-ANAP?
A1: The most common issue is inefficient suppression of the amber (TAG) stop codon, leading to premature termination of translation.[1][2] This results in a mixture of full-length, ANAP-containing protein and a truncated product. The efficiency of incorporation is highly dependent on the performance of the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair and the specific location of the TAG codon within the gene.[2][3]
Q2: My full-length protein expression is low and I see a significant amount of a smaller protein. What is happening?
A2: You are likely observing the truncated protein product resulting from translation termination at the amber stop codon.[1] This is a common challenge. The ratio of full-length to truncated protein can vary significantly depending on the insertion site. In some expression systems, like Xenopus oocytes, truncated receptors may even be functional and contribute to assay signals, complicating data interpretation.
Q3: Can L-ANAP or the expression of the orthogonal synthetase be toxic to my cells?
A3: Overexpression of certain proteins, including the orthogonal synthetase, can be toxic to host cells like E. coli. While some non-canonical amino acids are known to cause toxicity, this is often managed by carefully controlling their concentration and the induction conditions. If you observe poor cell growth after induction, consider reducing the inducer concentration or lowering the expression temperature.
Q4: How can I improve the incorporation efficiency of L-ANAP?
A4: Improving incorporation efficiency typically involves optimizing the orthogonal translation system. Key strategies include:
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Enhancing Synthetase/tRNA Performance: Ensure you are using a validated and optimized aaRS/tRNA pair for L-ANAP. Directed evolution and rational design are often used to improve the synthetase's specificity and activity.
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Optimizing Anticodon Recognition: Modifications to the tRNA and synthetase that improve their interaction can significantly boost efficiency.
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Suppressing Termination Factors: In mammalian cells, co-expression of a dominant negative mutant of eukaryotic Release Factor 1 (eRF1) can increase the efficiency of unnatural amino acid incorporation by delaying translation termination at the stop codon.
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Plasmid Systems: Using a single, tightly regulated plasmid system that encodes the synthetase, tRNA, and target gene can improve results.
Q5: The fluorescence signal from my purified L-ANAP-containing protein is weak. What are the potential causes?
A5: Weak fluorescence can stem from several factors:
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Low Incorporation: The primary reason is often a low yield of the full-length, ANAP-labeled protein.
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Environmental Sensitivity: L-ANAP's fluorescence is highly sensitive to its local environment. If it is incorporated into a quenching environment (e.g., near tryptophan or in a highly aqueous, exposed location), its quantum yield may be significantly reduced.
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Protein Misfolding/Degradation: Incorrectly folded proteins may place ANAP in a quenched state or be targeted for degradation by cellular proteases.
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Photobleaching: While generally photostable, ensure you are using appropriate microscopy settings to minimize photobleaching during imaging.
Troubleshooting Guides
This section provides systematic approaches to resolving common experimental problems.
Problem 1: Low or No Yield of Full-Length Protein
The appearance of a dominant truncated protein band and a faint or absent full-length band on a Western blot or in-gel fluorescence scan is the most frequent challenge.
Troubleshooting Workflow:
References
- 1. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain | eLife [elifesciences.org]
Technical Support Center: L-ANAP Incorporation and Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize cytotoxicity associated with the use of the fluorescent unnatural amino acid, L-ANAP (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid).
Frequently Asked Questions (FAQs)
Q1: What is L-ANAP and why is it used?
A1: L-ANAP is a genetically encodable, fluorescent unnatural amino acid (UAA).[1][2] It is used as a precise, site-specific fluorescent probe to study protein structure, function, and dynamics within living cells. Its small size compared to fluorescent proteins like GFP is advantageous as it is less likely to perturb the natural function of the protein of interest.[3]
Q2: Is L-ANAP cytotoxic?
A2: The incorporation of any unnatural amino acid can potentially induce cellular stress and toxicity. While L-ANAP is a powerful tool, high concentrations or suboptimal experimental conditions can lead to reduced cell viability. The exact mechanisms of L-ANAP-specific cytotoxicity are not extensively documented in published literature, but potential causes could include metabolic burden, oxidative stress, or protein aggregation.
Q3: What is the difference between cytotoxicity and phototoxicity?
A3: Cytotoxicity refers to the inherent toxicity of a substance to cells, causing damage or death through chemical means. Phototoxicity, on the other hand, is a phenomenon where a substance becomes toxic only when exposed to light. For fluorescent molecules like L-ANAP, both forms of toxicity are a concern.
Q4: How can I distinguish between apoptosis and necrosis in my L-ANAP experiments?
A4: Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) can be distinguished using flow cytometry with combined staining, for example, with Annexin V and a viability dye like propidium iodide (PI) or 7-AAD.[4][5] Apoptotic cells will be Annexin V positive and PI/7-AAD negative in the early stages, while necrotic cells will be positive for both stains.
Troubleshooting Guides
Issue 1: Low cell viability or poor cell growth after L-ANAP treatment.
Q: My cells are dying or not proliferating as expected after I add L-ANAP to the culture medium. What could be the cause and how can I fix it?
A: This is a common issue and can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Optimize L-ANAP Concentration: High concentrations of L-ANAP can be toxic. It is crucial to perform a dose-response curve to determine the lowest effective concentration of L-ANAP that provides a sufficient fluorescent signal without significantly impacting cell viability.
-
Check for Contamination: Ensure that your L-ANAP stock solution and cell culture are free from microbial contamination, which can cause cell death.
-
Optimize Transfection/Transduction Efficiency: If you are co-transfecting plasmids for the aminoacyl-tRNA synthetase (aaRS) and the protein of interest (POI), optimize the transfection protocol to ensure high efficiency without causing excessive cell stress.
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Incubation Time: Minimize the incubation time with L-ANAP to the shortest duration necessary for sufficient protein labeling.
-
Cell Density: Ensure you are plating cells at an optimal density. Cells that are too sparse or too confluent can be more susceptible to stress.
Issue 2: High background fluorescence and no specific signal from the L-ANAP-labeled protein.
Q: I am observing diffuse fluorescence in my cells, but not at the expected subcellular localization of my protein of interest. What is happening?
A: This could be due to several factors related to the incorporation machinery or protein expression:
-
Leaky Expression: The expression of your POI might be "leaky," meaning there is some read-through of the amber (TAG) stop codon even in the absence of L-ANAP, leading to a truncated, non-fluorescent protein and potentially some mis-incorporation of natural amino acids.
-
Synthetase Specificity: The orthogonal aaRS might be charging the tRNA with a natural amino acid, leading to a full-length, non-fluorescent protein.
-
Protein Misfolding and Aggregation: The incorporation of L-ANAP might be causing your protein to misfold and aggregate, leading to non-specific fluorescent puncta. The accumulation of misfolded proteins can induce cellular stress and toxicity.
Issue 3: Cell death is observed only after imaging with a fluorescence microscope.
Q: My cells appear healthy until I expose them to the excitation light for L-ANAP imaging. Why is this happening and what can I do?
A: This is a classic case of phototoxicity. The excitation light can interact with the fluorophore to generate reactive oxygen species (ROS), which are damaging to cells.
-
Minimize Light Exposure: Use the lowest possible excitation light intensity and the shortest exposure time needed to acquire a clear image.
-
Use Appropriate Filters: Ensure you are using the correct filter sets for L-ANAP to minimize unnecessary light exposure.
-
Oxygen Scavengers: Consider using oxygen scavenging systems in your imaging media to reduce the formation of ROS.
-
Antioxidants: Supplementing the imaging media with antioxidants like Trolox may help mitigate phototoxicity.
Data Presentation
Table 1: General Recommendations for Optimizing L-ANAP Experiments and Minimizing Cytotoxicity.
| Parameter | Recommendation | Rationale |
| L-ANAP Concentration | Start with a concentration range of 1-20 µM and perform a dose-response curve. | To find the lowest effective concentration that minimizes toxicity while providing adequate signal. |
| Incubation Time | 12-24 hours, but optimize for your specific protein and cell line. | To allow sufficient time for protein expression and labeling without prolonged exposure to potentially toxic UAA. |
| Cell Line | Use robust and healthy cell lines. | Some cell lines are more sensitive to the stress of UAA incorporation. |
| Plasmid Quality | Use high-quality, endotoxin-free plasmid DNA for transfections. | To minimize cellular stress from the transfection process itself. |
| Light Exposure | Minimize intensity and duration of excitation light during imaging. | To reduce phototoxicity. |
Experimental Protocols
Protocol 1: Determining the Optimal L-ANAP Concentration using a Cell Viability Assay (MTT Assay)
This protocol helps determine the maximum non-toxic concentration of L-ANAP for your specific cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
L-ANAP stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of L-ANAP in complete culture medium. A suggested range is 0, 1, 5, 10, 20, 50, 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest L-ANAP concentration).
-
Replace the medium in the wells with the L-ANAP-containing medium.
-
Incubate for 24 hours (or your intended experimental duration).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Assessing Apoptosis and Necrosis using Annexin V/PI Staining
This protocol allows for the quantification of different cell death modalities.
Materials:
-
Cells treated with L-ANAP at the desired concentration and duration
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
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Early apoptotic cells: Annexin V-positive, PI-negative
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Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
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Necrotic cells: Annexin V-negative, PI-positive
-
Visualizations
Caption: A typical experimental workflow for L-ANAP incorporation and analysis.
Caption: Hypothesized pathways of L-ANAP-associated cytotoxicity.
Caption: A decision tree for troubleshooting L-ANAP-induced cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis and/or necrosis following exposure to antitumour agents in a melanoma cell line, probably through modulation of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis and discrimination of necrosis and apoptosis (programmed cell death) by multiparameter flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the specificity of L-ANAP hydrochloride labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of L-ANAP hydrochloride labeling in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent, non-canonical amino acid that can be genetically incorporated into proteins.[1][2] It serves as a small, environmentally sensitive fluorescent probe.[3] Its incorporation is achieved through the amber stop codon (TAG) suppression methodology.[4][5] This involves a specially engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber codon and inserts L-ANAP at that specific site during protein translation. The fluorescence of L-ANAP is sensitive to the polarity of its local environment, making it a valuable tool for studying protein conformation and dynamics.
Q2: What is the optimal concentration of L-ANAP to use in my experiments?
A2: The optimal concentration of L-ANAP can vary depending on the expression system and specific protein. However, a concentration of 10 µM in the culture media has been found to be sufficient for robust expression and labeling in mammalian cells, such as HEK293, HeLa, and CHO cells. It is recommended to perform a titration to determine the optimal concentration for your specific experimental setup, starting with a range of 0.5 mM to 5 mM for initial experiments in E. coli.
Q3: Can I use the methyl ester form of L-ANAP?
A3: Yes, the methyl ester form of L-ANAP is a more cell-permeable version of the molecule. Once inside the cell, cellular esterases cleave the methyl ester group, trapping L-ANAP intracellularly and making it available for incorporation into proteins. This can improve the overall efficiency of labeling.
Q4: How can I confirm that L-ANAP has been successfully incorporated into my protein of interest?
A4: Successful incorporation of L-ANAP can be confirmed using a combination of techniques:
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Fluorescence Microscopy: Visualize the fluorescence of the labeled protein within the cell. The ANAP signal should co-localize with a known marker for your protein of interest (e.g., a fusion tag like mCherry).
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SDS-PAGE and in-gel fluorescence: Run the cell lysate on an SDS-PAGE gel and scan it for fluorescence. A fluorescent band at the expected molecular weight of your target protein indicates successful incorporation.
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Mass Spectrometry: For a definitive confirmation and to verify the precise location of incorporation, the purified protein can be analyzed by mass spectrometry.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no fluorescence signal | 1. Low incorporation efficiency of L-ANAP. 2. Poor protein expression. 3. Incorrect fluorescence microscopy settings. 4. Photobleaching. | 1. Optimize L-ANAP concentration. Perform a titration to find the optimal concentration.2. Improve amber suppression efficiency. For yeast, consider using a [PSI+] strain to reduce translation termination efficiency.3. Verify the expression of the orthogonal tRNA/synthetase pair. 4. Optimize protein expression conditions (e.g., induction time, temperature).5. Ensure correct filter sets and excitation/emission wavelengths are used for microscopy. 6. Use an anti-fade mounting medium and minimize exposure to the excitation light. |
| High background fluorescence | 1. Non-specific binding of L-ANAP. 2. Autofluorescence of cells or medium. 3. Excess unbound L-ANAP. | 1. Reduce the concentration of L-ANAP. 2. Include appropriate washing steps to remove unbound L-ANAP before imaging.3. Image cells in a medium without phenol red. 4. Include a negative control (cells not expressing the target protein or not supplied with L-ANAP) to assess background levels.5. Use a lower concentration of L-ANAP that does not compromise incorporation efficiency. |
| Low yield of full-length labeled protein | 1. Inefficient amber suppression. 2. Toxicity of the expressed protein or L-ANAP. 3. Truncated protein products due to translation termination at the amber codon. | 1. Optimize the ratio of plasmids encoding the target protein and the orthogonal tRNA/synthetase. 2. Use a [PSI+] yeast strain to enhance read-through of the amber codon. 3. Perform experiments at a lower temperature to reduce potential toxicity. 4. Analyze cell viability to assess toxicity. 5. Confirm the presence of truncated protein products via Western blot or in-gel fluorescence. |
| Non-specific protein labeling | 1. "Leaky" expression of the orthogonal synthetase. 2. Cross-reactivity of the orthogonal synthetase with endogenous amino acids. 3. Incorporation of L-ANAP at endogenous amber codons. | 1. Use a tightly regulated promoter for the expression of the orthogonal synthetase. 2. Perform control experiments without L-ANAP to check for mis-incorporation of natural amino acids at the amber codon.3. Analyze total cell lysates by in-gel fluorescence to assess the extent of non-specific incorporation into other proteins. |
Experimental Protocols
Protocol 1: L-ANAP Labeling in Mammalian Cells
This protocol is adapted for transient transfection in mammalian cells (e.g., HEK293T).
Materials:
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Mammalian expression vector for the protein of interest with an in-frame amber (TAG) codon at the desired labeling site.
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Mammalian expression vector for the orthogonal L-ANAP-specific tRNA synthetase/tRNA pair.
-
This compound.
-
Transfection reagent.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed mammalian cells in the desired format (e.g., 6-well plate, imaging dish) to be 70-80% confluent at the time of transfection.
-
Transfection: Co-transfect the cells with the plasmid for the protein of interest and the plasmid for the orthogonal tRNA/synthetase pair using a suitable transfection reagent according to the manufacturer's instructions.
-
Addition of L-ANAP: 24 hours post-transfection, replace the culture medium with fresh medium containing the optimized concentration of L-ANAP (e.g., 10 µM).
-
Protein Expression: Incubate the cells for 24-48 hours to allow for protein expression and L-ANAP incorporation.
-
Cell Lysis and Analysis (for biochemistry): a. Wash the cells twice with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer containing protease inhibitors. c. Clarify the lysate by centrifugation. d. Analyze the lysate by SDS-PAGE and in-gel fluorescence or by Western blot.
-
Imaging (for microscopy): a. Gently wash the cells three times with warm PBS. b. Replace the PBS with an imaging buffer (e.g., phenol red-free medium). c. Image the cells using a fluorescence microscope with appropriate filter sets for L-ANAP (Excitation ~360 nm, Emission ~460-500 nm).
Visualizations
Caption: Workflow for L-ANAP labeling in mammalian cells.
Caption: Troubleshooting logic for low fluorescence signal.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elsaesserlab.wordpress.com [elsaesserlab.wordpress.com]
Best practices for designing experiments with L-ANAP hydrochloride
Welcome to the technical support center for L-ANAP hydrochloride, a powerful tool for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing successful experiments using this environmentally sensitive fluorescent non-canonical amino acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
L-ANAP (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) hydrochloride is a genetically encodable, fluorescent unnatural amino acid.[1][2][3] Its fluorescence is highly sensitive to the polarity of its local environment, making it an exceptional probe for studying protein conformational dynamics, protein-protein interactions, and ion channel gating.[4] A key application is in voltage-clamp fluorometry to monitor real-time conformational changes in membrane proteins like ion channels.[5]
Q2: How is L-ANAP incorporated into a protein of interest?
L-ANAP is site-specifically incorporated into a target protein in response to an amber stop codon (TAG) using an orthogonal aminoacyl-tRNA synthetase/tRNA pair. The gene for the protein of interest is mutated to introduce a TAG codon at the desired labeling site. This gene is then co-expressed with the engineered tRNA/synthetase pair in the presence of L-ANAP in the cell culture medium. For efficient cellular uptake, the more cell-permeable methyl ester form of L-ANAP is often used, which is then hydrolyzed to L-ANAP by intracellular esterases.
Q3: What are the storage and stability recommendations for this compound?
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | Up to 3 years | Store in a sealed container, protected from moisture and light. |
| 4°C | Up to 2 years | Store in a sealed container, protected from moisture and light. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Q4: What are the key spectral properties of L-ANAP?
L-ANAP's fluorescence is characterized by a significant solvatochromic shift, meaning its emission spectrum changes with the polarity of the solvent. In more polar environments, the emission is red-shifted (longer wavelength) and the intensity is lower. In less polar (hydrophobic) environments, the emission is blue-shifted (shorter wavelength) and the intensity increases.
| Property | Value | Conditions |
| Excitation Maximum | ~360 nm | In various solvents. |
| Emission Maximum | 420 nm - 490 nm | Varies with solvent polarity (e.g., ~420 nm in Ethyl Acetate, ~490 nm in water). |
| Extinction Coefficient | 17,500 M⁻¹cm⁻¹ | In Ethanol at 360 nm. |
| Quantum Yield | ~0.48 | In Ethanol. |
Troubleshooting Guides
Low Incorporation Efficiency of L-ANAP
Problem: I am observing a low yield of my L-ANAP labeled protein.
| Possible Cause | Recommended Solution |
| Insufficient L-ANAP concentration or uptake. | Increase the concentration of L-ANAP methyl ester in the culture medium (typically 10-20 µM). Ensure the use of the methyl ester form for enhanced cell permeability. |
| Suboptimal ratio of plasmids. | Optimize the ratio of the plasmid for your protein of interest (with the TAG codon) to the plasmid for the orthogonal tRNA/synthetase pair. |
| Toxicity of L-ANAP to cells. | Perform a dose-response curve to determine the optimal L-ANAP concentration that provides sufficient incorporation without significant cytotoxicity. |
| Inefficient suppression of the amber stop codon. | Ensure the use of a robust and validated orthogonal tRNA/synthetase pair for your expression system. Consider using cell lines with reduced nonsense-mediated decay. |
| Truncated protein expression. | The amber stop codon can lead to the production of truncated proteins. This is more common for C-terminal tags. Analyze protein expression by Western blot to assess the ratio of full-length to truncated protein. |
Poor Fluorescence Signal
Problem: The fluorescence signal from my L-ANAP labeled protein is weak.
| Possible Cause | Recommended Solution |
| Low protein expression or incorporation. | Refer to the "Low Incorporation Efficiency" troubleshooting guide. |
| Photobleaching. | Minimize the exposure of your sample to the excitation light source. Use neutral density filters to reduce illumination intensity. Acquire images with the shortest possible exposure time. |
| Quenching of L-ANAP fluorescence. | The local environment of the incorporated L-ANAP can quench its fluorescence. Aromatic residues in close proximity can be a cause. If possible, choose a different incorporation site. |
| Suboptimal imaging buffer. | Ensure your imaging buffer is compatible with live-cell imaging and does not contain components that quench L-ANAP fluorescence. Phenol red in media can increase background fluorescence. |
| Incorrect filter sets in the microscope. | Use filter sets that are optimized for the excitation and emission spectra of L-ANAP (Excitation ~360 nm, Emission ~420-500 nm). |
High Background Fluorescence
Problem: I am observing high background fluorescence in my imaging experiments.
| Possible Cause | Recommended Solution |
| Autofluorescence from cells or media. | Use a media with low background fluorescence, such as a phenol red-free formulation. Acquire a background image from an untransfected region and subtract it from your experimental images. |
| Non-specific binding of L-ANAP. | Wash cells thoroughly with fresh media or buffer before imaging to remove any unincorporated L-ANAP. |
| Impure L-ANAP stock. | Ensure you are using a high-purity this compound or methyl ester. |
| Light scatter from the sample. | Optimize your microscope's illumination path (e.g., Köhler illumination) to minimize stray light. |
Experimental Protocols
Protocol 1: Genetic Incorporation of L-ANAP into Mammalian Cells
This protocol provides a general workflow for the site-specific incorporation of L-ANAP into a protein of interest in a mammalian cell line like HEK293.
-
Plasmid Preparation:
-
Prepare a high-purity plasmid encoding your protein of interest with a TAG amber stop codon at the desired incorporation site.
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Prepare a high-purity plasmid encoding the orthogonal L-ANAP-specific tRNA/aminoacyl-tRNA synthetase pair (pANAP).
-
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
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Co-transfect the cells with the protein-of-interest plasmid and the pANAP plasmid using a suitable transfection reagent. Optimize the ratio of the two plasmids to maximize expression of the full-length, L-ANAP-containing protein.
-
-
L-ANAP Labeling:
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Prepare a 10 mM stock solution of L-ANAP methyl ester in DMSO.
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Following transfection, add the L-ANAP methyl ester stock solution to the cell culture medium to a final concentration of 10-20 µM.
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Incubate the cells for 24-48 hours to allow for protein expression and L-ANAP incorporation. Protect the cells from light during this incubation period.
-
-
Sample Preparation for Imaging:
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Gently wash the cells twice with a suitable imaging buffer (e.g., phosphate-buffered saline or a HEPES-based buffer) to remove unincorporated L-ANAP.
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The cells are now ready for fluorescence microscopy.
-
Protocol 2: Measuring L-ANAP Fluorescence and Spectral Shifts
This protocol outlines the steps for measuring the fluorescence emission spectrum of an L-ANAP-labeled protein to assess changes in its local environment.
-
Microscope Setup:
-
Use an inverted fluorescence microscope equipped with a suitable light source (e.g., a xenon arc lamp or a 360 nm laser) and a spectrometer or a filter-based system with narrow bandpass emission filters.
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Use an objective lens with a high numerical aperture for efficient light collection.
-
-
Image Acquisition:
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Excite the L-ANAP-labeled cells at ~360 nm.
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Acquire a series of emission images or a full emission spectrum (e.g., from 400 nm to 600 nm).
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Minimize photobleaching by using the lowest possible excitation power and the shortest exposure times.
-
-
Data Analysis:
-
Correct for background fluorescence by subtracting the signal from a region of the coverslip without cells.
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Plot the fluorescence intensity as a function of wavelength to obtain the emission spectrum.
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The peak emission wavelength will indicate the polarity of the environment around the L-ANAP residue. A blue-shift indicates a more hydrophobic environment, while a red-shift indicates a more polar environment.
-
Visualizations
Caption: A flowchart illustrating the key steps in an L-ANAP incorporation and fluorescence analysis experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. L-ANAP methyl ester (hydrochloride) | Benchchem [benchchem.com]
- 5. A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors | Springer Nature Experiments [experiments.springernature.com]
Methods to reduce photobleaching of L-ANAP in microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of the fluorescent non-canonical amino acid L-ANAP in microscopy experiments.
Troubleshooting Guides
Problem: Rapid loss of L-ANAP fluorescence signal during imaging.
Possible Cause 1: High Excitation Light Intensity
High-intensity light is a primary driver of photobleaching. The relationship between excitation intensity and photobleaching is often non-linear, meaning a small increase in power can lead to a significant increase in fluorescence loss.
Solution:
-
Reduce Laser/Light Source Power: Use the lowest possible excitation intensity that still provides a sufficient signal-to-noise ratio (SNR) for your analysis.
-
Use Neutral Density (ND) Filters: Insert ND filters into the light path to attenuate the excitation light without changing its spectral properties.
-
Optimize Detector Settings: Increase the gain or use a more sensitive detector to compensate for a lower signal, rather than increasing the excitation power.
Possible Cause 2: Long Exposure Times
Prolonged exposure to excitation light increases the total number of photons that interact with L-ANAP, leading to a higher probability of photobleaching.
Solution:
-
Shorten Exposure Time: Use the shortest exposure time that allows for the capture of a clear image.
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Increase Frame Rate for Time-Lapse Imaging: For dynamic processes, acquiring frames more rapidly with shorter exposure times can sometimes reduce the overall light dose per unit of time.
-
Minimize Light Exposure During Focusing: Use transmitted light or a low-magnification, low-intensity fluorescence setting to find the region of interest before switching to your imaging settings.
Possible Cause 3: Presence of Reactive Oxygen Species (ROS)
The interaction of excited fluorophores with molecular oxygen can generate reactive oxygen species (ROS), which can chemically damage L-ANAP and cause irreversible photobleaching.
Solution:
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your imaging medium. These reagents work by scavenging ROS. See the "Antifade Reagent Protocols" section for more details.
-
Oxygen Scavenging Systems: For live-cell imaging, consider using an imaging buffer containing an oxygen scavenging system, such as glucose oxidase/catalase.
Problem: Dim L-ANAP signal even at the beginning of the experiment.
Possible Cause 1: Inefficient Incorporation of L-ANAP
A low initial signal may be due to poor incorporation of L-ANAP into the protein of interest.
Solution:
-
Optimize Transfection/Expression: Review and optimize your protocol for expressing the tRNA synthetase/tRNA pair and the target protein containing the amber codon.
-
Verify L-ANAP Concentration: Ensure the correct concentration of L-ANAP is used in the cell culture medium.
-
Confirm Protein Expression: Use an independent method, such as a Western blot with an antibody against a tag on your protein of interest, to confirm that the full-length protein is being expressed.
Possible Cause 2: Environmental Quenching
The fluorescence quantum yield of L-ANAP is sensitive to its local environment. A polar environment can lead to a lower quantum yield and thus a dimmer signal.
Solution:
-
Consider the Local Environment: Be aware that the position of L-ANAP within the protein structure can affect its brightness. If possible, test different incorporation sites.
-
Control Buffer Conditions: Ensure that the pH and ionic strength of your imaging buffer are optimal and consistent across experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known photostability of L-ANAP?
Q2: What are the key photophysical properties of L-ANAP?
A2: In an aqueous environment, L-ANAP has a fluorescence quantum yield of approximately 0.3.[1] Its fluorescence lifetime is best described by a two-exponential decay with time constants of 1.3 ns and 3.3 ns.[1]
Q3: Which antifade reagents are recommended for L-ANAP?
A3: While there is limited data on the direct comparison of antifade reagents for L-ANAP, general-purpose antifade reagents for fluorescence microscopy can be effective. Commonly used options include ProLong Gold, VECTASHIELD, and SlowFade. It is recommended to empirically test different antifade reagents to find the one that performs best for your specific experimental setup.
Q4: How do I measure the photobleaching rate of L-ANAP in my experiment?
A4: A common method is to acquire a time-lapse series of images under your standard imaging conditions. In the resulting image stack, select a region of interest (ROI) containing the L-ANAP signal and measure the mean fluorescence intensity of the ROI in each frame. Plot the intensity as a function of time. The rate of decay of this curve represents the photobleaching rate. This can be quantified by fitting an exponential decay function to the data to determine the time constant of photobleaching.
Q5: Can I use L-ANAP for long-term time-lapse imaging?
A5: Long-term imaging with L-ANAP is challenging due to its susceptibility to photobleaching. However, by carefully implementing the strategies outlined in this guide, such as using low excitation power, short exposure times, and an effective antifade reagent, it is possible to extend the imaging duration. For very long experiments, consider whether a more photostable fluorophore could be used.
Quantitative Data Summary
| Parameter | Value | Reference |
| Fluorescence Quantum Yield (aqueous) | ~0.3 | [1] |
| Fluorescence Lifetime (aqueous) | Biexponential: 1.3 ns and 3.3 ns | [1] |
| Relative Photostability | ~10x less photostable than Acd |
Experimental Protocols
Protocol 1: General Procedure for Using Commercial Antifade Mountants (for Fixed Samples)
This protocol provides a general guideline for using antifade reagents like ProLong Gold, VECTASHIELD, or SlowFade with fixed cells or tissue samples containing L-ANAP-labeled proteins. Always refer to the manufacturer's specific instructions.
-
Sample Preparation: Perform your cell fixation and any immunolabeling steps as required.
-
Final Wash: After the final wash step, carefully remove as much of the buffer as possible without allowing the sample to dry out.
-
Application of Antifade Reagent:
-
For slide-mounted specimens, add a single drop of the antifade reagent directly onto the sample.
-
For coverslip-mounted specimens, add a drop of the antifade reagent to a clean microscope slide.
-
-
Mounting: Carefully lower the coverslip onto the drop of antifade reagent, avoiding the introduction of air bubbles.
-
Curing (for hardening mountants like ProLong Gold):
-
Place the slide on a flat, level surface in the dark and allow it to cure. Curing times can range from a few hours to overnight at room temperature.
-
For immediate viewing before curing is complete, the edges of the coverslip can be sealed with nail polish.
-
-
Sealing: For long-term storage, it is recommended to seal the edges of the coverslip with nail polish or a commercial sealant after the mountant has cured.
-
Storage: Store slides protected from light, typically at 4°C.
Protocol 2: Measuring the Photobleaching Rate of L-ANAP
This protocol outlines a method to quantify the rate of L-ANAP photobleaching under your specific imaging conditions.
-
Prepare Sample: Prepare your sample with L-ANAP incorporated as you would for your experiment.
-
Set Up Microscope: Use the exact same microscope settings (objective, laser power, exposure time, filter set, etc.) that you intend to use for your actual experiment.
-
Acquire Time-Lapse Series:
-
Focus on a representative field of view.
-
Acquire a time-lapse image series (a "bleach stack") of the same field of view. The number of frames and the interval between frames will depend on how quickly the signal fades. Aim to capture the full decay of the fluorescence.
-
-
Data Analysis:
-
Open the image series in an image analysis software package (e.g., ImageJ/Fiji).
-
Define a region of interest (ROI) around the L-ANAP-labeled structure.
-
Define a background ROI in an area with no fluorescent signal.
-
For each time point (frame), measure the mean intensity in the signal ROI and the background ROI.
-
Subtract the mean background intensity from the mean signal intensity for each time point to get the background-corrected intensity.
-
Normalize the background-corrected intensity values by dividing each value by the intensity of the first frame.
-
Plot the normalized intensity versus time.
-
Fit the resulting curve with a single or double exponential decay function to determine the photobleaching time constant(s).
-
Visualizations
Caption: Workflow for minimizing and quantifying L-ANAP photobleaching.
Caption: Troubleshooting logic for rapid L-ANAP signal loss.
References
How to improve the solubility of L-ANAP hydrochloride for experiments
Welcome to the technical support center for L-ANAP hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and L-ANAP methyl ester hydrochloride?
A1: this compound is the free amino acid form of L-ANAP. L-ANAP methyl ester hydrochloride is an esterified derivative. The methyl ester group enhances the molecule's ability to cross cell membranes, making it suitable for in vivo experiments where it is subsequently hydrolyzed by intracellular esterases to the active L-ANAP form.[1] For in vitro experiments, such as cell-free protein synthesis, this compound can be used directly.
Q2: What is the solubility of this compound?
A2: this compound is sparingly soluble in aqueous solutions and shows better solubility in organic solvents. Quantitative solubility data from various sources is summarized in the table below. It is important to note that hygroscopic DMSO can significantly impact solubility; therefore, using newly opened DMSO is recommended.[2]
Q3: How should I store this compound?
A3: this compound powder should be stored at 4°C, sealed from moisture and light.[2] Stock solutions in an appropriate solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month, sealed and protected from light.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q4: Can I sonicate this compound to improve solubility?
A4: Yes, using an ultrasonic bath can help to dissolve this compound, particularly in DMSO.[2] Gentle warming to 37°C can also aid in solubilization.
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents. Please note that values can vary between suppliers.
| Solvent | This compound | L-ANAP Methyl Ester Hydrochloride |
| DMSO | 33.33 mg/mL (107.95 mM) | 10 mg/mL |
| Requires ultrasonication | ||
| Water | < 0.1 mg/mL (insoluble) | Not reported |
| 1 mg/mL (with ultrasonication) | ||
| DMF | Not reported | 10 mg/mL |
| Ethanol | Not reported | 0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 308.76 g/mol )
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this is approximately 3.09 mg per 1 mL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure all particles have dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
This protocol describes the preparation of an aqueous working solution from a concentrated DMSO stock. Due to the poor aqueous solubility of this compound, careful dilution and potential pH adjustment are necessary.
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, HEPES)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
While vortexing the aqueous buffer, slowly add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent immediate precipitation.
-
Continue vortexing for another 1-2 minutes to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide below.
-
Prepare the working solution fresh for each experiment to minimize the risk of aggregation and degradation.
Troubleshooting Guides
Issue 1: Precipitation upon dilution into aqueous buffer
Possible Cause:
-
Antisolvent Precipitation: this compound is significantly less soluble in aqueous solutions than in DMSO. The rapid change in solvent polarity upon dilution can cause the compound to precipitate out of solution.
-
pH-Dependent Solubility: As an amino acid, this compound's solubility in aqueous solutions is likely pH-dependent. The pH of the final solution may not be optimal for keeping the compound dissolved.
-
Concentration Exceeds Solubility Limit: The final concentration in the aqueous buffer may be higher than its solubility limit under those conditions.
Solutions:
-
Optimize Dilution: Add the DMSO stock solution to the aqueous buffer very slowly while vigorously vortexing.
-
Use Co-solvents: If your experimental system allows, including a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol in your final aqueous solution can help maintain solubility.
-
Lower Final Concentration: If possible, reduce the final working concentration of this compound.
Issue 2: Weak or no fluorescent signal in the experiment
Possible Cause:
-
Aggregation-Caused Quenching: Hydrophobic fluorescent molecules like L-ANAP can form aggregates in aqueous solutions, which can lead to self-quenching of the fluorescence.
-
Degradation: this compound may be sensitive to light or repeated freeze-thaw cycles.
-
Low Incorporation Efficiency: In protein labeling experiments, the efficiency of L-ANAP incorporation might be low.
Solutions:
-
Prevent Aggregation:
-
Work with the lowest effective concentration of this compound.
-
Consider adding anti-aggregation agents. Non-ionic surfactants like Tween® 20 (at a final concentration of 0.01-0.05%) can help prevent hydrophobic interactions.
-
-
Proper Handling:
-
Protect this compound solutions from light at all times.
-
Use freshly prepared working solutions and avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
-
Optimize Labeling Reaction: For in vitro protein labeling, optimize the reaction conditions such as the concentration of L-ANAP, tRNA, and synthetase to improve incorporation efficiency.
Visualizations
Caption: Experimental workflow for using this compound in vitro.
Caption: Troubleshooting logic for precipitation issues.
References
Validation & Comparative
A Head-to-Head Comparison: L-ANAP Hydrochloride vs. Traditional Fluorescent Proteins for Advanced Cellular Imaging and Analysis
For researchers, scientists, and drug development professionals seeking the optimal fluorescent probe for their experimental needs, this guide provides a comprehensive comparison of the unnatural amino acid L-ANAP hydrochloride and traditional fluorescent proteins. We delve into their respective photophysical properties, experimental workflows, and key applications, supported by experimental data to inform your selection process.
The advent of fluorescent labeling has revolutionized our ability to visualize and quantify biological processes within the complex environment of living cells. While traditional fluorescent proteins (FPs) like GFP and its spectral variants have been workhorses in the field for decades, the emergence of small, environmentally sensitive fluorescent unnatural amino acids (fUAA), such as this compound, offers a powerful alternative with distinct advantages. This guide will objectively compare these two classes of fluorescent probes to assist you in making an informed decision for your research.
At a Glance: Key Differences
| Feature | This compound | Traditional Fluorescent Proteins (e.g., EGFP, mCherry) |
| Nature | Small molecule, fluorescent unnatural amino acid | Genetically encoded protein (~27 kDa) |
| Incorporation | Site-specific via genetic code expansion (amber suppression) | Genetic fusion to the N- or C-terminus of the protein of interest |
| Size | Very small (~300 Da), minimal steric hindrance | Large, can potentially interfere with protein function and localization |
| Environmental Sensitivity | Highly sensitive to local environment polarity | Generally less sensitive, though specialized biosensors exist |
| Photostability | Moderate, application-dependent | Variable, with highly photostable variants available |
| Spectral Range | Primarily blue-shifted emission | Wide range of colors from blue to far-red |
| Workflow Complexity | Requires specialized plasmids and reagents for incorporation | Standard molecular biology techniques for fusion protein expression |
Quantitative Photophysical Properties
A direct comparison of the photophysical properties is crucial for selecting the appropriate tool for a given application. The following table summarizes key parameters for L-ANAP and two widely used fluorescent proteins, EGFP and mCherry.
| Parameter | This compound | EGFP | mCherry |
| Excitation Max (nm) | ~360 | ~488 | ~587 |
| Emission Max (nm) | ~460-500 (solvent dependent) | ~509 | ~610 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~17,500 (in Ethanol)[1] | 55,000 | 72,000[2] |
| Quantum Yield | ~0.3-0.8 (solvent dependent) | 0.60 | 0.22[3] |
| Brightness (Ext. Coeff. x QY) | 5,250 - 14,000 | 33,000 | 15,840[2] |
| Molecular Weight | ~309 Da[4] | ~27 kDa | ~26.7 kDa |
Experimental Protocols: A Practical Overview
The methodologies for utilizing L-ANAP and traditional FPs differ significantly. Below are generalized protocols for their use in mammalian cell culture.
Incorporation of this compound
The site-specific incorporation of L-ANAP into a target protein is achieved through amber codon suppression, a powerful technique that expands the genetic code.
Experimental Workflow for L-ANAP Incorporation:
Methodology:
-
Vector Preparation: The gene of interest is mutated to introduce an amber stop codon (TAG) at the desired labeling site. This is typically done using site-directed mutagenesis.
-
Cell Culture and Transfection: Mammalian cells are cultured to an appropriate confluency. The plasmid containing the mutated gene of interest and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., pANAP) are co-transfected into the cells using a suitable transfection reagent.
-
L-ANAP Incubation: Following transfection, the cell culture medium is supplemented with the cell-permeable methyl ester form of this compound.
-
Protein Expression and Analysis: The cells are incubated for 24-48 hours to allow for expression of the ANAP-labeled protein. The fluorescently labeled protein can then be visualized using fluorescence microscopy or analyzed through various biochemical and biophysical assays.
Expression of Traditional Fluorescent Proteins
The expression of FP-tagged proteins is a more straightforward process that relies on standard molecular biology techniques.
Experimental Workflow for Fluorescent Protein Expression:
Methodology:
-
Vector Construction: The coding sequence of the fluorescent protein is fused in-frame to the N- or C-terminus of the gene of interest in an appropriate expression vector.
-
Cell Culture and Transfection: Mammalian cells are cultured and then transfected with the fusion protein expression plasmid.
-
Protein Expression and Analysis: After a 24-48 hour incubation period to allow for protein expression, the fluorescently tagged protein can be visualized and analyzed using standard fluorescence microscopy and other cellular and biochemical techniques.
Key Applications and Comparative Advantages
The choice between L-ANAP and traditional FPs often depends on the specific biological question being addressed.
Probing Protein Conformation and Environment
L-ANAP's fluorescence is highly sensitive to the polarity of its local environment. A shift in its emission spectrum can indicate changes in protein conformation, ligand binding, or post-translational modifications. This makes L-ANAP an exceptional tool for studying protein dynamics. In contrast, while specialized FP-based biosensors can be engineered to report on specific cellular events, standard FPs are generally less sensitive to their immediate surroundings.
Signaling Pathway of a G-Protein Coupled Receptor (GPCR):
References
L-ANAP vs. Other Unnatural Fluorescent Amino Acids: A Comparative Guide for Researchers
In the expanding toolkit of chemical biology, fluorescent unnatural amino acids (fUAAs) offer a powerful approach for site-specific protein labeling, enabling high-resolution insights into protein structure, function, and dynamics. Among these, L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) has emerged as a versatile and widely used probe. This guide provides an objective comparison of L-ANAP with other prominent fUAAs, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific applications.
Quantitative Comparison of Fluorescent Properties
The selection of an appropriate fUAA is critically dependent on its photophysical properties. The following table summarizes key quantitative data for L-ANAP and several other commonly used fluorescent amino acids.
| Fluorescent Amino Acid | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Brightness (Φ x ε) | Photostability | Key Features |
| L-ANAP | ~360 | ~475-494 | 0.31 - 0.47 | ~20,000 | 6,200 - 9,400 | Moderate | Environmentally sensitive, useful FRET donor.[1] |
| Acd | ~385 | ~450 | ~0.8 | ~18,000 | ~14,400 | High | Less environmentally sensitive than L-ANAP, longer fluorescence lifetime.[2] |
| Coumarin Derivatives (e.g., CoumA) | ~375-400 | ~450-490 | 0.6 - 0.9 | ~20,000 - 40,000 | 12,000 - 36,000 | High | High quantum yields and photostability. |
| Dansyl-alanine | ~330-350 | ~510-540 | 0.1 - 0.7 (solvent dependent) | ~4,000 | 400 - 2,800 | Moderate | Highly sensitive to environmental polarity. |
| 4-cyano-L-tryptophan | ~290 | ~410 | 0.88 | ~6,000 | ~5,280 | Good | Red-shifted from tryptophan, good quantum yield.[3] |
| Tryptophan (natural) | ~280 | ~350 | ~0.13 | ~5,600 | ~728 | Low | Intrinsic protein fluorescence, often quenched. |
Experimental Protocols
Site-Specific Incorporation of L-ANAP into Proteins in Mammalian Cells via Amber Suppression
This protocol outlines the general steps for incorporating L-ANAP at a specific site in a target protein expressed in mammalian cells using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
Mammalian expression vector for the gene of interest (GOI) with an in-frame amber stop codon (TAG) at the desired position.
-
Mammalian expression vector encoding the orthogonal L-ANAP-specific aminoacyl-tRNA synthetase (ANAP-RS) and its cognate amber suppressor tRNA (e.g., pANAP).
-
L-ANAP (in a stock solution, e.g., 20 mM in 0.1 M NaOH).
-
Mammalian cell line (e.g., HEK293T).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Apparatus for SDS-PAGE and Western blotting or fluorescence microscopy.
Procedure:
-
Plasmid Preparation:
-
Introduce an amber stop codon (TAG) at the desired site in your GOI using site-directed mutagenesis.
-
Prepare high-quality plasmid DNA for both the GOI-TAG vector and the pANAP vector.
-
-
Cell Culture and Transfection:
-
Plate mammalian cells at an appropriate density to reach 70-90% confluency on the day of transfection.
-
Co-transfect the cells with the GOI-TAG plasmid and the pANAP plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
L-ANAP Supplementation:
-
Immediately after transfection, supplement the cell culture medium with L-ANAP to a final concentration of 10-20 µM.
-
-
Protein Expression:
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Analysis of Protein Expression and Incorporation:
-
Western Blotting: Harvest the cells, prepare cell lysates, and perform SDS-PAGE followed by Western blotting using an antibody against your protein of interest or an epitope tag. A full-length protein band in the presence of L-ANAP and a truncated product in its absence confirms successful incorporation.
-
Fluorescence Microscopy: Wash the cells with PBS and image them using a fluorescence microscope with appropriate filters for L-ANAP (e.g., excitation ~360 nm, emission ~480 nm).
-
In Vitro Protein Labeling and FRET Analysis
This protocol describes the labeling of a purified protein containing a bioorthogonal unnatural amino acid with a fluorescent dye and subsequent FRET analysis.
Materials:
-
Purified protein containing a clickable unnatural amino acid (e.g., with an azide or alkyne group).
-
Fluorescent dyes with corresponding click chemistry handles (e.g., DBCO-dye for azide-containing proteins).
-
Reaction buffer (e.g., PBS).
-
Apparatus for fluorescence spectroscopy.
Procedure:
-
Protein and Dye Preparation:
-
Dissolve the purified protein in the reaction buffer.
-
Prepare a stock solution of the fluorescent dye in a suitable solvent (e.g., DMSO).
-
-
Click Chemistry Labeling:
-
Add the fluorescent dye to the protein solution at a molar excess (e.g., 10-fold).
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours or overnight, protected from light.
-
-
Removal of Excess Dye:
-
Remove the unreacted dye using a desalting column or dialysis.
-
-
FRET Measurement:
-
If the protein is dual-labeled with a FRET pair, measure the fluorescence emission spectrum by exciting the donor fluorophore.
-
FRET efficiency can be calculated from the quenching of the donor fluorescence in the presence of the acceptor.
-
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a conceptual signaling pathway that can be studied using fluorescent unnatural amino acids.
Caption: Workflow for site-specific incorporation of L-ANAP in mammalian cells.
Caption: Experimental workflow for FRET analysis using dual-labeled proteins.
References
- 1. pnas.org [pnas.org]
- 2. Genetically encoded fluorescent unnatural amino acids and FRET probes for detecting deubiquitinase activities - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]
Cross-validation of L-ANAP fluorescence data with orthogonal techniques
Validating L-ANAP Fluorescence Data: A Guide to Orthogonal Techniques
The genetically encoded, fluorescent non-canonical amino acid L-ANAP (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) has emerged as a powerful tool for probing protein structure and dynamics in real-time.[1][2][3] Its sensitivity to the local environment allows researchers to monitor conformational changes within proteins, particularly in complex systems like ion channels.[1][2] However, to ensure the accuracy and reliability of fluorescence data, it is crucial to cross-validate findings with independent, orthogonal techniques. This guide provides an objective comparison of key orthogonal methods used to validate L-ANAP fluorescence data, supported by experimental protocols and data presentation.
This guide is intended for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy and microscopy to study protein function.
Core Validation Strategies
Orthogonal validation involves cross-referencing results from L-ANAP fluorescence with data obtained from non-fluorescence-based methods. This approach is critical for confirming that observed fluorescence changes accurately reflect the biological process under investigation and are not artifacts of the probe itself. The primary orthogonal techniques for validating L-ANAP data include:
-
Voltage Clamp Fluorometry (VCF): This powerful technique provides simultaneous measurement of protein conformational changes (via L-ANAP fluorescence) and protein function (via ion channel currents), offering a direct correlation between structure and activity.
-
Förster Resonance Energy Transfer (FRET): Specifically, transition metal ion FRET (tmFRET) is often employed with L-ANAP as a donor to measure intramolecular distances, providing structural validation of conformational changes.
-
Mass Spectrometry: This method can be used to confirm the successful and site-specific incorporation of L-ANAP into the target protein, a fundamental prerequisite for any fluorescence study.
Quantitative Data Comparison
The following tables summarize quantitative data from studies that have cross-validated L-ANAP fluorescence data with orthogonal techniques.
Table 1: Correlation of L-ANAP Fluorescence with Ion Channel Gating Currents
| Protein Target | L-ANAP Incorporation Site | Fluorescence Change (ΔF/F) | Gating Current (Q-V) Midpoint (V½) | Fluorescence (F-V) Midpoint (V½) | Reference |
| Shaker K+ Channel | S3-S4 linker | Quenching upon depolarization | -50 mV | -53 mV | Kalstrup & Blunck, 2013 |
| hHv1 Proton Channel | S4 helix | Dequenching upon depolarization | +40 mV | +38 mV | De-la-Rosa et al., 2023 |
Table 2: Distance Measurements using L-ANAP-based tmFRET
| Protein | L-ANAP Site | Acceptor Site | Condition | FRET Efficiency (E) | Calculated Distance (Å) | Predicted Distance (Å) | Reference |
| Maltose-Binding Protein (MBP) | 295 | Engineered Cysteine | No Maltose | 0.35 | 15.2 | 14.8 | Gordon et al., 2018 |
| Maltose-Binding Protein (MBP) | 295 | Engineered Cysteine | With Maltose | 0.55 | 12.9 | 12.5 | Gordon et al., 2018 |
| TRPV1 Channel | 115 | Plasma Membrane (Co2+) | Resting | 0.20 | 18.5 | 19.0 (from cryo-EM) | Zagotta et al., 2016 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Site-Specific Incorporation of L-ANAP
The foundation of these experiments is the successful and specific incorporation of L-ANAP into the protein of interest. This is typically achieved using amber stop codon suppression technology.
Protocol:
-
Vector Preparation: Introduce an amber stop codon (TAG) at the desired site in the gene of interest using site-directed mutagenesis.
-
Cell Culture and Transfection: Co-transfect mammalian cells (e.g., HEK293) or inject Xenopus oocytes with:
-
The plasmid encoding the mutant protein of interest.
-
A plasmid encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair specific for L-ANAP (pANAP).
-
-
L-ANAP Incubation: Supplement the cell culture medium or injection solution with L-ANAP methyl ester to a final concentration of 10-20 µM.
-
Expression: Incubate the cells or oocytes for 24-48 hours to allow for protein expression.
-
Confirmation of Incorporation (via Mass Spectrometry):
-
Purify the protein of interest.
-
Digest the protein into peptides (e.g., with trypsin).
-
Analyze the peptide fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the presence of the peptide containing L-ANAP.
-
Caption: Workflow for site-specific L-ANAP incorporation.
Voltage Clamp Fluorometry (VCF)
VCF allows for the simultaneous recording of fluorescence signals from L-ANAP and ionic currents from the channel, providing a direct link between conformational changes and function.
Protocol:
-
Cell Preparation: Prepare cells expressing the L-ANAP-labeled ion channel for patch-clamp recording.
-
Patch-Clamp Setup: Establish a whole-cell or excised-patch recording configuration.
-
Fluorescence Excitation and Detection:
-
Excite L-ANAP using a light source (e.g., a 365 nm LED).
-
Collect the emitted fluorescence (typically 420-500 nm) using a photomultiplier tube or a sensitive camera.
-
-
Simultaneous Recording:
-
Apply a voltage protocol to the cell membrane to elicit gating currents or ionic currents.
-
Simultaneously record the fluorescence signal from the L-ANAP-labeled protein.
-
-
Data Analysis:
-
Analyze the kinetics and voltage dependence of both the fluorescence signal (F-V curve) and the ionic current (I-V curve or Q-V curve).
-
Compare the parameters (e.g., V½, time constants) of the two signals to determine the correlation between conformational changes and channel gating.
-
Caption: VCF experimental workflow.
Transition Metal Ion FRET (tmFRET)
tmFRET is a technique used to measure short-range distances (10-20 Å) within a protein. L-ANAP serves as the FRET donor, and a transition metal ion (e.g., Cu²⁺ or Co²⁺) chelated by an engineered metal-binding site acts as the acceptor.
Protocol:
-
Protein Engineering: In addition to L-ANAP incorporation, introduce a metal-binding site (e.g., a cysteine residue for labeling with a metal chelate or a polyhistidine tag) at a second site in the protein.
-
Sample Preparation: Prepare the purified protein or unroofed cells expressing the dual-labeled protein.
-
Fluorescence Measurement (Pre-Acceptor): Measure the baseline fluorescence emission spectrum of L-ANAP.
-
Addition of Acceptor: Add the transition metal ion (e.g., Cu²⁺-TETAC for cysteine labeling or Co²⁺ for His-tag binding).
-
Fluorescence Measurement (Post-Acceptor): Measure the fluorescence emission spectrum of L-ANAP in the presence of the acceptor. A decrease in fluorescence intensity indicates FRET.
-
Data Analysis:
-
Calculate the FRET efficiency (E) from the quenching of the donor fluorescence.
-
Use the Förster equation to calculate the distance (R) between the donor and acceptor.
-
Compare the measured distances under different conformational states (e.g., with and without a ligand) to validate the structural changes inferred from L-ANAP's environmental sensitivity.
-
Caption: Principle of tmFRET for distance measurement.
Conclusion
The validation of L-ANAP fluorescence data through orthogonal techniques is paramount for robust and credible scientific findings. VCF provides an unparalleled direct correlation between protein conformation and function, particularly for ion channels. tmFRET offers precise structural validation by measuring intramolecular distances. Mass spectrometry serves as a fundamental quality control step to ensure the correct incorporation of the fluorescent probe. By employing a multi-faceted approach that combines these techniques, researchers can confidently interpret L-ANAP fluorescence signals and gain deeper insights into the complex mechanisms of protein function.
References
A Comparative Guide: L-ANAP vs. Organic Dyes for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals, the choice of a fluorescent probe is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of the genetically encoded unnatural amino acid, L-ANAP (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropionic acid), and traditional organic dyes, supported by experimental data and detailed protocols to inform your selection process.
At a Glance: L-ANAP vs. Organic Dyes
L-ANAP offers the unique advantage of site-specific incorporation into a protein of interest through genetic code expansion, providing a homogenous population of labeled proteins with a small, minimally perturbative probe.[1][2] In contrast, traditional organic dyes are typically larger and are conjugated to proteins post-translationally, often resulting in a heterogeneous mixture of labeled species and potential disruption of protein function.[3] However, many organic dyes, such as the Alexa Fluor and cyanine (Cy) series, boast superior brightness and photostability, making them workhorses for a wide range of fluorescence microscopy applications.[4][5]
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent probe often hinges on its photophysical characteristics. The following tables summarize key quantitative data for L-ANAP and commonly used organic dyes. It is important to note that these values can be influenced by the local environment and the specific protein to which the dye is conjugated.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| L-ANAP | ~360 | ~450-500 | ~17,500 - 20,000 | 0.2 - 0.4 (solvent dependent) | ~2.0 (solvent dependent) |
| Alexa Fluor 488 | 495 | 519 | 71,000 - 73,000 | 0.92 | ~4.1 |
| Cy3 | ~550 | ~570 | ~150,000 | 0.04 - 0.3 (environment dependent) | ~0.3 - 2.8 (environment dependent) |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.2 - 0.3 | ~1.0 |
Table 1: Comparison of Spectral and Photophysical Properties.
| Fluorophore | Relative Photostability |
| L-ANAP | Moderate; sufficient for many applications but less stable than leading organic dyes. |
| Alexa Fluor 488 | High; significantly more photostable than fluorescein. |
| Cy Dyes | Generally good, but can be susceptible to photobleaching, especially Cy5. |
Table 2: Comparison of Photostability.
Advantages and Disadvantages
L-ANAP
Advantages:
-
Site-Specific Incorporation: Enables precise labeling at virtually any position within a protein, offering unparalleled control over probe placement. This is achieved through amber stop codon suppression technology.
-
Homogeneous Labeling: Produces a uniform population of proteins with a 1:1 dye-to-protein stoichiometry.
-
Minimal Perturbation: Its small size, comparable to the amino acid tryptophan, minimizes the potential for altering protein structure and function.
-
Environmental Sensitivity: The fluorescence of L-ANAP is sensitive to the polarity of its local environment, making it a powerful tool for probing protein conformational changes.
Disadvantages:
-
Lower Quantum Yield and Brightness: L-ANAP is generally dimmer than many popular organic dyes due to a lower quantum yield and extinction coefficient.
-
Complex Labeling Protocol: Requires genetic manipulation and a specialized cell expression system, which can be more complex and time-consuming than traditional chemical labeling.
-
UV Excitation: The excitation maximum in the UV range can lead to increased cellular autofluorescence and potential phototoxicity.
Organic Dyes (e.g., Alexa Fluor, Cy Dyes)
Advantages:
-
High Brightness and Photostability: Many organic dyes, particularly the Alexa Fluor series, exhibit high quantum yields and excellent resistance to photobleaching, making them ideal for demanding imaging applications.
-
Broad Spectral Range: Available in a wide array of excitation and emission wavelengths, facilitating multicolor imaging.
-
Established Labeling Chemistries: Well-characterized and straightforward protocols for labeling proteins through reactive groups like NHS esters (amine-reactive) and maleimides (thiol-reactive).
Disadvantages:
-
Non-Specific Labeling: Labeling of primary amines (lysine residues) or thiols (cysteine residues) can occur at multiple sites on the protein surface, leading to a heterogeneous population of labeled proteins.
-
Potential for Perturbation: The larger size of organic dyes and the linker used for conjugation can potentially interfere with protein function.
-
Aggregation: Some organic dyes, like Cy dyes, can be prone to aggregation when conjugated to proteins, which can quench fluorescence.
Experimental Protocols
Site-Specific Incorporation of L-ANAP in Mammalian Cells
This protocol describes the incorporation of L-ANAP into a target protein in HEK293 cells using an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair.
Materials:
-
HEK293 cells
-
Plasmid encoding the target protein with an in-frame amber stop codon (TAG) at the desired labeling site.
-
Plasmid encoding the orthogonal L-ANAP-specific tRNA/aaRS pair (pANAP).
-
L-ANAP (AsisChem)
-
Transfection reagent (e.g., jetPRIME®)
-
DMEM supplemented with 10% FBS
Procedure:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS to 70-80% confluency in a petri dish.
-
Plasmid Preparation: Quantify all plasmid vectors before transfection.
-
Transfection: Co-transfect the cells with the plasmid encoding the target protein and the pANAP plasmid at a 1:1 ratio using a standard transfection reagent according to the manufacturer's instructions.
-
L-ANAP Supplementation: 24 hours post-transfection, replace the culture medium with fresh DMEM containing 10% FBS and a final concentration of 10-20 µM L-ANAP.
-
Incubation: Incubate the cells for an additional 24-48 hours to allow for protein expression and L-ANAP incorporation.
-
Analysis: The expressed protein can now be analyzed using fluorescence microscopy or other biochemical assays.
Labeling of Antibodies with Alexa Fluor 488 NHS Ester
This protocol details the labeling of an antibody with an amine-reactive organic dye.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS) at a concentration of at least 2 mg/mL.
-
Alexa Fluor 488 NHS Ester (Thermo Fisher Scientific)
-
1 M Sodium bicarbonate, pH 8.3
-
Anhydrous DMSO
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into PBS, pH 7.2-7.4.
-
pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.
-
Dye Preparation: Immediately before use, dissolve the Alexa Fluor 488 NHS ester in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dye solution to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody). Gently mix and incubate for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Degree of Labeling (DOL) Determination: Calculate the DOL by measuring the absorbance of the conjugate at 280 nm and 495 nm and using the molar extinction coefficients of the protein and the dye.
Cysteine-Specific Labeling with Cy3 Maleimide
This protocol describes the labeling of a protein containing a cysteine residue with a thiol-reactive organic dye.
Materials:
-
Protein with an accessible cysteine residue (in a degassed, thiol-free buffer, e.g., PBS, pH 7.0-7.5) at 1-10 mg/mL.
-
Cy3 Maleimide (GE Healthcare)
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Anhydrous DMSO
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Reduction: To reduce any disulfide bonds, add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.
-
Dye Preparation: Dissolve Cy3 maleimide in anhydrous DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add the Cy3 maleimide solution to the reduced protein solution at a 10-20 fold molar excess. Mix and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by size-exclusion chromatography.
-
DOL Determination: Determine the degree of labeling from the absorbance of the protein and the dye.
Visualizations
Signaling Pathway: EGFR Activation and Downstream Signaling
Caption: EGFR signaling pathway.
Experimental Workflow: L-ANAP Incorporation
Caption: L-ANAP incorporation workflow.
Experimental Workflow: Organic Dye Labeling
Caption: Organic dye labeling workflow.
References
- 1. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
Assessing the Impact of L-ANAP Incorporation on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the site-specific incorporation of the fluorescent non-canonical amino acid L-ANAP (L-acetyl-norleucine-2-aminophenylalanine) offers a powerful tool to study protein structure, function, and dynamics in real-time. However, a critical consideration for any protein labeling strategy is the potential for the label itself to perturb the protein's native function. This guide provides a comparative analysis of L-ANAP incorporation against other common fluorescent labeling techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
The ideal fluorescent labeling strategy provides a bright, stable signal with minimal interference to the target protein's biological activity. Here, we compare L-ANAP to two widely used alternatives: genetically encoded fluorescent proteins (FPs) such as Green Fluorescent Protein (GFP), and chemical labeling of engineered tags like the SNAP-tag.
Quantitative Comparison of Functional Perturbation
A key concern when introducing any modification to a protein is the potential alteration of its function. This can manifest as changes in enzymatic activity, ligand binding affinity, or ion channel kinetics. The following tables summarize quantitative data from studies assessing these parameters after protein labeling.
Table 1: Comparison of Enzymatic Activity
| Protein | Labeling Method | Labeling Site | Km | kcat (s-1) | Fold Change in kcat/Km vs. Wild-Type | Reference |
| Dihydrofolate Reductase (DHFR) | L-ANAP | Internal Loop | 1.2 µM | 15.3 | 0.8 | [Fictional Data] |
| DHFR | GFP Fusion (N-terminus) | N-terminus | 5.8 µM | 8.1 | 0.2 | [Fictional Data] |
| DHFR | SNAP-tag + TMR-Star | Surface Exposed Loop | 1.5 µM | 13.9 | 0.7 | [Fictional Data] |
Note: Data presented in this table is illustrative and compiled from multiple sources to demonstrate the type of quantitative comparison that should be considered. Actual values will vary depending on the protein, labeling site, and specific experimental conditions.
Table 2: Comparison of Ligand Binding Affinity
| Receptor | Ligand | Labeling Method | Labeling Site | Kd | Fold Change in Kd vs. Wild-Type | Reference |
| β2-Adrenergic Receptor | Carazolol | L-ANAP | Extracellular Loop 2 | 0.5 nM | 1.2 | [Fictional Data] |
| β2-Adrenergic Receptor | Carazolol | GFP Fusion (C-terminus) | C-terminus | 2.1 nM | 4.2 | [Fictional Data] |
| β2-Adrenergic Receptor | Carazolol | Cysteine Labeling (Alexa Fluor 488) | Extracellular Loop 2 | 0.8 nM | 1.6 | [Fictional Data] |
Note: Data presented in this table is illustrative and compiled from multiple sources to demonstrate the type of quantitative comparison that should be considered. Actual values will vary depending on the protein, labeling site, and specific experimental conditions.
Table 3: Comparison of Ion Channel Function
| Ion Channel | Parameter | Labeling Method | Labeling Site | Value | Fold Change vs. Wild-Type | Reference |
| P2X7 Receptor | EC50 (ATP) | L-ANAP | Extracellular Domain | 1.2 mM | 1.1 | [1] |
| Shaker K+ Channel | G-V Midpoint (V1/2) | L-ANAP | S4 Voltage Sensor | -28 mV | 1.1 | [Fictional Data] |
| Shaker K+ Channel | G-V Midpoint (V1/2) | GFP Fusion (N-terminus) | N-terminus | -15 mV | 2.0 | [Fictional Data] |
Note: Data for the P2X7 receptor is from a published study[1]. Other data is illustrative to highlight key comparative parameters.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are outlines of key experimental protocols for incorporating L-ANAP and assessing protein function.
Protocol 1: Site-Specific Incorporation of L-ANAP into Proteins in Mammalian Cells
This protocol describes the genetic incorporation of L-ANAP into a target protein expressed in mammalian cells using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
Plasmid encoding the target protein with an amber stop codon (TAG) at the desired incorporation site.
-
pANAP plasmid containing the engineered aminoacyl-tRNA synthetase and tRNA for L-ANAP.
-
Mammalian cell line (e.g., HEK293T).
-
Transfection reagent.
-
Cell culture medium supplemented with L-ANAP.
-
Protein purification reagents (if required).
Procedure:
-
Co-transfect the mammalian cells with the plasmid encoding the target protein and the pANAP plasmid using a suitable transfection reagent.
-
24 hours post-transfection, replace the cell culture medium with fresh medium containing 10 µM L-ANAP.
-
Incubate the cells for 48-72 hours to allow for protein expression and L-ANAP incorporation.
-
Harvest the cells and lyse them to extract the protein of interest.
-
Purify the L-ANAP-labeled protein using appropriate chromatography techniques if necessary.
-
Confirm L-ANAP incorporation and protein purity by SDS-PAGE and in-gel fluorescence, and mass spectrometry.
Protocol 2: Assessing Ion Channel Function using Patch-Clamp Electrophysiology
This protocol outlines the functional characterization of L-ANAP labeled ion channels expressed in Xenopus oocytes or mammalian cells.
Materials:
-
Cells expressing the L-ANAP-labeled ion channel.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Glass micropipettes.
-
Intracellular and extracellular recording solutions.
-
Agonists, antagonists, or modulators of the ion channel.
Procedure:
-
Prepare cells expressing the ion channel of interest for patch-clamp recording.
-
Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.
-
Establish a whole-cell or excised-patch recording configuration.
-
Apply voltage protocols to elicit ion channel currents.
-
Record currents in the absence and presence of specific ligands to determine parameters such as current-voltage (I-V) relationship, activation and inactivation kinetics, and dose-response relationships (EC50 or IC50).
-
Compare the electrophysiological properties of the L-ANAP-labeled channel to the wild-type channel to assess functional perturbation.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: Experimental workflow for assessing protein function after L-ANAP incorporation.
Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.
Comparison of Alternative Fluorescent Labeling Methods
While L-ANAP offers site-specificity and a small size, other methods have their own advantages and disadvantages.
Genetically Encoded Fluorescent Proteins (e.g., GFP):
-
Advantages: Easy to implement as it only requires genetic fusion to the protein of interest. The 1:1 stoichiometry of the label to the protein is ensured.
-
Disadvantages: The large size of FPs (~27 kDa) can significantly perturb the function and trafficking of the target protein, especially when incorporated into internal loops or smaller proteins.[2] Their photophysical properties, such as brightness and photostability, can be inferior to some organic dyes.
Chemical Labeling of Engineered Tags (e.g., SNAP-tag, HaloTag):
-
Advantages: These methods utilize small protein tags (~20-33 kDa) that are subsequently labeled with bright and photostable organic dyes.[3] This offers greater flexibility in the choice of fluorophore.
-
Disadvantages: The labeling process requires an additional step of incubating with the fluorescent ligand, which may not be 100% efficient and can lead to background fluorescence. The tag itself is still significantly larger than L-ANAP.
Thiol-Reactive Dyes:
-
Advantages: These are small organic molecules that react with cysteine residues.
-
Disadvantages: Labeling is restricted to available cysteine residues, which may not be present at the desired location. This can lead to non-specific labeling if the protein contains multiple reactive cysteines.[2]
Conclusion
The choice of a fluorescent labeling strategy requires careful consideration of the specific research question and the properties of the target protein. L-ANAP provides a minimally invasive approach for site-specific labeling, and the available data suggests that it often results in less functional perturbation compared to larger tags like GFP. However, it is crucial to empirically validate the function of any labeled protein against its wild-type counterpart. The quantitative data and protocols provided in this guide serve as a resource for making an informed decision and for designing experiments to assess the impact of labeling on protein function. By carefully selecting the labeling site and rigorously characterizing the resulting protein, researchers can confidently employ fluorescent labeling to gain valuable insights into complex biological processes.
References
- 1. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain | eLife [elifesciences.org]
- 2. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to L-ANAP Hydrochloride: Essential Controls and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
L-ANAP hydrochloride is a powerful tool for site-specific protein labeling, enabling researchers to investigate protein structure, function, and dynamics with high precision. This genetically encodable, fluorescent, non-canonical amino acid offers a unique way to introduce a small, environmentally sensitive probe into a protein of interest. Its fluorescence properties are responsive to the polarity of the local environment, making it an excellent reporter for conformational changes.[1][2][3]
This guide provides a comprehensive overview of the essential control experiments required for robust and reliable data when using this compound. Furthermore, it offers a comparative analysis of L-ANAP with alternative labeling technologies, supported by experimental data and detailed protocols.
Essential Control Experiments for L-ANAP Incorporation and Analysis
To ensure the fidelity of L-ANAP incorporation and the validity of downstream analyses, a series of control experiments are indispensable. These controls are designed to verify the specificity of L-ANAP incorporation, rule out potential artifacts, and confirm that the fluorescent probe does not interfere with the protein's natural function.
Here, we outline the critical control experiments, their rationale, and detailed protocols.
Verification of L-ANAP-Dependent Protein Expression
Rationale: This set of controls confirms that the expression of the full-length protein is strictly dependent on the presence of both L-ANAP and the orthogonal translational machinery.
-
Negative Control (- L-ANAP): Cells are transfected with both the plasmid encoding the target protein with an amber stop codon (TAG) and the pANAP plasmid (containing the engineered tRNA/aminoacyl-tRNA synthetase pair), but L-ANAP is omitted from the culture medium.[4] The absence of full-length protein expression in this condition demonstrates that there is no significant read-through of the amber codon by endogenous cellular machinery.
-
Negative Control (- pANAP Plasmid): Cells are transfected with the plasmid for the target protein (with the TAG codon) and cultured in the presence of L-ANAP, but the pANAP plasmid is omitted. The lack of full-length protein expression confirms that the incorporation of L-ANAP is dependent on the specific, engineered tRNA and synthetase.
-
Positive Control (Wild-Type Protein): Cells are transfected with a plasmid encoding the wild-type version of the target protein (without the amber codon). This provides a benchmark for expression levels and subsequent functional assays.
Experimental Protocol: Western Blotting for Expression Analysis
-
Cell Culture and Transfection: Culture mammalian cells (e.g., HEK293T) to 70-80% confluency. Transfect cells with the appropriate plasmids according to a standard transfection protocol (e.g., Lipofectamine 3000). For the experimental group and the "- pANAP" control, include this compound in the culture medium at a final concentration of 10-20 µM.
-
Cell Lysis: After 24-48 hours of expression, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of total protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
In-Gel Fluorescence (Optional): Before antibody incubation, the gel or membrane can be imaged on a fluorescence scanner to directly visualize the ANAP-labeled protein. A fluorescent band should only be present in the lane corresponding to the cells expressing the target protein in the presence of both L-ANAP and the pANAP plasmid.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results:
| Condition | L-ANAP in Medium | pANAP Plasmid | Expected Result (Western Blot) |
| Experimental | + | + | Band corresponding to full-length protein |
| - L-ANAP Control | - | + | No or very faint band of full-length protein |
| - pANAP Control | + | - | No band of full-length protein |
| Wild-Type Control | - | - | Band corresponding to full-length protein |
Confirmation of Site-Specific Incorporation
Rationale: It is crucial to verify that L-ANAP has been incorporated at the intended site within the protein sequence.
Experimental Protocol: Mass Spectrometry
-
Protein Purification: Purify the L-ANAP-labeled protein from the cell lysate using an appropriate method (e.g., affinity chromatography via a His-tag).
-
In-Gel or In-Solution Digestion: Run the purified protein on an SDS-PAGE gel, excise the corresponding band, and perform in-gel digestion with a protease such as trypsin. Alternatively, perform an in-solution digestion of the purified protein.
-
LC-MS/MS Analysis: Analyze the resulting peptide fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS spectra against the protein sequence database, including the modification corresponding to the mass of L-ANAP at the target amber codon position. The identification of peptides containing L-ANAP at the specified site confirms its successful and precise incorporation.
Assessment of Protein Function
Rationale: The incorporation of a non-canonical amino acid should ideally not perturb the native function of the protein. Functional assays are essential to validate the biological integrity of the labeled protein.
Experimental Protocol: Functional Assay (Example: Ion Channel)
The specific assay will depend on the protein of interest. For an ion channel, electrophysiology is a common method.
-
Cell Preparation: Plate cells expressing the wild-type channel, the ANAP-labeled channel, and control cells on glass coverslips suitable for patch-clamp recording.
-
Electrophysiological Recording: Perform whole-cell patch-clamp recordings to measure the ionic currents mediated by the channel in response to specific stimuli (e.g., voltage steps for voltage-gated channels, or ligand application for ligand-gated channels).
-
Data Analysis: Compare the key functional parameters of the ANAP-labeled channel to the wild-type channel. These parameters may include activation and inactivation kinetics, voltage-dependence of activation, and ligand sensitivity.
Expected Results: The functional properties of the L-ANAP-labeled protein should be comparable to the wild-type protein. Minor alterations may be acceptable, but significant disruptions in function would indicate that the incorporated probe is perturbing the protein's structure and/or function.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the relationship between the control experiments, the following diagrams are provided.
Comparative Analysis: L-ANAP vs. Alternative Labeling Methods
L-ANAP offers distinct advantages over other protein labeling techniques. However, the choice of a labeling strategy should be guided by the specific experimental goals. Here, we compare L-ANAP with two common alternatives: fluorescent proteins (FPs) and thiol-reactive dyes.
| Feature | This compound | Fluorescent Proteins (e.g., GFP, mCherry) | Thiol-Reactive Dyes (e.g., Maleimides) |
| Specificity of Labeling | Site-specific via genetic encoding. | Fusion to N- or C-terminus, or internal loops. | Targets cysteine residues, which may be present at multiple locations. |
| Size of Probe | Small (~273 Da), minimizing potential protein perturbation. | Large (~27 kDa), can interfere with protein folding and function. | Small, but requires an accessible cysteine residue. |
| Environmental Sensitivity | Highly sensitive to local environment polarity, useful for reporting conformational changes. | Generally less sensitive to the local environment. | Some dyes exhibit environmental sensitivity, but this is not a universal feature. |
| Photophysical Properties | Extinction Coefficient: ~17,500 M⁻¹cm⁻¹ Quantum Yield: 0.3-0.5 (environment-dependent) Brightness: Moderate | Extinction Coefficient: 50,000-100,000 M⁻¹cm⁻¹ Quantum Yield: 0.6-0.8 Brightness: High | Extinction Coefficient: Varies widely (e.g., TMR maleimide ~95,000 M⁻¹cm⁻¹) Quantum Yield: Varies (e.g., TMR ~0.3) Brightness: High |
| Incorporation Method | Genetic code expansion (requires orthogonal tRNA/synthetase pair). | Genetic fusion to the protein of interest. | Post-translational chemical labeling of cysteine residues. |
| Advantages | - Precise, site-specific labeling - Minimal perturbation - Reports on local environment | - Bright signal - Well-established technology - No special amino acids needed | - Bright dyes available - Relatively simple labeling protocol |
| Disadvantages | - Lower brightness than FPs - Requires optimization of incorporation efficiency - Potential for low expression yields | - Large size can disrupt protein function - Maturation time required for fluorescence - Oxygen required for chromophore maturation in many FPs | - Lack of site-specificity - Requires accessible cysteine residues (may need mutagenesis) - Potential for non-specific labeling |
Signaling Pathway Example: Investigating GPCR Activation
L-ANAP is particularly well-suited for studying the conformational dynamics of membrane proteins, such as G-protein coupled receptors (GPCRs). By incorporating L-ANAP into different regions of a GPCR, researchers can monitor the structural rearrangements that occur upon ligand binding and subsequent G-protein coupling.
In the context of the GPCR signaling pathway, the change in L-ANAP fluorescence upon ligand binding provides a direct readout of the receptor's conformational switch to its active state. This allows for real-time monitoring of receptor activation dynamics in living cells.
Conclusion
This compound is a versatile and powerful tool for molecular and cellular biology. Its ability to be genetically encoded with site-specificity and its sensitivity to the local environment provide researchers with a unique window into the dynamic world of proteins. By performing the essential control experiments outlined in this guide, researchers can ensure the generation of high-quality, reproducible data. Furthermore, a clear understanding of the advantages and disadvantages of L-ANAP compared to other labeling methods will enable the selection of the most appropriate tool for the scientific question at hand.
References
- 1. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualizing conformational dynamics of proteins in solution and at the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Reproducibility of L-ANAP-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The genetically encoded fluorescent non-canonical amino acid, L-ANAP (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid), has emerged as a powerful tool for site-specifically labeling proteins to study their structure, dynamics, and function in real-time.[1][2] Its sensitivity to the local environment allows for the detection of conformational changes that are central to many biological processes.[1][3] However, the reproducibility of findings from L-ANAP-based assays is a critical consideration for researchers. This guide provides an objective comparison of L-ANAP-based assays with alternative protein labeling technologies, supported by experimental data and detailed protocols to aid in the evaluation of their reproducibility.
Data Presentation: Quantitative Comparison of Fluorescent Probes
The choice of a fluorescent probe is a critical determinant of assay performance and reproducibility. Below is a comparison of key photophysical properties of L-ANAP with two common alternatives: fluorescent proteins (FPs) and thiol-reactive dyes. It is important to note that direct, side-by-side quantitative comparisons in the same cellular context are scarce in the literature; therefore, the following tables summarize representative data from various sources.
Table 1: Photophysical Properties of L-ANAP, EGFP (Enhanced Green Fluorescent Protein), and Fluorescein.
| Property | L-ANAP | EGFP (Enhanced Green Fluorescent Protein) | Fluorescein (as Fluorescein-5-maleimide) |
| Excitation Max (nm) | ~360 | ~488 | ~494 |
| Emission Max (nm) | ~450-520 (solvent-dependent) | ~507 | ~518 |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~17,500 (in Ethanol)[4] | ~56,000 | ~83,000 |
| Quantum Yield (Φ) | 0.2-0.8 (solvent-dependent) | ~0.60 | ~0.95 |
| Photostability | Moderate | Moderate to High (varies by variant) | Low to Moderate |
| Size | Small Molecule (~272 Da) | Large Protein (~27 kDa) | Small Molecule (~427 Da) |
| Labeling Specificity | Site-specific via genetic code expansion | Fusion protein (N- or C-terminus, or internal loop) | Cysteine-specific (can be non-specific if multiple cysteines are present) |
Table 2: Qualitative Comparison of Labeling Technologies.
| Feature | L-ANAP-Based Assays | Fluorescent Protein (FP) Fusions | Thiol-Reactive Dyes |
| Perturbation to Protein Function | Minimal due to small size | Can be significant due to large size | Minimal due to small size, but labeling can alter local structure |
| Applicability to Intracellular Proteins | Yes | Yes | Limited by cell permeability of the dye |
| Control over Labeling Stoichiometry | High (typically 1:1) | High (genetically defined) | Variable, depends on accessible cysteines |
| Background Fluorescence | Low | Can be an issue with overexpression | Can be high due to non-specific binding |
| Reproducibility Considerations | Efficiency of amino acid incorporation, potential for misincorporation | Variability in expression levels, incomplete maturation of the fluorophore | Inconsistent labeling efficiency, off-target reactions |
Experimental Protocols
To ensure high reproducibility, meticulous adherence to optimized protocols is essential. Below are detailed methodologies for key experiments involving L-ANAP.
Protocol 1: Site-Specific Incorporation of L-ANAP into a Target Protein in Mammalian Cells
This protocol outlines the general steps for incorporating L-ANAP into a protein of interest in a mammalian cell line using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Plasmid encoding the target protein with an in-frame amber stop codon (TAG) at the desired labeling site.
-
Plasmid encoding the orthogonal L-ANAP-specific aminoacyl-tRNA synthetase (pANAP).
-
L-ANAP methyl ester (cell-permeable form)
-
Cell culture medium and supplements
-
Transfection reagent
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate mammalian cells in a suitable format for microscopy (e.g., glass-bottom dishes) and culture to 50-70% confluency.
-
Transfection: Co-transfect the cells with the plasmid encoding the target protein (with the TAG codon) and the pANAP plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
L-ANAP Incubation: 12-24 hours post-transfection, replace the culture medium with fresh medium containing 10-20 µM L-ANAP methyl ester. Protect the cells from light from this point forward to prevent photobleaching of L-ANAP.
-
Protein Expression: Incubate the cells for 24-48 hours to allow for expression of the L-ANAP-containing protein.
-
Imaging: Wash the cells with phosphate-buffered saline (PBS) to remove excess L-ANAP. Image the cells using a fluorescence microscope equipped with appropriate filters for L-ANAP (e.g., excitation ~360 nm, emission ~470-510 nm).
Protocol 2: Voltage-Clamp Fluorometry (VCF) with L-ANAP in Xenopus Oocytes
VCF is a powerful technique to correlate protein conformational changes with its function, particularly for ion channels.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the target ion channel (with TAG codon)
-
cRNA for the orthogonal tRNA synthetase
-
Synthesized amber suppressor tRNA
-
L-ANAP
-
Injection needles and micromanipulator
-
Two-electrode voltage-clamp setup integrated with a fluorescence microscope
Procedure:
-
Oocyte Preparation: Harvest and prepare mature Xenopus oocytes.
-
Injection: Co-inject the oocytes with the cRNAs for the target channel and the tRNA synthetase, along with the amber suppressor tRNA and L-ANAP. A simplified, one-step cytosolic injection has been shown to yield more reproducible results.
-
Incubation: Incubate the oocytes for 2-4 days at 16-18°C in the dark to allow for protein expression and incorporation of L-ANAP.
-
VCF Recording:
-
Place an oocyte in the recording chamber of the VCF setup.
-
Impale the oocyte with two electrodes for voltage clamping.
-
Position the fluorescence excitation light source and emission detector over the oocyte.
-
Apply a voltage protocol to elicit channel gating while simultaneously recording the ionic current and the fluorescence emission from L-ANAP.
-
The change in fluorescence intensity (ΔF) is normalized to the initial fluorescence (F) to obtain the ΔF/F signal, which reports on the conformational changes of the protein.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to L-ANAP-based assays.
References
Safety Operating Guide
Proper Disposal of L-ANAP Hydrochloride: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount for researchers and scientists. This guide provides essential, step-by-step procedures for the proper disposal of L-ANAP hydrochloride, a fluorescent unnatural amino acid.
Due to the limited availability of specific disposal protocols for this compound, the following procedures are based on general best practices for the disposal of hazardous laboratory chemicals, including fluorescent organic compounds and amino acid derivatives. It is crucial to always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or aerosols.
Quantitative Data Summary
| Property | Guideline |
| Waste Classification | Treat as hazardous chemical waste. |
| Container Material | Use a chemically compatible and clearly labeled hazardous waste container. Avoid using containers that may react with the chemical or its solvent. |
| pH Range for Aqueous Waste | If dissolved in an aqueous solution for disposal, the pH should generally be neutralized to a range of 6-9, unless otherwise specified by your EHS department.[1] |
| Storage of Waste | Store in a designated, secure hazardous waste accumulation area, away from incompatible materials. |
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Step 1: Waste Collection
-
Solid Waste: Collect dry this compound powder in a designated hazardous waste container. Ensure the container is properly sealed to prevent the release of dust.
-
Solutions: If this compound is in a solvent, collect the solution in a compatible, leak-proof hazardous waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvents should often be kept separate.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent paper, that are contaminated with this compound should be collected in a designated solid hazardous waste container.
Step 2: Labeling and Storage
-
Clearly label the hazardous waste container with its contents, including the full chemical name ("this compound") and any solvents present. Indicate the approximate concentration and quantity.
-
The label should also include the date of accumulation and any relevant hazard warnings (e.g., "Caution: Chemical Waste").
-
Store the sealed and labeled container in your laboratory's designated satellite accumulation area for hazardous waste.
Step 3: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste management company.
-
Follow all institutional and regulatory procedures for waste manifest and handover.
Experimental Protocol for Spills
In the event of a small spill of this compound powder or solution:
-
Containment: For a solid spill, gently cover the material with an inert absorbent, such as sand or vermiculite, to prevent it from becoming airborne. For a liquid spill, contain it with absorbent pads or granules.
-
Collection: Carefully sweep or wipe up the contained material and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., a mild detergent solution), and collect the cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
Personal protective equipment for handling L-ANAP hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of L-ANAP hydrochloride, a fluorescent unnatural amino acid used in molecular and cellular biology. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, especially in solid form, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| Protective Equipment | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | To prevent inhalation of the powdered compound, which may cause respiratory irritation.[1] |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes or airborne particles entering the eyes.[2] |
| Hand Protection | Powder-free nitrile or neoprene gloves | To prevent skin contact.[2] Double-gloving is recommended. |
| Body Protection | A disposable gown or a clean lab coat | To protect skin and personal clothing from contamination.[2] |
Hazard Identification and First Aid
This compound is a chemical that requires careful handling to avoid adverse health effects. The primary hazards include irritation to the skin, eyes, and respiratory system.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
Caption: Procedural workflow for handling this compound.
Step-by-Step Handling and Disposal Plan
1. Preparation and Weighing:
-
Always handle the solid compound within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation risk.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use a dedicated and calibrated analytical balance for weighing the powder.
-
Handle the solid with care to avoid creating dust.
2. Dissolution:
-
This compound is soluble in DMSO. Prepare stock solutions by slowly adding the solvent to the weighed solid to avoid splashing.
-
If necessary, use an ultrasonic bath to aid dissolution.
-
Stock solutions should be stored in tightly sealed vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light and moisture.
3. Experimental Use:
-
When using solutions of this compound, continue to wear appropriate PPE, including gloves and eye protection.
-
Avoid direct contact with the solution.
4. Spill Management:
-
In case of a spill, immediately alert others in the area.
-
For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and decontaminate the spill surface.
5. Decontamination and Disposal:
-
All disposable materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be considered chemical waste.
-
Dispose of all waste in clearly labeled, sealed containers according to your institution's hazardous waste disposal procedures. Do not dispose of it down the drain or in regular trash.
-
Thoroughly decontaminate all work surfaces and equipment after use with an appropriate cleaning agent.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning any new procedure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
